4-Bromo-2-methylisoindolin-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methyl-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-11-5-7-6(9(11)12)3-2-4-8(7)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVZVGCFIFFWMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619882 | |
| Record name | 4-Bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435273-55-5 | |
| Record name | 4-Bromo-2-methylisoindolin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435273-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90619882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methylisoindolin-1-one | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2-methylisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoindolinone Scaffold
The isoindolinone core is a privileged structural motif in medicinal chemistry, forming the backbone of a multitude of biologically active compounds.[1] Its derivatives have garnered significant attention due to their diverse therapeutic applications, including roles as anticancer, anti-inflammatory, and neuroprotective agents. The specific compound, 4-Bromo-2-methylisoindolin-1-one, serves as a key intermediate in the synthesis of more complex molecules, where the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, and the N-methyl group modulates solubility and metabolic stability. This guide provides a comprehensive overview of a proposed synthetic route to this compound and a detailed analysis of its expected characterization.
Proposed Synthesis of this compound
Part 1: Synthesis of 4-Bromoisoindolin-1-one
The synthesis of 4-Bromoisoindolin-1-one has been reported and serves as the foundational step in our proposed route.[1] This method involves the intramolecular cyclization of a brominated benzoic acid derivative.
Reaction Scheme:
Caption: Synthesis of 4-Bromoisoindolin-1-one.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-bromo-2-bromomethyl-benzoic acid methyl ester (1.0 eq) in tetrahydrofuran (THF), cooled to 0 °C in an ice bath, add a 30% aqueous ammonia solution (excess).
-
Reaction Progression: Stir the biphasic mixture vigorously at room temperature under a nitrogen atmosphere for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, remove the THF under reduced pressure. The resulting residue is then partitioned between ethyl acetate and a 2M citric acid solution to neutralize the excess ammonia and facilitate the separation of the organic product.[1] The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product can be purified by flash column chromatography on silica gel.
Part 2: N-Methylation of 4-Bromoisoindolin-1-one
The second step involves the selective methylation of the nitrogen atom of the lactam. A common and effective method for this transformation is the use of a methylating agent in the presence of a suitable base.
Reaction Scheme:
Caption: N-Methylation of 4-Bromoisoindolin-1-one.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF). Add a solution of 4-Bromoisoindolin-1-one (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the sodium salt of the lactam.
-
Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.
Alternative Synthetic Route: Reductive Amination
An alternative and potentially more convergent approach to N-substituted isoindolinones is the reductive C-N coupling and intramolecular amidation of a 2-carboxybenzaldehyde with a primary amine.[2] This one-pot procedure can be highly efficient.
Reaction Scheme:
Caption: Reductive Amination Route to the Target Compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected analytical data based on its chemical structure and data from analogous compounds.
Physical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₈BrNO | [3][4] |
| Molecular Weight | 226.07 g/mol | [3] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | Not available; expected to be a crystalline solid with a defined melting point. | - |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the benzylic methylene protons, and the N-methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.6-7.8 | d | 1H | Ar-H | Aromatic proton ortho to the bromine atom, deshielded. |
| ~ 7.4-7.6 | m | 2H | Ar-H | Remaining two aromatic protons. |
| ~ 4.4 | s | 2H | -CH₂- | Benzylic methylene protons adjacent to the nitrogen and aromatic ring. |
| ~ 3.1 | s | 3H | -CH₃ | N-methyl protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 | C=O | Carbonyl carbon of the lactam. |
| ~ 140-145 | Ar-C | Quaternary aromatic carbon attached to the lactam nitrogen. |
| ~ 130-135 | Ar-C | Aromatic carbons. |
| ~ 120-130 | Ar-C | Aromatic carbons. |
| ~ 115-120 | Ar-C-Br | Aromatic carbon attached to the bromine atom. |
| ~ 50 | -CH₂- | Benzylic methylene carbon. |
| ~ 30 | -CH₃ | N-methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 1680-1700 | C=O stretch | Amide (Lactam) |
| ~ 3000-3100 | C-H stretch | Aromatic |
| ~ 2850-2950 | C-H stretch | Aliphatic (CH₂ and CH₃) |
| ~ 1600, 1450 | C=C stretch | Aromatic ring |
| ~ 1000-1100 | C-N stretch | Amine |
| ~ 500-600 | C-Br stretch | Alkyl halide |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution due to the presence of bromine.
| m/z | Interpretation |
| 225/227 | [M]⁺ and [M+2]⁺ molecular ion peaks in an approximate 1:1 ratio, characteristic of a monobrominated compound. |
| Predicted Fragments | Loss of CO, Br, CH₃, and other fragments resulting from the cleavage of the isoindolinone ring. |
Conclusion
This technical guide outlines a reliable and well-precedented synthetic pathway for the preparation of this compound, a valuable building block in medicinal and materials chemistry. The proposed two-step synthesis, involving the formation of 4-Bromoisoindolin-1-one followed by N-methylation, offers a clear and achievable route to the target compound. The detailed predicted characterization data provides a benchmark for researchers to confirm the successful synthesis and purity of this important intermediate. The alternative reductive amination route presents a more convergent strategy that may be advantageous in certain contexts.
References
- 1. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Isoindolinone synthesis [organic-chemistry.org]
- 3. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
4-Bromo-2-methylisoindolin-1-one CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methylisoindolin-1-one is a substituted isoindolinone, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The isoindolinone scaffold is a privileged structure, appearing in a variety of biologically active molecules and approved pharmaceutical agents.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and potential applications in drug discovery and development.
Chemical Identity and Properties
CAS Number: 435273-55-5[2]
Molecular Formula: C₉H₈BrNO[2]
IUPAC Name: this compound
Synonyms: 4-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one
Molecular Weight: 226.07 g/mol [2]
| Property | Value | Source |
| CAS Number | 435273-55-5 | [2] |
| Molecular Formula | C₉H₈BrNO | [2] |
| Molecular Weight | 226.07 g/mol | [2] |
| Predicted XLogP3 | 1.6 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 0 | [2] |
Synthesis and Manufacturing
A probable synthetic pathway would involve the following conceptual steps:
Caption: Conceptual synthetic workflow for this compound.
Detailed Protocol for a Related Analog (4-Bromoisoindolin-1-one):
The synthesis of the N-unsubstituted analog, 4-Bromoisoindolin-1-one, has been reported and involves the reaction of 3-bromo-2-(bromomethyl)benzoate with ammonia.[3] This provides a strong basis for a potential synthesis of the N-methylated target compound.
Step-by-step methodology for 4-Bromoisoindolin-1-one: [3]
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A solution of methyl 3-bromo-2-(bromomethyl)benzoate (1 equivalent) in a suitable solvent such as tetrahydrofuran is prepared.
-
The solution is cooled to 0°C.
-
An aqueous solution of ammonia (excess) is added to the reaction mixture.
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The mixture is stirred at room temperature for an extended period (e.g., 18 hours).
-
The solvent is removed under reduced pressure.
-
The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 2M citric acid).
-
The organic layer is separated, dried over a drying agent (e.g., magnesium sulfate), filtered, and concentrated.
-
The crude product is then purified using flash chromatography on silica gel.
To adapt this for the synthesis of this compound, one would substitute aqueous ammonia with a solution of methylamine.
Applications in Drug Discovery and Medicinal Chemistry
The isoindolinone core is a key pharmacophore in a number of therapeutic agents. The bromine atom at the 4-position of this compound serves as a versatile synthetic handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Potential Therapeutic Areas:
-
Oncology: Substituted isoindolinones have been investigated as potent inhibitors of various cancer-related targets.
-
Inflammation and Immunology: Lenalidomide, a well-known isoindolinone-containing drug, is an immunomodulatory agent used in the treatment of multiple myeloma.[1]
-
Central Nervous System (CNS) Disorders: The structural features of isoindolinones may allow for penetration of the blood-brain barrier, making them attractive scaffolds for CNS-acting drugs.
The Role of the Bromine Atom in Synthesis:
The presence of the bromine atom is of strategic importance for medicinal chemists. It allows for the introduction of a wide array of chemical moieties at this position, enabling the exploration of the structure-activity relationship (SAR) of potential drug candidates.
Caption: Suzuki-Miyaura coupling as a key diversification strategy.
This synthetic versatility allows for the generation of large libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Characterization and Analytical Data
While specific, published spectroscopic data for this compound is scarce, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically ~7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns would be indicative of their relative positions.
-
Methylene Protons (-CH₂-): A singlet in the aliphatic region (typically ~4.0-5.0 ppm) for the two protons of the methylene group in the five-membered ring.
-
N-Methyl Protons (-NCH₃): A singlet in the aliphatic region (typically ~3.0-3.5 ppm) for the three protons of the N-methyl group.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (-C=O): A signal in the downfield region (typically ~165-175 ppm).
-
Aromatic Carbons: Multiple signals in the aromatic region (~120-150 ppm). The carbon bearing the bromine atom would be expected to show a characteristic chemical shift.
-
Methylene Carbon (-CH₂-): A signal in the aliphatic region (~45-55 ppm).
-
N-Methyl Carbon (-NCH₃): A signal in the aliphatic region (~25-35 ppm).
Mass Spectrometry:
The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic isotopic pattern (M+ and M+2 peaks of roughly equal intensity) due to the presence of the bromine atom.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. It is predicted to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its isoindolinone core is a proven pharmacophore, and the presence of a bromine atom provides a key site for synthetic diversification. While detailed biological studies on this specific compound are not widely published, its structural features suggest potential for the development of novel therapeutics in various disease areas. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.
References
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Bromo-2-methylisoindolin-1-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Structural Elucidation
In the landscape of medicinal chemistry and materials science, isoindolinone scaffolds are of significant interest due to their prevalence in biologically active compounds and functional materials.[1][2] 4-Bromo-2-methylisoindolin-1-one (C₉H₈BrNO) is a key synthetic intermediate, valued for the strategic placement of its bromine atom which allows for further functionalization through cross-coupling reactions, making it a versatile building block in drug discovery pipelines.[3]
The absolute confirmation of its molecular structure is the foundational prerequisite for its use in any subsequent research or development. Any ambiguity in its identity can lead to misinterpreted biological data, failed syntheses, and wasted resources. This guide provides an in-depth, predictive analysis of the expected spectroscopic signature of this compound, grounded in fundamental principles and data from analogous structures. It further outlines the gold-standard methodologies for acquiring and interpreting this data, ensuring scientific integrity at every step.
Part 1: Molecular Structure and Anticipated Spectroscopic Features
The structural integrity of a compound is unequivocally established by a confluence of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.
Molecular Structure with Atom Numbering
Caption: Predicted structure of this compound with atom numbering for NMR analysis.
Based on this structure, we can predict the key features that will be observed in each spectroscopic analysis:
-
¹H and ¹³C NMR: Will reveal the number of unique proton and carbon environments, their connectivity through spin-spin coupling, and their chemical environment. We expect to see signals corresponding to the N-methyl group, the methylene (-CH₂-) group, and the three distinct aromatic protons.
-
IR Spectroscopy: Will confirm the presence of key functional groups, most notably the strong absorbance from the lactam carbonyl (C=O) group.
-
Mass Spectrometry: Will determine the molecular weight and provide crucial information about the elemental composition. The presence of a bromine atom will be definitively confirmed by its characteristic isotopic pattern.
Part 2: Gold-Standard Methodologies for Spectroscopic Analysis
The quality of spectroscopic data is directly dependent on the rigor of the experimental protocol. The following sections detail the methodologies that ensure reproducible and trustworthy results.
Workflow for Spectroscopic Characterization
Caption: General workflow for the complete spectroscopic characterization of an organic compound.
Experimental Protocol: Nuclear Magnetic Resonance (NMR)
-
Rationale: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. The choice of a 400 MHz (or higher) spectrometer provides the necessary resolution to resolve complex splitting patterns in the aromatic region.[4] Deuterated chloroform (CDCl₃) is a common choice of solvent as it dissolves a wide range of organic compounds and its residual proton signal is well-characterized. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm.
-
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS. Vortex gently until the sample is fully dissolved.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H NMR spectrum followed by a ¹³C NMR spectrum. Standard acquisition parameters for small molecules should be employed.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Pick, integrate, and analyze the multiplicity of all peaks. For the ¹³C spectrum, reference the residual CDCl₃ peak to 77.16 ppm.
-
Experimental Protocol: Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds (e.g., C=O, C-H, C-N).
-
Step-by-Step Methodology (Attenuated Total Reflectance - ATR):
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan to capture the ambient spectrum (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Lower the pressure arm to ensure good contact between the sample and the crystal.
-
Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to the corresponding functional groups.
-
Experimental Protocol: Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula. The fragmentation pattern offers corroborating evidence for the molecule's structure. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules and often yields a strong signal for the protonated molecule [M+H]⁺.
-
Step-by-Step Methodology (ESI-QTOF):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [C₉H₈BrNO + H]⁺).
-
Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass range covers the expected molecular ion.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. Critically, look for the M and M+2 peaks, which should be of nearly equal intensity, confirming the presence of one bromine atom.[5] Analyze the major fragment ions to propose a fragmentation pathway.
-
Part 3: Predicted Spectroscopic Data and In-Depth Interpretation
The following data is predicted based on the known structure of this compound and established spectroscopic principles.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.6-7.8 | Doublet | 1H | Ar-H | Aromatic proton ortho to the bromine atom, deshielded by its electron-withdrawing inductive effect. |
| ~ 7.4-7.6 | Triplet | 1H | Ar-H | Aromatic proton coupled to its two neighbors. |
| ~ 7.2-7.4 | Doublet | 1H | Ar-H | Aromatic proton ortho to the fused ring junction. |
| ~ 4.40 | Singlet | 2H | -CH₂ -N | Methylene protons adjacent to the nitrogen and the aromatic ring. Typically appears as a singlet in similar systems. |
| ~ 3.15 | Singlet | 3H | N-CH₃ | Methyl protons attached to the nitrogen atom. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 | C =O | Characteristic chemical shift for a lactam carbonyl carbon. |
| ~ 145 | Ar-C | Quaternary aromatic carbon at the ring fusion. |
| ~ 135 | Ar-C | Quaternary aromatic carbon at the ring fusion. |
| ~ 133 | Ar-C H | Aromatic methine carbon. |
| ~ 129 | Ar-C H | Aromatic methine carbon. |
| ~ 125 | Ar-C H | Aromatic methine carbon. |
| ~ 122 | Ar-C -Br | Aromatic carbon directly attached to bromine; its shift is influenced by the heavy atom effect. |
| ~ 50 | -C H₂-N | Methylene carbon adjacent to nitrogen. |
| ~ 30 | N-C H₃ | N-methyl carbon. |
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3050 | Medium | C-H stretch | Aromatic C-H stretching vibrations. |
| ~ 2920 | Medium-Weak | C-H stretch | Aliphatic C-H stretching from the methyl and methylene groups. |
| ~ 1690 | Strong | C=O stretch | Characteristic and strong absorption for a five-membered lactam (γ-lactam) carbonyl group. |
| ~ 1600, 1470 | Medium-Weak | C=C stretch | Aromatic ring skeletal vibrations. |
| ~ 1100 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bond. |
Predicted High-Resolution Mass Spectrometry (HRMS) Data
-
Molecular Formula: C₉H₈BrNO
-
Exact Mass: 224.9789 Da
-
Predicted Ion (ESI+): [M+H]⁺
-
Expected m/z: 225.9862 (for ⁷⁹Br) and 227.9842 (for ⁸¹Br)
Table of Predicted Mass Fragments:
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment |
| 226 / 228 | [M]⁺ | Molecular Ion |
| 198 / 200 | [M-CO]⁺ | Loss of carbon monoxide |
| 147 | [M-Br]⁺ | Loss of bromine radical |
| 118 | [M-Br-CHO]⁺ | Subsequent loss of formyl radical |
Proposed Fragmentation Pathway
Caption: A plausible electron ionization (EI) fragmentation pathway for this compound.
This proposed pathway highlights two key fragmentation events: the loss of the stable carbon monoxide molecule from the lactam ring and the cleavage of the carbon-bromine bond, both of which are common fragmentation patterns for such structures.[6]
Conclusion
The structural elucidation of this compound is a clear-cut process when approached with the appropriate combination of modern spectroscopic techniques. This guide provides a robust framework for both predicting the expected spectral outcomes and for acquiring high-quality, reliable data. The predicted ¹H NMR spectrum with its distinct singlets for the methylene and methyl groups and a complex aromatic region, a strong IR absorption around 1690 cm⁻¹, and a mass spectrum dominated by the characteristic M/M+2 isotopic doublet at m/z 226/228, together form a unique spectroscopic fingerprint. Adherence to the detailed protocols herein will ensure that researchers can confirm the identity and purity of this valuable synthetic intermediate with the highest degree of confidence, thereby upholding the principles of scientific integrity and enabling the successful advancement of their research objectives.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 4-Bromo-2-methylisoindolin-1-one for Pharmaceutical Development
This guide provides an in-depth technical framework for characterizing the solubility and chemical stability of 4-Bromo-2-methylisoindolin-1-one, a key intermediate and structural motif in medicinal chemistry. The isoindolinone scaffold is a fundamental structure in many pharmaceutical compounds, making a thorough understanding of its physicochemical properties essential for researchers, scientists, and drug development professionals.[1][2][3] This document moves beyond a simple data sheet to offer a detailed rationale behind experimental design, robust protocols, and data interpretation, empowering research teams to generate reliable and reproducible results for this specific molecule and other novel isoindolinone derivatives.
Introduction: The Importance of Physicochemical Characterization
This compound (C₉H₈BrNO) is a synthetic organic compound featuring the isoindolinone heterocyclic core.[4][5] The successful progression of any new chemical entity (NCE) from discovery to a viable drug candidate is fundamentally dependent on its physicochemical properties. Among the most critical of these are solubility and stability.
-
Solubility directly impacts bioavailability, formulation strategies, and the reliability of in vitro assay results.[6] Poor aqueous solubility can be a significant impediment, leading to challenges in preclinical and clinical development.
-
Stability determines a compound's shelf-life, dictates storage and handling conditions, and reveals potential degradation pathways that could lead to inactive or toxic byproducts.[7][8]
This guide provides the necessary protocols to establish a comprehensive solubility and stability profile for this compound, ensuring a solid foundation for its advancement in drug discovery and development programs.
Core Physicochemical Properties
Before embarking on experimental studies, it is crucial to review the known computed properties of the molecule. These values provide a theoretical baseline for predicting its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | PubChem[4] |
| Molecular Weight | 226.07 g/mol | PubChem[4] |
| CAS Number | 435273-55-5 | PubChem[4] |
| Predicted XLogP3 | 1.6 | PubChem[4] |
| Physical Form | Solid (predicted) | Sigma-Aldrich[9] |
The predicted XLogP3 value of 1.6 suggests that this compound is moderately lipophilic, indicating it may have limited solubility in aqueous media but better solubility in organic solvents. Experimental verification is essential.
A Practical Guide to Solubility Determination
Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The "gold standard" for its determination is the shake-flask method , which is reliable and widely accepted.[10][11] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.
Causality in Solvent Selection
The principle of "like dissolves like" governs solubility.[12] Therefore, a diverse panel of solvents should be selected to probe the full solubility range of the compound, covering different polarity and hydrogen bonding characteristics.
Recommended Solvent Panel:
| Class | Solvent | Rationale |
| Polar Protic | Water, Phosphate-Buffered Saline (PBS, pH 7.4), Ethanol | Represents biological fluids and common protic co-solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | Common solvents for stock solutions and chemical reactions. |
| Nonpolar | Toluene, Cyclohexane | Represents lipophilic environments. |
Experimental Workflow: Shake-Flask Method
The following protocol describes a robust procedure for determining the thermodynamic solubility of this compound.
Caption: Shake-Flask Solubility Determination Workflow.
Detailed Shake-Flask Protocol
-
Preparation: Add an excess amount of solid this compound (e.g., ~5 mg, accurately weighed) to a series of glass vials. The excess is crucial to ensure saturation is achieved.[11]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the corresponding vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[10][13]
-
Phase Separation: After equilibration, allow the suspensions to stand undisturbed for a short period. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially high results from suspended microparticles.
-
Quantification:
-
Prepare a calibration curve using accurately weighed standards of this compound dissolved in a suitable solvent (e.g., acetonitrile).
-
Accurately dilute a known volume of the clear supernatant from each sample into the mobile phase or a suitable solvent to fall within the linear range of the calibration curve.
-
Analyze the diluted samples and standards by a validated HPLC-UV method.
-
Calculate the concentration in the original supernatant, which represents the solubility.
-
Data Presentation
Results should be compiled into a clear, comparative table.
| Solvent | Classification | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |
| Water | Polar Protic | 25 | Experimental Data | Experimental Data |
| PBS (pH 7.4) | Polar Protic | 25 | Experimental Data | Experimental Data |
| Ethanol | Polar Protic | 25 | Experimental Data | Experimental Data |
| DMSO | Polar Aprotic | 25 | Experimental Data | Experimental Data |
| Acetonitrile | Polar Aprotic | 25 | Experimental Data | Experimental Data |
| Toluene | Nonpolar | 25 | Experimental Data | Experimental Data |
A Framework for Chemical Stability Assessment
Assessing chemical stability involves determining the intrinsic stability of the molecule and identifying potential degradation products. This is achieved through forced degradation (stress testing) and the development of a stability-indicating analytical method , typically using HPLC.[14][15][16] Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition.[7][17][18]
The Logic of Forced Degradation
The goal of stress testing is not to completely destroy the molecule, but to achieve a target degradation of 5-20%. This allows for the generation of sufficient quantities of degradation products for detection and identification without obscuring the overall chromatographic profile.[8] These studies are essential for developing and validating an analytical method that can separate the parent compound from all potential impurities and degradants, a requirement mandated by regulatory bodies like the ICH.[16][18]
Experimental Workflow: Forced Degradation and Analysis
Caption: Forced Degradation and Stability Analysis Workflow.
Detailed Forced Degradation Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile, at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the compound to the following conditions in parallel.[17][19] Include an unstressed control sample kept at 4°C in the dark.
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C). Monitor at several time points (e.g., 2, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature or with gentle heat. The lactam ring in the isoindolinone core may be susceptible to base-catalyzed hydrolysis. Monitor frequently as this reaction can be rapid.
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Store aliquots of the stock solution and the solid compound at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution and solid compound to light with a specific overall illumination (e.g., 1.2 million lux hours) and near UV energy (e.g., 200 watt hours/square meter) as specified by ICH Q1B guidelines.
-
-
Sample Quenching: At each time point, withdraw an aliquot of the stressed sample. For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, to halt the degradation reaction.
-
Analysis with a Stability-Indicating HPLC Method:
-
Method Development: Develop a reverse-phase HPLC method, typically using a C18 column with a gradient elution of water/acetonitrile containing a modifier like formic acid or trifluoroacetic acid. The goal is to achieve baseline separation between the parent peak and all degradant peaks.[20][21] A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Analysis: Inject the control and stressed samples into the HPLC system.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify the parent peak and any new peaks corresponding to degradation products. Calculate the percentage of degradation and the relative amounts of each degradant.
-
-
Degradant Characterization: For significant degradation products, use LC-MS to obtain mass information, which is a critical first step in structural elucidation.[17]
Data Interpretation and Reporting
A comprehensive report should be generated that synthesizes all findings.
-
Solubility Profile: Discuss the solubility across different solvent classes. Is the compound more soluble in organic or aqueous media? How does pH affect its aqueous solubility? This information is vital for selecting vehicles for in vivo studies and solvents for formulation.
-
Stability Profile: Summarize the compound's lability under different stress conditions. Is it sensitive to acid, base, oxidation, heat, or light? Identifying the conditions under which the compound degrades provides crucial guidance for handling, storage, and formulation to prevent the formation of impurities.[8]
-
Degradation Pathway: Based on the stress testing, propose a preliminary degradation pathway. For example, hydrolysis of the lactam is a plausible pathway for the isoindolinone core. This understanding helps in predicting long-term stability.
Conclusion
The systematic characterization of solubility and stability is a non-negotiable step in the early development of any pharmaceutical candidate. By employing the robust shake-flask method for solubility and conducting comprehensive forced degradation studies with a validated stability-indicating HPLC method, researchers can build a deep and reliable understanding of this compound. This knowledge is paramount for making informed decisions, mitigating development risks, and ultimately accelerating the journey from a promising molecule to a potential therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. acdlabs.com [acdlabs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bromo-2-methylisoindolin-1-one | 1254319-51-1 [sigmaaldrich.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. 溶剂混溶性表 [sigmaaldrich.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. researchgate.net [researchgate.net]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 18. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. scispace.com [scispace.com]
An In-depth Technical Guide to 4-Bromo-2-methylisoindolin-1-one: Synthesis, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 4-Bromo-2-methylisoindolin-1-one, a heterocyclic compound of interest in medicinal chemistry. While a definitive record of its initial discovery is not prominently available in scientific literature, this document consolidates available data to offer a comprehensive overview of its chemical properties, a probable synthetic pathway, and the broader scientific context of the isoindolinone scaffold.
Compound Profile and Chemical Identity
This compound is a brominated, N-methylated derivative of isoindolin-1-one. Its chemical identity is well-established in chemical databases.
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one | PubChem[1] |
| CAS Number | 435273-55-5 | PubChem[1] |
| Molecular Formula | C₉H₈BrNO | PubChem[1] |
| Molecular Weight | 226.07 g/mol | PubChem[1] |
| InChIKey | HNVZVGCFIFFWMV-UHFFFAOYSA-N | PubChem[1] |
The earliest public record of this compound in the PubChem database dates to December 5, 2007.[1]
The Isoindolinone Scaffold: A Privileged Structure in Medicinal Chemistry
The isoindolinone core is a significant structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[2][3] This scaffold's prevalence in drug discovery stems from its rigid, bicyclic structure which allows for the precise spatial orientation of functional groups, facilitating interactions with biological targets.[3]
Derivatives of isoindolinone have been investigated for a multitude of therapeutic applications, including:
-
Anticancer agents[2]
-
Inhibitors of carbonic anhydrase[2]
-
Anti-inflammatory agents
-
Antiviral compounds
-
Central nervous system modulators
The exploration of substituted isoindolinones like this compound is a logical progression in the field, aiming to fine-tune the pharmacological properties of this versatile scaffold. The introduction of a bromine atom can influence factors such as metabolic stability and binding affinity, while N-methylation can impact solubility and cell permeability.
Proposed Synthetic Pathway
A likely and efficient synthesis of this compound can be conceptualized as a two-step process, beginning with the synthesis of its unmethylated precursor, 4-Bromoisoindolin-1-one, followed by N-methylation.
Figure 1: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 4-Bromoisoindolin-1-one
A plausible method for the synthesis of the precursor, 4-Bromoisoindolin-1-one, involves the cyclization of 3-bromo-2-(bromomethyl)benzoic acid methyl ester with ammonia.[4]
Experimental Protocol:
-
Dissolve 3-bromo-2-(bromomethyl)benzoic acid methyl ester (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add aqueous ammonia (e.g., 30% solution) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and a weak acid (e.g., 2M citric acid).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to yield 4-Bromoisoindolin-1-one as a solid.[4]
Step 2: N-Methylation of 4-Bromoisoindolin-1-one
The final step to obtain this compound is the methylation of the nitrogen atom of the lactam.
Experimental Protocol:
-
Suspend 4-Bromoisoindolin-1-one (1.0 eq) in a dry, aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong base, such as sodium hydride (NaH) (1.1 eq), portion-wise at 0°C to deprotonate the amide nitrogen.
-
Stir the mixture at this temperature for 30-60 minutes.
-
Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.2 eq), dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude material by column chromatography on silica gel to afford pure this compound.
Potential Applications and Future Directions
Given the diverse biological activities of the isoindolinone scaffold, this compound represents a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its utility as a chemical intermediate is its most prominent application.[4] The bromine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig amination), allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Future research could focus on:
-
The synthesis and biological evaluation of a series of compounds derived from this compound.
-
Investigation of its potential as an inhibitor of various enzymes or as a ligand for receptors implicated in disease.
-
Computational studies to predict its binding modes with different biological targets.
Conclusion
This compound is a synthetic heterocyclic compound built upon the medicinally important isoindolinone core. While its specific discovery history is not well-documented, a robust and logical synthetic pathway can be proposed based on established chemical principles. Its primary value for researchers lies in its potential as a versatile intermediate for the synthesis of novel, biologically active compounds. The strategic placement of the bromo and methyl groups offers opportunities for both further chemical modification and fine-tuning of pharmacokinetic properties, making it a compound of interest for ongoing and future drug discovery efforts.
References
- 1. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
Unlocking the Therapeutic Potential of 4-Bromo-2-methylisoindolin-1-one: A Technical Guide for Preclinical Research
Abstract
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide focuses on a specific derivative, 4-Bromo-2-methylisoindolin-1-one, providing a comprehensive overview of its potential biological activities based on the well-established pharmacology of the isoindolinone class. While direct biological data for this specific molecule is not extensively available, this document serves as a roadmap for researchers and drug development professionals to explore its therapeutic promise. We will delve into the rationale behind investigating its potential as an inhibitor of key cellular targets, provide detailed, field-proven experimental protocols for its evaluation, and present visual workflows to guide laboratory investigation.
Introduction: The Isoindolinone Scaffold and the Promise of this compound
The isoindolinone core is a bicyclic lactam that is present in a variety of natural products and synthetic molecules with significant pharmaceutical applications.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[3][4] The specific substitutions on the isoindolinone ring system play a crucial role in determining the compound's biological target and potency.
This compound (PubChem CID: 21907534) is a synthetic organic compound characterized by a bromine atom at the 4-position of the isoindolinone ring and a methyl group on the nitrogen atom.[5] While this specific compound is not extensively studied, its structural features suggest several avenues for investigation. The presence of the bromine atom, a halogen, can influence the compound's pharmacokinetic properties and binding interactions with target proteins.[6] The N-methylation can impact solubility and metabolic stability.
This guide will explore the most promising potential biological activities of this compound based on the known activities of structurally related isoindolinone derivatives. These include, but are not limited to, inhibition of Poly(ADP-ribose) polymerase (PARP), Histone Deacetylases (HDACs), and various protein kinases.
Potential Biological Activities and Therapeutic Targets
The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+ makes it a prime candidate for inhibiting enzymes that utilize NAD+, such as PARP.[4][7] Furthermore, the planar nature of the isoindolinone ring system allows it to interact with the active sites of various enzymes, including HDACs and kinases.
PARP Inhibition: A Potential Avenue for Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[4] PARP inhibitors have emerged as a successful class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations.[4] The isoindolinone scaffold is a known pharmacophore for PARP inhibition, and several isoindolinone-based PARP inhibitors have been developed.[7][8]
The rationale for investigating this compound as a PARP inhibitor lies in the established success of the isoindolinone core in targeting the PARP active site.[4] The bromine substitution could potentially enhance binding affinity through halogen bonding or by modifying the electronic properties of the aromatic ring.
HDAC Inhibition: Epigenetic Modulation in Disease
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones and other proteins.[9][10] HDAC inhibitors have been approved for the treatment of certain cancers and are being investigated for a range of other diseases.[11][12] Numerous isoindolinone derivatives have been identified as potent HDAC inhibitors.[9][13] The isoindolinone scaffold can act as a zinc-binding group or as a capping group in the design of HDAC inhibitors.
The potential of this compound as an HDAC inhibitor warrants investigation. The substituted isoindolinone ring could interact with the substrate-binding region of HDACs, and the bromine atom may form specific interactions within the enzyme's active site.[13]
Kinase Inhibition: Targeting Cellular Signaling Pathways
Protein kinases are a large family of enzymes that regulate a wide variety of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The isoindolinone and the structurally related indolinone scaffolds have been successfully utilized to develop inhibitors of various kinases, including receptor tyrosine kinases and cyclin-dependent kinases (CDKs).[14][15][16] For instance, isoindolin-1-one derivatives have been explored as potential inhibitors of CDK7 and PI3Kγ.[15][17]
Given the prevalence of the isoindolinone core in kinase inhibitors, this compound represents a candidate for screening against a panel of kinases to identify potential inhibitory activity.
Experimental Protocols for Biological Evaluation
This section provides detailed, step-by-step methodologies for assessing the potential biological activities of this compound. These protocols are designed to be self-validating with the inclusion of appropriate controls.
In Vitro Cytotoxicity Assessment
A primary step in evaluating a new compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cell lines (e.g., BRCA-mutated breast cancer cell line for PARP inhibitor potential, or a panel of cancer cell lines for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug as a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Enzyme Inhibition Assays
Directly assessing the inhibitory effect of the compound on specific enzymes is crucial.
Protocol: PARP-1 Inhibition Assay (Colorimetric)
-
Reagent Preparation: Prepare assay buffer, PARP-1 enzyme, activated DNA, and NAD+.
-
Assay Setup: In a 96-well plate, add the assay buffer, activated DNA, and varying concentrations of this compound (e.g., 1 nM to 10 µM). Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control.
-
Enzyme Addition: Add the PARP-1 enzyme to each well and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding NAD+ to each well and incubate for 60 minutes at 37°C.
-
Detection: The assay principle involves the consumption of NAD+ by PARP-1. The remaining NAD+ is then used in a subsequent colorimetric reaction. Add the developing solution and incubate for 15-30 minutes.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of the compound and determine the IC50 value.
Protocol: HDAC Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare assay buffer, HDAC enzyme (e.g., HDAC1), and a fluorogenic HDAC substrate.
-
Assay Setup: In a 96-well plate, add the assay buffer and varying concentrations of this compound (e.g., 1 nM to 10 µM). Include a known HDAC inhibitor (e.g., Vorinostat) as a positive control and a vehicle control.
-
Enzyme Addition: Add the HDAC enzyme to each well and incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add the fluorogenic HDAC substrate and incubate for 30-60 minutes at 37°C.
-
Development: Add the developer solution, which contains a protease that digests the deacetylated substrate to release a fluorophore. Incubate for 15-20 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the compound and determine the IC50 value.
Kinase Inhibition Profiling
To assess the potential of this compound as a kinase inhibitor, a broad kinase panel screening is recommended, followed by detailed IC50 determination for any identified hits.
Protocol: Kinase Panel Screening (Example using a commercial service)
-
Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 10 mM in DMSO) to a contract research organization (CRO) offering kinase profiling services.
-
Screening: The CRO will typically perform a single-point inhibition assay at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of protein kinases. The activity of each kinase is measured, often using a radiometric or fluorescence-based assay.
-
Data Analysis: The results are provided as a percentage of inhibition for each kinase. Kinases showing significant inhibition (e.g., >50%) are considered "hits".
Protocol: Kinase IC50 Determination
For any identified kinase "hits" from the panel screen, a dose-response experiment should be performed to determine the IC50 value. The protocol will be specific to the kinase and the assay format (e.g., ADP-Glo™, Z'-LYTE™) but generally follows these steps:
-
Reagent Preparation: Prepare the specific kinase, substrate, ATP, and assay buffer.
-
Assay Setup: In a suitable microplate, add the assay buffer and serially diluted this compound.
-
Reaction Initiation: Add the kinase, substrate, and ATP to initiate the reaction. Incubate for the recommended time and temperature.
-
Detection: Add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced).
-
Signal Measurement: Read the signal (luminescence, fluorescence) using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Visualization of Key Concepts
To aid in the understanding of the experimental workflows and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for evaluating this compound.
Caption: Simplified PARP1 signaling pathway and point of inhibition.
Caption: Mechanism of HDAC action and inhibition.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Based on the extensive biological activities of the broader isoindolinone class, this compound warrants investigation as a potential inhibitor of PARP, HDACs, and various protein kinases. The experimental protocols outlined in this guide provide a robust framework for initiating the preclinical evaluation of this compound. Successful identification of a primary biological target would pave the way for further lead optimization, structure-activity relationship (SAR) studies, and in vivo efficacy testing. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors [mdpi.com]
- 13. Potent non-hydroxamate inhibitors of histone deacetylase-8: Role and scope of an isoindolin-2-yl linker with an α-amino amide as the zinc-binding unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 15. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Mechanism of Action Studies for 4-Bromo-2-methylisoindolin-1-one
This document provides a comprehensive framework for conducting preliminary mechanism of action (MoA) studies on the novel compound 4-Bromo-2-methylisoindolin-1-one. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established methodologies with strategic insights to build a robust, data-driven understanding of the compound's biological activity. The approach is hypothesis-driven, leveraging the known pharmacological landscape of the isoindolinone scaffold to design a logical, tiered investigational workflow.
Introduction and Compound Profile
1.1. The Investigational Compound: this compound
This compound is a synthetic organic compound belonging to the isoindolinone family.[1][2] The isoindolinone nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and clinically approved drugs with a wide range of biological activities.[3][4][5]
-
CAS Number: 435273-55-5[2]
-
Structure:
(Image Source: PubChem CID 21907534)
Currently, this compound is primarily documented as a synthetic intermediate, with no extensive public data on its biological effects.[1] This necessitates a foundational, unbiased, yet strategically guided approach to elucidating its MoA.
1.2. The Isoindolinone Scaffold: A Foundation for Hypothesis
The isoindolinone framework is a wellspring of pharmacological activity. Derivatives have been identified as potent modulators of several key cellular targets, providing a logical starting point for our investigation.[5][7]
-
Anticancer Agents: Many isoindolinone derivatives exhibit potent antiproliferative activity.[8] Their mechanisms often involve the inhibition of critical enzymes in cancer progression, such as:
-
Poly (ADP-ribose) Polymerase (PARP): The core structure of this compound shares similarities with known PARP inhibitors, a class of drugs that exploit deficiencies in DNA damage repair pathways in cancer cells.[9][10][11]
-
Histone Deacetylases (HDACs): Certain isoindolinones act as HDAC inhibitors, modifying chromatin structure and gene expression to induce cell cycle arrest and apoptosis in tumor cells.[12]
-
Kinases: As a versatile scaffold, isoindolinones have been developed as inhibitors of various protein kinases, which are central regulators of cell signaling pathways frequently dysregulated in cancer.[7]
-
-
Other Biological Activities: The scaffold has also been associated with anti-inflammatory, antimicrobial, and central nervous system (CNS) activities.[7][13]
Based on this precedent, we can formulate several primary hypotheses for the MoA of this compound, focusing initially on oncology-relevant targets.
Hypothesis-Driven MoA Investigation: A Tiered Approach
We propose a multi-tiered experimental strategy designed to efficiently narrow the field of potential mechanisms, validate primary targets, and characterize the compound's cellular effects. This workflow ensures that each stage of the investigation is built upon a solid foundation of data from the previous tier.
Tier 1: Broad Screening and Initial Hypothesis Testing
The objective of Tier 1 is to cast a wide net, identifying the most probable biological space in which our compound operates. This is achieved through parallel phenotypic and biochemical screening.
3.1. Phenotypic Screening: Antiproliferative Activity
This initial screen assesses the compound's ability to inhibit the growth of various cancer cell lines. The choice of cell lines is critical for hypothesis testing.
-
Rationale: An antiproliferative effect is a common hallmark of inhibitors targeting PARP, kinases, or HDACs. By including cell lines with known genetic vulnerabilities (e.g., BRCA1/2 mutations, which confer sensitivity to PARP inhibitors), we can generate early, correlative evidence for a specific MoA.[9][14]
Protocol 1: Cell Viability (MTS) Assay
-
Cell Plating: Seed selected cancer cell lines (e.g., MCF-7, MDA-MB-436 [BRCA1 mutant], A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM). Treat cells in triplicate and include vehicle (DMSO) and no-treatment controls.
-
Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add MTS reagent to each well according to the manufacturer's protocol. Incubate for 1-4 hours.
-
Data Acquisition: Measure absorbance at 490 nm using a plate reader.
-
Analysis: Normalize data to vehicle controls and plot as percent viability versus compound concentration.
Table 1: Hypothetical Antiproliferative Screening Data (GI₅₀ Values in µM)
| Cell Line | Genotype | This compound | Olaparib (Control) |
|---|---|---|---|
| MCF-7 | BRCA Wild-Type | > 50 | 15.2 |
| MDA-MB-436 | BRCA1 Mutant | 1.5 | 0.1 |
| A549 | Lung Carcinoma | 25.8 | 20.1 |
| HCT116 | Colon Carcinoma | 31.2 | 18.5 |
-
Interpretation: In this hypothetical scenario, the pronounced sensitivity of the BRCA1-mutant cell line strongly suggests a PARP-inhibition-like mechanism of synthetic lethality.[10]
3.2. Biochemical Screening: Direct Target Identification
Parallel to phenotypic screening, we directly test the compound's activity against key enzyme classes suggested by its scaffold.
-
Rationale: Biochemical assays provide direct evidence of enzyme inhibition, independent of cellular complexity. This allows for clean, unambiguous identification of primary molecular targets.[15][16]
Recommended Screens:
-
PARP1/2 Enzymatic Assay: A fluorescence or luminescence-based assay measuring the consumption of NAD+ or the production of poly(ADP-ribose) (PAR).
-
Broad Kinase Panel: A large-scale binding or activity screen (e.g., KinomeScan™, Reaction Biology) against hundreds of kinases to identify potential targets.[15][17]
-
HDAC Activity Assay: A fluorometric assay measuring the deacetylation of a fluorescently labeled substrate.
Tier 2: Target Validation and Pathway Analysis
If Tier 1 yields promising "hits," the goal of Tier 2 is to validate these targets in a cellular context and investigate the immediate downstream signaling consequences.
4.1. IC₅₀ Determination
For any enzyme inhibited in Tier 1, a full dose-response curve is generated to accurately determine the compound's potency (IC₅₀ value). This is a standard and critical step for characterizing any inhibitor.
4.2. Cellular Target Engagement
-
Rationale: A compound may inhibit an enzyme in a test tube but fail to engage it within a living cell due to poor permeability or rapid efflux. Cellular target engagement assays confirm that the compound reaches and binds to its intended target in a physiological environment.[17][18]
Protocol 2: NanoBRET™ Target Engagement Assay (Hypothetical Kinase Target)
-
Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Plate transfected cells in a 96-well white plate and incubate for 24 hours.
-
Compound and Tracer Addition: Add the NanoBRET™ fluorescent tracer and varying concentrations of this compound to the cells.
-
Substrate Addition: Add the NanoLuc® substrate and incubate.
-
Data Acquisition: Measure both donor (460 nm) and acceptor (610 nm) emission.
-
Analysis: Calculate the BRET ratio. Competitive displacement of the tracer by the compound results in a decreased BRET signal, allowing for the determination of an IC₅₀ for target binding.[18]
4.3. Pathway Modulation Analysis via Western Blot
-
Rationale: Once target engagement is confirmed, we must verify that this binding event leads to the expected functional consequence on the relevant signaling pathway.
Protocol 3: Western Blot for PARP Activity (γH2AX)
-
Cell Treatment: Treat a sensitive cell line (e.g., MDA-MB-436) with 1x, 5x, and 10x the GI₅₀ concentration of the compound for 24 hours. Include a known PARP inhibitor as a positive control.
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody against phospho-Histone H2A.X (Ser139), a marker of DNA double-strand breaks that accumulate when PARP-mediated repair is inhibited.
-
Incubate with a secondary HRP-conjugated antibody.
-
-
Detection: Use an ECL substrate and image the blot. Re-probe for a loading control (e.g., β-actin).
-
Analysis: Quantify band intensity. A dose-dependent increase in γH2AX indicates inhibition of the DNA damage repair pathway, consistent with PARP inhibition.
Tier 3: Characterization of Cellular Mechanism
With a validated target and pathway, Tier 3 aims to connect this molecular activity to the ultimate cellular phenotype observed in Tier 1 (i.e., loss of viability).
-
Rationale: Understanding how a compound kills cells—whether by halting their division (cytostasis) or by actively inducing cell death (apoptosis)—is fundamental to its preclinical profile.[19]
5.1. Cell Cycle Analysis
-
Method: Propidium Iodide (PI) staining followed by flow cytometry.
-
Expected Outcome for PARP Inhibitor: Accumulation of cells in the G2/M phase of the cell cycle, as unresolved DNA damage prevents mitotic entry.
5.2. Apoptosis Assay
-
Method: Annexin V and PI co-staining followed by flow cytometry.
-
Expected Outcome: A dose-dependent increase in the percentage of Annexin V-positive cells (early and late apoptosis) would confirm that the compound's antiproliferative activity is due to the induction of programmed cell death.[19]
Data Interpretation and Future Directions
The culmination of this three-tiered investigation will yield a preliminary MoA profile for this compound. For instance, a successful investigation might conclude:
"this compound is a potent, cell-active inhibitor of PARP1. It demonstrates selective cytotoxicity against BRCA1-mutant cancer cells. Target engagement in cells leads to an accumulation of DNA damage markers, resulting in G2/M cell cycle arrest and subsequent induction of apoptosis."
Conclusion
Elucidating the mechanism of action is a critical and complex phase of drug discovery.[16][20] For a novel compound like this compound, a systematic, hypothesis-driven approach is paramount. By leveraging the known pharmacology of the isoindolinone scaffold, we can design an efficient and logical experimental plan. The tiered workflow described herein, progressing from broad screening to specific cellular characterization, ensures a cost-effective and scientifically rigorous path to understanding the compound's biological function, ultimately enabling informed decisions on its potential as a therapeutic candidate.
References
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- 2. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
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- 8. researchgate.net [researchgate.net]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
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- 17. reactionbiology.com [reactionbiology.com]
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- 19. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Structural analogs and derivatives of 4-Bromo-2-methylisoindolin-1-one
An In-Depth Technical Guide to the Structural Analogs and Derivatives of 4-Bromo-2-methylisoindolin-1-one
Abstract
The isoindolin-1-one scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid structure serves as a valuable framework for the development of novel therapeutic agents. This guide focuses on a specific, synthetically versatile member of this class: this compound. The presence of a bromine atom at the C4 position offers a strategic handle for extensive chemical modification, primarily through modern cross-coupling reactions. This document provides a comprehensive overview of the synthesis of the core structure, key derivatization strategies, and the structure-activity relationships (SAR) of its analogs. We delve into the causality behind experimental choices, present detailed, self-validating protocols, and summarize key data to empower researchers in the fields of medicinal chemistry and drug discovery.
The this compound Core: A Privileged Scaffold
The isoindolinone core is a bicyclic framework where a benzene ring is fused to a five-membered pyrrolidine ring containing a lactam functionality.[3] This structure is central to a range of pharmaceuticals, including the immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide, and the antihypertensive agent chlorthalidone.[4][5] The this compound variant (CAS No: 435273-55-5) is a particularly valuable intermediate in pharmaceutical synthesis.[6][7] Its utility stems from the reactivity of the C-Br bond, which allows for the introduction of diverse molecular fragments to explore chemical space and optimize biological activity.
Physicochemical Properties
A foundational understanding of the core molecule's properties is essential for designing synthetic routes and predicting the behavior of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | [8][9] |
| Molecular Weight | 226.07 g/mol | [8] |
| Monoisotopic Mass | 224.97893 Da | [8][9] |
| XLogP3 (Predicted) | 1.6 | [8] |
| Hazard Statements | H315, H319, H335 | [8] |
Note: The predicted lipophilicity (XLogP3) of 1.6 suggests moderate lipophilicity, a favorable starting point for developing orally bioavailable drug candidates.
Synthesis of the Core Scaffold
An efficient and scalable synthesis of the starting material is paramount. While direct synthesis of this compound can be performed, a common and versatile approach involves a two-step process: synthesis of the N-unsubstituted core followed by N-methylation. This allows for the generation of a wider array of N-substituted analogs from a common intermediate.
Protocol 1: Synthesis of 4-Bromoisoindolin-1-one
This protocol is adapted from established methods for synthesizing the isoindolinone ring system.[6] The rationale is a classical cyclization where ammonia acts as the nucleophile to form the lactam ring.
Materials:
-
3-bromo-2-bromomethyl-benzoic acid methyl ester
-
Tetrahydrofuran (THF), anhydrous
-
30% aqueous ammonia
-
Ethyl acetate (EtOAc)
-
2M Citric acid
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-bromo-2-bromomethyl-benzoic acid methyl ester (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 30% aqueous ammonia (approx. 1.2-1.5 eq).
-
Remove the ice bath and stir the mixture vigorously at room temperature for 18 hours. Monitor reaction completion by TLC.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and 2M citric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil or solid.
-
Purify the crude product by flash chromatography on silica gel, eluting with a solvent gradient (e.g., 9:1 DCM/MeOH) to afford 4-Bromoisoindolin-1-one as a solid.[6]
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting ester and the appearance of a new, more polar spot on TLC. The final product's identity should be verified by ¹H NMR, ¹³C NMR, and mass spectrometry, with an expected yield in the range of 75-85%.[6]
Protocol 2: N-Methylation to Yield this compound
This is a standard N-alkylation of a lactam. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the lactam nitrogen, facilitating efficient reaction with the methylating agent.
Materials:
-
4-Bromoisoindolin-1-one (from Protocol 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethylformamide (DMF), anhydrous
-
Methyl iodide (MeI) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Suspend NaH (1.2 eq) in anhydrous DMF in a flame-dried, nitrogen-flushed flask.
-
Cool the suspension to 0°C.
-
Add a solution of 4-Bromoisoindolin-1-one (1.0 eq) in anhydrous DMF dropwise. Allow the mixture to stir for 30 minutes at 0°C; hydrogen gas evolution should be observed.
-
Add methyl iodide (1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography or recrystallization to obtain this compound.
Key Derivatization Strategies: Unlocking Chemical Diversity
The true potential of the this compound scaffold is realized through its derivatization. The following diagram illustrates the primary points of modification.
Caption: Primary strategies for derivatizing the core scaffold.
C4-Position Functionalization via Palladium-Catalyzed Cross-Coupling
The C(sp²)-Br bond at the 4-position is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this transformation due to their broad substrate scope and high functional group tolerance.[10][11]
Causality: The choice of a palladium catalyst is driven by its ability to cycle between Pd(0) and Pd(II) oxidation states, which is the mechanistic basis for these reactions.[12] The reaction involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to form the product and regenerate the catalyst.[12]
Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.
Common Cross-Coupling Reactions:
| Reaction | Nucleophile (R-M) | Key Features & Rationale | Typical Catalyst |
| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Trustworthiness: Boronic acids are generally stable, non-toxic, and commercially available. The reaction is tolerant of water and a wide range of functional groups, making it a workhorse in medicinal chemistry.[13] | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Stille | Organotin (R-SnBu₃) | Expertise: Useful when the corresponding boronic acid is unstable or difficult to prepare. However, the toxicity and stoichiometric tin byproducts require careful handling and purification.[13] | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Sonogashira | Terminal Alkyne (R-C≡C-H) | Expertise: The most direct method for installing an alkyne group, which is a versatile functional handle for further chemistry (e.g., click reactions) or a key pharmacophore itself.[11] | PdCl₂(PPh₃)₂, CuI (co-catalyst) |
| Heck | Alkene | Expertise: Forms a new C-C bond by substituting a vinylic hydrogen. Excellent for creating stilbene-like structures.[12] | Pd(OAc)₂, P(o-tolyl)₃ |
| Buchwald-Hartwig | Amine (R₂NH) | Expertise: A premier method for C-N bond formation, allowing the introduction of primary or secondary amines to build aniline-type derivatives.[12] | Pd₂(dba)₃, specific phosphine ligands |
Protocol 3: Representative Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of the core scaffold with a generic arylboronic acid. The choice of Pd(dppf)Cl₂ is based on its high efficiency and stability, while a carbonate base is standard for activating the boronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Solvent mixture (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
To a microwave vial or Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the carbonate base.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring. For microwave synthesis, typical conditions are 100-150°C for 10-60 minutes.[11] For conventional heating, reflux for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography to yield the 4-aryl-2-methylisoindolin-1-one derivative.
Self-Validation: The reaction is successful if the starting bromide is consumed and a new, less polar product is formed. Characterization by NMR will show signals corresponding to the newly introduced aryl group and a downfield shift of the aromatic protons on the isoindolinone ring. Mass spectrometry will confirm the expected molecular weight of the coupled product.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of the isoindolinone scaffold have demonstrated a remarkable range of biological activities.[3] The strategic derivatization of this compound allows for the systematic exploration of SAR to develop potent and selective agents.
| Derivative Class | Reported Biological Activity | SAR Insights & Rationale | References |
| Isoindolinyl Benzisoxazolpiperidines | Dopamine D₄ Receptor Antagonists | The isoindolinone acts as a rigid scaffold. Substitutions on the aromatic ring can fine-tune potency and selectivity against other receptors like D₂. | [14] |
| Sulfonamide Derivatives | Carbonic Anhydrase (CA) Inhibition | The isoindolinone core serves as the primary pharmacophore for interacting with the enzyme's active site. The attached sulfamate/sulfonamide group coordinates to the catalytic zinc ion, a classic strategy for CA inhibitors. | [5] |
| Fused Isoindoloindolones | Antitumor, Topoisomerase-II Inhibition | Extending the planar, aromatic system can facilitate intercalation with DNA or binding to enzyme surfaces. | [2] |
| General Isoindolinones | Antimicrobial, Antifungal, Antiviral | The rigid heterocyclic structure can mimic natural substrates or disrupt protein-protein interactions. The introduction of specific functional groups via cross-coupling can target microbial enzymes or pathways. | [5][15][16][17] |
Key Insight: The introduction of rigid fragments, such as those enabled by cross-coupling reactions on the 4-bromo position, has been shown to enhance biological activity by improving protein-protein interactions and conformational stability.[15]
Experimental Workflow for Derivative Screening
A logical workflow is critical for efficiently advancing from a synthesized library of compounds to a lead candidate.
Caption: A standard workflow for the synthesis and evaluation of new derivatives.
Conclusion
This compound is a high-potential starting material for medicinal chemistry programs. Its defined structure and the versatile chemical handle at the C4-position provide a robust platform for generating diverse libraries of novel compounds. The application of modern synthetic methods, particularly palladium-catalyzed cross-coupling, allows for the rational design of analogs targeting a wide spectrum of diseases, from cancer to central nervous system disorders and infectious agents. The protocols and strategies outlined in this guide offer a scientifically grounded framework for researchers to confidently explore the rich chemical and biological space surrounding this privileged scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. Cas 435273-55-5,this compound | lookchem [lookchem.com]
- 8. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Safe Synthesis, Handling, and Storage of 4-Bromo-2-methylisoindolin-1-one
Authored for Drug Development and Chemical Research Professionals
This document provides a comprehensive technical overview of the safety protocols, handling procedures, and storage requirements for 4-Bromo-2-methylisoindolin-1-one. Synthesized from field-proven insights and authoritative safety data, this guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this compound responsibly and effectively within a laboratory setting.
Compound Profile and Hazard Identification
A thorough understanding of a chemical's properties and inherent hazards is the foundation of safe laboratory practice. This section details the toxicological profile of this compound and the primary risks associated with its handling.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-methyl-3H-isoindol-1-one | [1] |
| CAS Number | 435273-55-5 | [1] |
| Molecular Formula | C₉H₈BrNO | [1][2] |
| Molecular Weight | 226.07 g/mol | [1] |
| Physical Form | Solid |
GHS Hazard Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications, which dictate the necessary precautions.[1]
| Classification | Hazard Code | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | GHS07 (Exclamation Mark) | Warning |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | GHS07 (Exclamation Mark) | Warning |
| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Toxicological Summary and Routes of Exposure
The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and accidental ingestion. The compound's classification indicates that it is moderately toxic through all primary exposure routes and is a significant irritant to the skin, eyes, and respiratory system.[1][3] The causality behind these hazards lies in the compound's reactivity, which can disrupt cellular integrity upon contact with biological tissues. Therefore, preventing direct contact and aerosolization is the core principle of its safe handling.
Risk Mitigation and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance, is essential. This is often visualized as the "Hierarchy of Controls."
Engineering Controls
These are the first line of defense, designed to remove the hazard at the source.
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood to mitigate inhalation exposure (H332, H335).[8][9]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors or dust.[9]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[3][8]
Mandatory Personal Protective Equipment (PPE) Protocol
PPE is required for all tasks involving this compound. The level of PPE should be selected based on the potential for exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety goggles with side-shields (ANSI Z87.1 / EN166 compliant) | Double-gloving: Chemical-resistant outer gloves (e.g., Nitrile) over inner gloves | Flame-resistant lab coat, fully buttoned; Closed-toe shoes | Required; use within a fume hood |
| Solution Preparation | Chemical splash goggles and face shield | Chemical-resistant gloves (consult resistance charts) | Impermeable apron over lab coat; Closed-toe shoes | Required; use within a fume hood |
| Reaction Workup/Purification | Chemical splash goggles and face shield | Chemical-resistant gloves | Impermeable apron over lab coat; Closed-toe shoes | Required; use within a fume hood |
Sources:[4][8][9][10][11][12][13]
Expert Insight: Double-gloving is recommended for handling solids to provide a barrier against contamination. Should the outer glove become contaminated, it can be removed without exposing the skin. For solutions, selecting a glove material with a long breakthrough time for the specific solvent used is critical.
Standard Operating Procedures (SOPs)
Adherence to validated SOPs minimizes variability and human error, ensuring a consistent state of safety.
General Handling Workflow
The following workflow illustrates the lifecycle of the compound within a controlled laboratory environment.
Protocol: Weighing and Solution Preparation
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational.
-
Tare: Place a clean, appropriate weighing vessel on the analytical balance and tare it.
-
Transfer: Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.[8][9]
-
Record: Record the exact weight and securely close the primary container.
-
Dissolution: In the fume hood, place a flask containing the desired solvent on a stir plate. Slowly add the weighed solid to the solvent to minimize splashing.
-
Cleanup: Clean the spatula and weighing area with a solvent-dampened cloth, treating the cloth as hazardous waste.
Storage and Stability Management
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][8][9][14] A designated, locked cabinet is recommended. Some suppliers suggest room temperature storage, while others may indicate refrigeration (2-8°C).[15] Always follow the storage temperature specified by the manufacturer.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases, as these may trigger vigorous or hazardous reactions.[14][16]
-
Ignition Sources: Keep product and empty containers away from heat and sources of ignition.[8][16]
Emergency and Spill Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
Emergency Response Logic
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][5][6]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs or persists.[3][5][6][15]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5][15][16]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[3][6][7]
Spill Containment and Cleanup Protocol
-
Evacuate: Keep unnecessary personnel away from the spill area.[9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear the appropriate level of PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Contain: For solid spills, avoid creating dust.[8] Gently sweep or vacuum the material into a suitable, labeled container for disposal.[8][9]
-
Decontaminate: Wipe the spill area with a damp cloth. Dispose of all cleanup materials as hazardous waste.
-
Prevent Entry: Do not let the chemical enter drains or waterways.[9][15]
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Classification: This material and its container must be disposed of as hazardous waste.[6]
-
Procedure: Collect waste in clearly labeled, sealed containers. Do not mix with incompatible waste streams. Dispose of the waste through a licensed hazardous waste disposal company, ensuring compliance with all local, regional, and national regulations.[8][16]
References
- 1. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.be [fishersci.be]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. 5-Bromo-3,3-dimethyl-isoindolin-1-one - Safety Data Sheet [chemicalbook.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 13. publications.ashp.org [publications.ashp.org]
- 14. fishersci.com [fishersci.com]
- 15. angenechemical.com [angenechemical.com]
- 16. fishersci.com [fishersci.com]
The Isoindolinone Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoindolinone core, a bicyclic heterocyclic system consisting of a fused benzene and a γ-lactam ring, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a "privileged scaffold," a molecular framework that can be readily modified to interact with a diverse range of biological targets. This guide provides a comprehensive overview of the isoindolinone core, delving into its synthesis, chemical properties, and profound impact on drug discovery, with a focus on providing actionable insights for researchers in the field.
The Allure of the Isoindolinone Scaffold: A Structural Perspective
The isoindolinone structure, formally 2,3-dihydro-1H-isoindol-1-one, possesses a unique combination of rigidity and modularity. The planar aromatic ring fused to the five-membered lactam creates a constrained conformation that can facilitate specific interactions with protein binding pockets. The nitrogen and carbonyl groups of the lactam moiety are key hydrogen bond donors and acceptors, crucial for molecular recognition. Furthermore, the benzene ring and the lactam nitrogen offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
This inherent versatility is evidenced by the presence of the isoindolinone core in a wide array of natural products and synthetic pharmaceuticals.[1][2] Notable examples of drugs containing this scaffold include the immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide, the anxiolytic pazinaclone, and the antihypertensive agent chlorthalidone.[3][4] The diverse therapeutic applications of these drugs underscore the remarkable potential of the isoindolinone framework in addressing a multitude of diseases.[3][5]
Crafting the Core: A Survey of Synthetic Strategies
The construction of the isoindolinone scaffold has been a subject of intense research, leading to the development of a plethora of elegant and efficient synthetic methodologies.[6][7] The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Classical Approaches: Building from the Basics
Traditional methods for isoindolinone synthesis often involve the cyclization of pre-functionalized aromatic precursors. A common strategy is the reductive cyclization of 2-cyanobenzaldehydes or 2-cyanobenzoic acids with amines. Another well-established route involves the intramolecular amidation of 2-carboxybenzylamines. While reliable, these methods can sometimes be limited by harsh reaction conditions or the multi-step preparation of the required starting materials.
Modern Marvels: Transition Metal-Catalyzed Syntheses
The advent of transition metal catalysis has revolutionized the synthesis of isoindolinones, offering milder reaction conditions, broader substrate scope, and higher efficiency.[6][8]
Palladium-Catalyzed Reactions: Palladium catalysts have been extensively employed in various C-H activation and carbonylation reactions to construct the isoindolinone core. For instance, the palladium-catalyzed carbonylation of 2-halobenzylamines provides a direct route to N-substituted isoindolinones.
Rhodium-Catalyzed Reactions: Rhodium catalysts have proven to be particularly effective in the annulation of benzamides with alkynes or alkenes via C-H activation, leading to the formation of 3-substituted isoindolinones.[7]
Copper-Catalyzed Reactions: Copper-catalyzed intramolecular C-N bond formation from 2-halobenzamides offers an economical and environmentally friendly alternative to palladium-based methods.
Innovative Pathways: Cascade and Multi-Component Reactions
More recently, cascade (or domino) and multi-component reactions have emerged as powerful tools for the rapid and diversity-oriented synthesis of complex isoindolinone derivatives.[9] These reactions combine multiple bond-forming events in a single pot, minimizing waste and purification steps.
An example is the iron-mediated ring-opening and ring-closing cascade of ortho-carboxy-isoxazoles, which provides a high-yielding and straightforward route to isoindolinones under simple and environmentally benign conditions.[9]
The Isoindolinone Core in Action: A Medicinal Chemistry Perspective
The true power of the isoindolinone scaffold lies in its ability to be tailored for specific biological targets. The following sections explore its application in key therapeutic areas, highlighting structure-activity relationships (SAR) and mechanistic insights.
Taming the Immune System: The IMiD® Legacy
The discovery of thalidomide's immunomodulatory properties, despite its tragic history, paved the way for the development of a new class of drugs known as Immunomodulatory Drugs (IMiDs®). Lenalidomide and pomalidomide, analogues of thalidomide, are cornerstone therapies for multiple myeloma and other hematological malignancies.[3]
These molecules exert their effects by binding to the protein cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins has profound downstream effects on immune cell function and cancer cell survival.
Targeting DNA Repair: The Rise of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. Inhibiting PARP in cancer cells with pre-existing DNA repair deficiencies, such as those with BRCA mutations, leads to synthetic lethality. The isoindolinone scaffold has emerged as a promising pharmacophore for the development of potent and selective PARP inhibitors.[10][11]
The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+, the natural substrate of PARP, allows for competitive inhibition at the enzyme's active site.[10] Furthermore, the modifiable nature of the scaffold enables the optimization of properties like blood-brain barrier permeability, making these inhibitors particularly promising for the treatment of central nervous system (CNS) cancers.[10]
A Broad Spectrum of Biological Activity
Beyond immunomodulation and oncology, isoindolinone derivatives have demonstrated a wide range of other biological activities, including:
-
Anticancer: Various isoindolinone derivatives have shown cytotoxic activity against a range of cancer cell lines.[12][13][14]
-
Anti-inflammatory: Some derivatives exhibit anti-inflammatory properties.[15]
-
Antimicrobial: Isoindolinone-containing compounds have shown activity against bacteria and fungi.[12][16]
-
Central Nervous System (CNS) Activity: The isoindolinone scaffold is present in anxiolytic agents and has been explored for its potential in treating other CNS disorders.[9]
The following table summarizes the biological activities of selected isoindolinone derivatives:
| Compound Class | Biological Target/Activity | Therapeutic Area | Key Structural Features |
| IMiDs® | Cereblon (CRBN) | Multiple Myeloma, MDS | Phthalimide or isoindolinone core with a glutarimide moiety |
| PARP Inhibitors | PARP1/2 | Cancer (e.g., Ovarian, Breast) | Isoindolinone core mimicking the nicotinamide of NAD+ |
| Dopamine D4 Antagonists | Dopamine D4 Receptor | CNS Disorders | Isoindolinyl benzisoxazolpiperidines |
| Carbonic Anhydrase Inhibitors | Carbonic Anhydrase I & II | Glaucoma, Epilepsy | Isoindolinone scaffold with a sulfonyl group |
Experimental Protocols: A Practical Guide
To facilitate the exploration of isoindolinone chemistry, this section provides a detailed, step-by-step methodology for a representative synthesis.
Synthesis of N-Benzylisoindolin-1-one via Reductive Amination
This protocol describes a microwave-assisted, transition-metal-free synthesis of N-benzylisoindolin-1-one from 2-carboxybenzaldehyde and benzylamine.[16]
Materials:
-
2-Carboxybenzaldehyde
-
Benzylamine
-
Formic acid
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add 2-carboxybenzaldehyde (1.0 mmol), benzylamine (1.2 mmol), and formic acid (2.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30 minutes.
-
After cooling to room temperature, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-benzylisoindolin-1-one.
Future Directions and Outlook
The isoindolinone core continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:
-
Development of Novel Synthetic Methodologies: The quest for more efficient, sustainable, and diversity-oriented synthetic methods will continue to drive innovation in this field.
-
Exploration of New Biological Targets: High-throughput screening and computational methods will aid in identifying new biological targets for isoindolinone-based compounds.
-
Design of Targeted Therapies: A deeper understanding of the mechanism of action of isoindolinone drugs will enable the design of more selective and potent therapies with improved safety profiles.
-
Application in Chemical Biology: Isoindolinone-based probes and chemical tools will be instrumental in dissecting complex biological pathways.
References
- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Isoindoline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. research.abo.fi [research.abo.fi]
- 7. researchgate.net [researchgate.net]
- 8. Isoindolinone synthesis [organic-chemistry.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-2-methylisoindolin-1-one Derivatives
Introduction: The Significance of the Isoindolinone Scaffold
The isoindolin-1-one framework is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1] These benzo-fused γ-lactams are of significant interest to researchers in drug discovery and development due to their therapeutic potential in treating chronic diseases, including cancer, bacterial infections, and viral illnesses.[1] The versatility of the isoindolinone core allows for chemical modifications that can modulate its pharmacological properties, making it a valuable target for synthetic chemists. This guide provides detailed, field-proven protocols for the synthesis of a key derivative, 4-bromo-2-methylisoindolin-1-one, a valuable intermediate for further chemical elaboration.[2]
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a robust, multi-step sequence starting from commercially available 3-bromo-2-methylbenzoic acid. The strategy involves:
-
Esterification of the starting carboxylic acid to protect the carboxyl group and prevent unwanted side reactions.
-
Radical-initiated benzylic bromination to introduce a reactive handle on the methyl group.
-
Intramolecular cyclization to form the isoindolinone ring system.
-
N-methylation to introduce the methyl group on the lactam nitrogen.
This approach is designed to be efficient and scalable, providing a reliable method for accessing the target compound and its derivatives.
Visualizing the Synthetic Pathway
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 4-Bromoisoindolin-1-one
This part details the first three steps of the synthesis, yielding the direct precursor to the final product.
Protocol 1.1: Esterification of 3-Bromo-2-methylbenzoic Acid
Objective: To synthesize methyl 3-bromo-2-methylbenzoate.
Causality: The esterification of the carboxylic acid is a crucial first step. It protects the acidic proton of the carboxyl group, preventing it from interfering with the basic conditions that may be used in subsequent steps. The methyl ester is also a good activating group for the subsequent cyclization.
Reaction Scheme:
Caption: Esterification of 3-bromo-2-methylbenzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-2-methylbenzoic acid | 215.04 | 16 g | 74.4 mmol |
| Iodomethane | 141.94 | 21.2 g | 148.8 mmol |
| Sodium bicarbonate | 84.01 | 12.5 g | 148.8 mmol |
| Dimethylformamide (DMF) | - | 160 mL | - |
| Ethyl acetate | - | 400 mL | - |
| Water | - | As needed | - |
| Saturated saline | - | 100 mL | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Step-by-Step Procedure:
-
To a solution of 3-bromo-2-methylbenzoic acid (16 g, 74.4 mmol) in DMF (160 mL), add sodium bicarbonate (12.5 g, 148.8 mmol) and iodomethane (21.2 g, 148.8 mmol).
-
Heat the reaction mixture to 60 °C and stir for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it into ice water (400 mL).
-
Extract the aqueous phase with ethyl acetate (4 x 100 mL).
-
Combine the organic phases and wash sequentially with water (3 x 100 mL) and saturated saline (100 mL).
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield methyl 3-bromo-2-methylbenzoate as an oil (expected yield: ~17.6 g, quantitative).[3]
Protocol 1.2: Benzylic Bromination
Objective: To synthesize methyl 3-bromo-2-(bromomethyl)benzoate.
Causality: This step introduces a bromine atom at the benzylic position of the methyl group. This is achieved through a free-radical substitution reaction. The benzylic C-H bonds are weaker than other C-H bonds in the molecule, making them more susceptible to radical cleavage. The resulting benzyl bromide is a highly reactive electrophile, perfectly set up for the subsequent intramolecular cyclization.
Reaction Scheme:
Caption: Benzylic bromination of methyl 3-bromo-2-methylbenzoate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-bromo-2-methylbenzoate | 229.06 | 5.32 g | 23.2 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 4.13 g | 23.2 mmol |
| Benzoyl peroxide (BPO) | 242.23 | 0.14 g | 0.58 mmol |
| Carbon tetrachloride (CCl4) | - | 30 mL | - |
| Water | - | 10 mL | - |
| Anhydrous sodium sulfate | - | As needed | - |
Step-by-Step Procedure:
-
Dissolve methyl 3-bromo-2-methylbenzoate (5.32 g, 23.2 mmol) in carbon tetrachloride (30 mL).
-
Add N-Bromosuccinimide (4.13 g, 23.2 mmol) and benzoyl peroxide (0.14 g, 0.58 mmol) to the solution.
-
Heat the solution to 85 °C and stir for 2 hours.
-
After cooling, filter the solid and wash the organic layer with water (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, concentrate by rotary evaporation, and dry under vacuum to obtain the crude product. This product is typically used in the next step without further purification.
Protocol 1.3: Intramolecular Cyclization
Objective: To synthesize 4-bromoisoindolin-1-one.
Causality: This step involves an intramolecular nucleophilic substitution where the nitrogen atom of ammonia attacks the electrophilic benzylic carbon, displacing the bromide ion. This is followed by an intramolecular aminolysis of the methyl ester to form the stable five-membered lactam ring of the isoindolinone.
Reaction Scheme:
Caption: Cyclization to form 4-bromoisoindolin-1-one.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-bromo-2-(bromomethyl)benzoate | 307.96 | 2.74 g | 8.88 mmol |
| 30% Aqueous ammonia | - | 10 mL | - |
| Tetrahydrofuran (THF) | - | 70 mL | - |
| Ethyl acetate | - | 50 mL | - |
| 2M Citric acid | - | 50 mL | - |
| Dichloromethane | - | As needed | - |
| Methanol | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
| Silica gel | - | As needed | - |
Step-by-Step Procedure:
-
Dissolve the crude methyl 3-bromo-2-(bromomethyl)benzoate (2.74 g, 8.88 mmol) in tetrahydrofuran (70 mL) and cool to 0 °C.
-
Add 30% aqueous ammonia (10 mL) and stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.[2]
-
Remove the solvent by evaporation under reduced pressure.
-
Partition the white residue between ethyl acetate (50 mL) and 2M citric acid (50 mL).
-
Dry the ethyl acetate layer with anhydrous magnesium sulfate, filter, and remove the solvent by evaporation under reduced pressure.[2]
-
Dissolve the resulting orange oil in a minimum amount of dichloromethane and purify by flash chromatography on silica gel using a solvent gradient of dichloromethane/methanol (9:1) to give 4-bromoisoindolin-1-one as a white solid (expected yield: ~1.5 g, 80%).[2]
Part 2: N-Methylation of 4-Bromoisoindolin-1-one
This final part describes the methylation of the lactam nitrogen to yield the target compound.
Protocol 2.1: N-Methylation
Objective: To synthesize this compound.
Causality: The N-methylation of the lactam is achieved via a nucleophilic substitution reaction. The lactam nitrogen is deprotonated by a base to form a nucleophilic amide anion. This anion then attacks the methylating agent, displacing a leaving group and forming the N-methylated product. The choice of a non-toxic, solid methylating agent like a quaternary ammonium salt offers advantages in terms of handling and safety compared to traditional reagents like methyl iodide or dimethyl sulfate.[1]
Reaction Scheme:
Caption: N-Methylation of 4-bromoisoindolin-1-one.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromoisoindolin-1-one | 212.04 | 1.0 g | 4.72 mmol |
| Phenyltrimethylammonium iodide | 263.13 | 1.49 g | 5.66 mmol |
| Cesium carbonate (Cs2CO3) | 325.82 | 1.84 g | 5.66 mmol |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
| Water | - | As needed | - |
| Ethyl acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
| Silica gel | - | As needed | - |
Step-by-Step Procedure:
-
In a round-bottom flask, combine 4-bromoisoindolin-1-one (1.0 g, 4.72 mmol), phenyltrimethylammonium iodide (1.49 g, 5.66 mmol), and cesium carbonate (1.84 g, 5.66 mmol) in N,N-dimethylformamide (20 mL).
-
Heat the mixture to 80 °C and stir for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Characterization Data
-
Molecular Formula: C9H8BrNO
-
Molecular Weight: 226.07 g/mol
-
Appearance: White to off-white solid
-
IUPAC Name: this compound
-
CAS Number: 435273-55-5
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. 3-BROMO-2-METHYL-BENZOIC ACID METHYL ESTER | 99548-54-6 [chemicalbook.com]
- 4. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
The Strategic Application of 4-Bromo-2-methylisoindolin-1-one in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of contemporary drug discovery, the isoindolinone core structure is a recurring motif in a multitude of pharmacologically active agents.[1] Its rigid, bicyclic framework provides a valuable scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. The subject of this guide, 4-Bromo-2-methylisoindolin-1-one, represents a strategically functionalized derivative poised for significant application in medicinal chemistry. With a molecular formula of C9H8BrNO and a molecular weight of 226.07 g/mol , this compound serves as a pivotal building block for the synthesis of novel therapeutics.[2]
The presence of a bromine atom at the 4-position is of particular strategic importance. It not only influences the electronic properties of the aromatic ring but also serves as a versatile chemical handle for a variety of cross-coupling reactions. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries for screening. The N-methylation distinguishes it from its parent compound, 4-Bromoisoindolin-1-one, potentially altering its solubility, metabolic stability, and conformational preferences, all of which are critical parameters in drug design.
This document provides a comprehensive overview of the applications of this compound, complete with detailed protocols for its synthesis and subsequent derivatization. It is intended to empower researchers, scientists, and drug development professionals to effectively leverage this compound in their quest for novel therapeutic agents.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C9H8BrNO | [2] |
| Molecular Weight | 226.07 g/mol | [2] |
| CAS Number | 435273-55-5 | [2] |
| IUPAC Name | 4-bromo-2-methyl-3H-isoindol-1-one | [2] |
| Canonical SMILES | CN1CC2=C(C1=O)C=CC=C2Br | [3] |
Core Applications in Medicinal Chemistry
The utility of this compound in medicinal chemistry is multifaceted, primarily revolving around its role as a synthetic intermediate for more complex molecules with therapeutic potential. The isoindolinone scaffold is a well-established pharmacophore found in drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4] For instance, the parent compound, 4-Bromoisoindolin-1-one, is a known intermediate in the synthesis of Vaniprevir, an inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1]
The strategic placement of the bromine atom on the this compound scaffold opens up a plethora of synthetic possibilities, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide array of substituents at the 4-position, enabling the fine-tuning of a compound's pharmacological profile.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and derivatization of this compound. These are based on established synthetic methodologies for related isoindolinone compounds.[5][6]
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis of this compound starting from 3-bromo-2-(bromomethyl)benzoic acid.
Step 1: Synthesis of 4-Bromoisoindolin-1-one
This initial step is based on the known synthesis of the unmethylated parent compound.[5]
-
Materials:
-
3-Bromo-2-(bromomethyl)benzoic acid methyl ester
-
Tetrahydrofuran (THF), anhydrous
-
30% Aqueous ammonia
-
Ethyl acetate
-
2M Citric acid
-
Magnesium sulfate, anhydrous
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for flash chromatography
-
-
Procedure:
-
Dissolve 3-bromo-2-(bromomethyl)benzoic acid methyl ester (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous ammonia (excess) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Remove the THF by rotary evaporation under reduced pressure.
-
Partition the resulting residue between ethyl acetate and 2M citric acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography on silica gel using a dichloromethane/methanol gradient to afford 4-Bromoisoindolin-1-one as a solid.
-
Step 2: N-Methylation of 4-Bromoisoindolin-1-one
-
Materials:
-
4-Bromoisoindolin-1-one (from Step 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methyl iodide (CH3I)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Suspend sodium hydride (1.2 eq) in anhydrous DMF in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-Bromoisoindolin-1-one (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield this compound.
-
Protocol 2: Derivatization via Suzuki Cross-Coupling
This protocol outlines a general procedure for the derivatization of this compound using a Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry.
-
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the desired 4-substituted-2-methylisoindolin-1-one derivative.
-
Visualization of Synthetic Workflow
The following diagram illustrates the synthetic utility of this compound as a key intermediate.
Caption: Synthetic pathway to this compound and its subsequent derivatization.
Application in Biological Screening and Assay Development
Given the established biological activities of the isoindolinone class of molecules, this compound and its derivatives are prime candidates for a variety of biological assays. For instance, isoindolinone derivatives have demonstrated potent inhibitory activity against carbonic anhydrases (CAs), which are implicated in various diseases including glaucoma, epilepsy, and cancer.[4]
Protocol 3: General Protocol for Carbonic Anhydrase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of novel isoindolinone derivatives against human carbonic anhydrase isoforms (e.g., hCA I and hCA II).
-
Principle: This is a colorimetric assay based on the esterase activity of carbonic anhydrase, using 4-nitrophenyl acetate (NPA) as a substrate. The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically.
-
Materials:
-
Purified human carbonic anhydrase I and II
-
Tris-SO4 buffer (pH 7.4)
-
4-Nitrophenyl acetate (NPA) solution in anhydrous acetonitrile
-
Test compounds (e.g., derivatives of this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the test compound solutions to the respective wells and incubate for a pre-determined time at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the NPA substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.
-
The rate of NPA hydrolysis is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a control (enzyme and substrate without inhibitor).
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization provides a robust platform for the synthesis of diverse compound libraries, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The protocols and conceptual frameworks presented in this guide are intended to facilitate the effective utilization of this compound in drug discovery programs. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed chemical scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- 1. The introduction of 4-bromoisoindolin-1-one_Chemicalbook [chemicalbook.com]
- 2. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. Isoindolinone synthesis [organic-chemistry.org]
Application Notes & Protocols: Leveraging 4-Bromo-2-methylisoindolin-1-one in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds, offering an efficient alternative to traditional high-throughput screening (HTS). This document provides a detailed technical guide on the application of 4-Bromo-2-methylisoindolin-1-one, a representative fragment, within a typical FBDD workflow. While this compound serves as a structurally interesting starting point, these notes are designed to be broadly applicable to similar heterocyclic fragments. We will delve into the rationale behind experimental design, provide step-by-step protocols for primary screening and hit validation, and explore subsequent hit-to-lead optimization strategies.
Introduction: The Rationale for Fragment-Based Approaches
Fragment-Based Drug Discovery (FBDD) is a rational drug design approach that begins with the identification of low-molecular-weight compounds (fragments) that bind weakly to a biological target.[1] Unlike the large, complex molecules used in HTS, fragments are simpler, allowing for a more efficient exploration of a target's binding landscape. The core principle is that these small, efficient binders can be progressively optimized into potent, drug-like candidates.[2][3] This process, often guided by structural biology, can lead to leads with superior physicochemical properties.[4]
The FBDD workflow is a multi-step process that begins with the careful design of a fragment library, followed by sensitive biophysical screening, hit validation, and structure-guided optimization.
The Fragment: this compound
A well-designed fragment library is crucial for the success of an FBDD campaign. Fragments are typically selected based on the "Rule of Three," which provides guidelines for their physicochemical properties to ensure they are good starting points for optimization.[1][4]
Physicochemical Properties and "Rule of Three" Compliance
This compound is a suitable candidate for inclusion in a fragment library. Its properties align well with the "Rule of Three," which suggests a molecular weight < 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each being ≤ 3.[5][6]
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Formula | C₉H₈BrNO | - | - |
| Molecular Weight | 226.07 g/mol [7] | < 300 | Yes |
| XlogP | 1.6[7] | ≤ 3 | Yes |
| Hydrogen Bond Donors | 0[7] | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 1 (carbonyl oxygen)[7] | ≤ 3 | Yes |
| Rotatable Bonds | 0[7] | ≤ 3 | Yes |
Table 1: Physicochemical properties of this compound and its compliance with the "Rule of Three."
The rigid isoindolinone scaffold provides a well-defined shape for binding, while the bromine atom offers a useful vector for synthetic elaboration during hit-to-lead optimization.[3]
The FBDD Workflow: A Hypothetical Case Study
To illustrate the application of this compound, we will outline a hypothetical FBDD campaign against a protein target, for instance, a bromodomain, which are known to recognize acetylated lysine residues and are implicated in cancer and inflammation.
Figure 1: A generalized workflow for Fragment-Based Drug Discovery.
Phase 1: Hit Identification - Primary Screening
The initial step is to screen a fragment library to identify compounds that bind to the target protein. Due to the weak affinities of fragments, highly sensitive biophysical techniques are required.[8]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting weak binding events.[9][10] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for primary screening.
Objective: To identify fragments that bind to the target protein by observing the transfer of saturation from the protein to the ligand.
Materials:
-
Target Protein (e.g., Bromodomain, 10-50 µM in a suitable NMR buffer)
-
Fragment Library (including this compound) as cocktails of 8-10 fragments, each at 100-200 µM.
-
NMR Spectrometer (≥ 600 MHz) with a cryoprobe.
-
NMR tubes.
Procedure:
-
Sample Preparation: Prepare a solution of the target protein in a deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5 in 99.9% D₂O).
-
Fragment Cocktails: Prepare cocktails of 8-10 fragments in the same deuterated buffer. Ensure no overlapping signals between fragments in each cocktail.
-
NMR Data Acquisition:
-
Acquire a reference ¹H NMR spectrum for each fragment cocktail without the protein.
-
Add the target protein to each fragment cocktail to the desired final concentration.
-
Acquire STD NMR spectra. This involves selectively saturating the protein resonances and observing which ligand signals receive this saturation.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.
-
Fragments that show signals in the STD spectrum are considered "hits" as they are in close proximity to the saturated protein.
-
-
Deconvolution: For cocktails that show hits, screen each individual fragment from that cocktail to identify the specific binder(s).
Expected Outcome: A signal for this compound in the STD spectrum would indicate that it binds to the target bromodomain.
SPR is a label-free technique that measures changes in refractive index upon ligand binding to an immobilized target, providing real-time kinetic data.[11][12]
Objective: To identify binding fragments and estimate their binding affinity and kinetics.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn).
-
Sensor chip (e.g., CM5).
-
Target Protein.
-
Immobilization reagents (e.g., EDC/NHS).
-
Running buffer (e.g., HBS-EP+).
-
Fragment library solutions (in running buffer with matched DMSO concentration).
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling or other suitable chemistry. Leave one flow cell blank as a reference.
-
Fragment Screening:
-
Inject a solution of each fragment (e.g., at 50 µM) over the target and reference flow cells.
-
Monitor the binding response in real-time. A response significantly above the reference channel indicates binding.
-
-
Hit Confirmation: Re-test initial hits in a dose-response format (e.g., 1 µM to 200 µM) to confirm binding and rule out non-specific interactions.
-
Data Analysis:
-
Subtract the reference channel data from the target channel data.
-
For dose-response experiments, fit the equilibrium binding responses to a steady-state affinity model to determine the dissociation constant (K_D).
-
Expected Outcome: this compound would be identified as a hit if it shows a concentration-dependent binding response, yielding a K_D typically in the high µM to low mM range, characteristic of a fragment hit.
Phase 2: Hit Validation
Once a hit like this compound is identified, the next crucial step is to validate its binding and determine its binding mode.
X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is invaluable for guiding subsequent optimization efforts.[13][]
Objective: To determine the three-dimensional structure of the target protein in complex with the fragment hit.
Materials:
-
Crystals of the target protein.
-
Soaking solution containing a high concentration of the fragment hit (e.g., 1-10 mM this compound).
-
Cryoprotectant.
-
Synchrotron beamline access.
Procedure:
-
Crystal Soaking: Transfer a protein crystal into a drop of mother liquor containing the fragment. Allow the fragment to diffuse into the crystal over several hours.
-
Cryo-protection and Data Collection: Soak the crystal in a cryoprotectant solution and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using the known apo-protein structure.
-
Analysis: Analyze the electron density map to confirm the presence and determine the binding pose of the fragment.[15]
Expected Outcome: A solved crystal structure would reveal the precise binding location and orientation of this compound within the bromodomain's acetyl-lysine binding pocket, showing key interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues.
Phase 3: Hit-to-Lead Optimization
With a validated hit and structural information in hand, the focus shifts to improving the fragment's affinity and selectivity.[16][17]
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. [PDF] The 'rule of three' for fragment-based drug discovery: where are we now? | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
- 7. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 10. NMR screening in fragment-based drug design: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 12. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 15. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 16. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 4-Bromo-2-methylisoindolin-1-one
Introduction: Characterizing the Bioactivity of Novel Chemical Entities
In the landscape of drug discovery and chemical biology, the identification and characterization of novel chemical entities are paramount. 4-Bromo-2-methylisoindolin-1-one is a synthetic organic compound whose biological activities have not been extensively reported in the scientific literature.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the systematic evaluation of this and other novel compounds using a suite of robust cell-based assays.
The protocols detailed herein are designed to provide a foundational understanding of a compound's cellular impact, focusing on key indicators of cell health, cytotoxicity, and the induction of specific cell death pathways. While this compound is used as the exemplary compound, the principles and methodologies are broadly applicable for the initial screening and characterization of any new small molecule.
Our approach is grounded in a logical progression of assays, starting with broad assessments of cytotoxicity and viability, and moving towards more mechanistic studies to elucidate the potential mode of action. This tiered strategy ensures an efficient use of resources and provides a clear decision-making framework for further investigation.
PART 1: Foundational Assays - Assessing General Cytotoxicity and Viability
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. These assays provide a quantitative measure of the compound's potency and are crucial for determining the appropriate concentration range for subsequent mechanistic studies.
Cell Viability Assay using MTT
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is a reliable and high-throughput method to assess the cytotoxic or cytostatic effects of a compound.[3][4]
Experimental Workflow:
Caption: Workflow for the MTT-based cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed the desired cell line (e.g., HeLa, A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.[3] Perform serial dilutions in complete growth medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.[3]
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO at the same final concentration as the compound-treated wells) and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% |
| 10 | 0.85 | 68.0% |
| 50 | 0.45 | 36.0% |
| 100 | 0.20 | 16.0% |
Note: The data presented is hypothetical and for illustrative purposes only.
PART 2: Mechanistic Assays - Unraveling the Mode of Action
Following the determination of the compound's cytotoxic potential, the next logical step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common and highly regulated pathway.
Apoptosis Detection by Annexin V and Propidium Iodide Staining
Scientific Rationale: A key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5][6] Annexin V is a protein that has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. Therefore, co-staining with Annexin V and PI allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[5]
Experimental Workflow:
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the predetermined IC50 concentration of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.[5] Combine all cells and centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[5]
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Data Acquisition: Add 400 µL of Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[6]
Data Presentation:
| Cell Population | Vehicle Control (%) | Treated (%) |
| Live (Annexin V-/PI-) | 95 | 40 |
| Early Apoptotic (Annexin V+/PI-) | 2 | 35 |
| Late Apoptotic/Necrotic (Annexin V+/PI+) | 3 | 25 |
Note: The data presented is hypothetical and for illustrative purposes only.
PART 3: Advanced Mechanistic Insights - Investigating DNA Damage and PARP Signaling
Should the initial assays suggest a cytotoxic and apoptotic effect, a deeper investigation into the underlying molecular mechanisms is warranted. Many cytotoxic compounds exert their effects by inducing DNA damage.[7] The DNA damage response (DDR) is a complex signaling network that cells activate to repair damaged DNA.[7] Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DDR, particularly in the repair of single-strand DNA breaks.[8][9]
γH2AX Assay for DNA Double-Strand Breaks
Scientific Rationale: The phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs).[10][11] The formation of discrete nuclear foci containing γH2AX can be visualized and quantified by immunofluorescence microscopy or flow cytometry, providing a sensitive measure of DNA damage.[10][11]
Detailed Protocol (Immunofluorescence):
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound at various concentrations for a defined period.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus.
PARP-1 Signaling Pathway
Scientific Rationale: PARP-1 is a critical enzyme in the DNA damage response.[12][13] Upon binding to DNA breaks, PARP-1 becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[13] This PARylation serves as a scaffold to recruit DNA repair proteins.[12] Excessive DNA damage can lead to hyperactivation of PARP-1, depletion of its substrate NAD+, and subsequent ATP depletion, culminating in a form of cell death known as parthanatos.[14] Given that many anticancer drugs target DNA integrity, investigating the effect of this compound on PARP-1 activity is a logical step.
Signaling Pathway Diagram:
Caption: Simplified PARP-1 signaling pathway in response to DNA damage.
PART 4: Assay Validation and Best Practices
For all cell-based assays, robust validation is critical to ensure the reliability and reproducibility of the data.[15][16]
-
Positive and Negative Controls: Always include appropriate positive (a compound known to induce the measured effect) and negative (vehicle) controls.
-
Reagent Qualification: Ensure all reagents, especially cells, are of high quality and consistently handled.[15]
-
Assay Robustness: Evaluate the assay's performance under slightly varied conditions (e.g., different incubation times, cell densities) to ensure its reliability.[15]
-
Data Integrity: Perform experiments in at least triplicate and use appropriate statistical analysis to determine the significance of the results.
Conclusion
This application note provides a comprehensive framework for the initial characterization of the novel compound this compound. By employing a systematic and logical progression of cell-based assays, researchers can efficiently gather crucial data on the compound's cytotoxicity, mode of action, and potential molecular targets. The detailed protocols and scientific rationale provided herein are intended to empower researchers to conduct these assays with confidence and scientific rigor, ultimately accelerating the journey from a novel compound to a potential therapeutic lead.
References
- 1. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. PARP assay kits [bioscience.co.uk]
- 10. DNA damage assessment and potential applications in laboratory diagnostics and precision medicine - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 11. championsoncology.com [championsoncology.com]
- 12. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. bioprocessintl.com [bioprocessintl.com]
- 16. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
Application Notes and Protocols for the Investigation of 4-Bromo-2-methylisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Isoindolinone Scaffold
4-Bromo-2-methylisoindolin-1-one is an organic compound characterized by an isoindolinone core, a structure of significant interest in medicinal chemistry.[1][2] Its chemical formula is C₉H₈BrNO, with a molecular weight of approximately 226.07 g/mol .[1] While specific biological activities for this particular molecule are not extensively documented in publicly available literature, its structural resemblance to known bioactive agents, particularly inhibitors of Poly (ADP-ribose) polymerase (PARP), makes it a compelling candidate for investigation in oncology and DNA damage response (DDR) pathways.
The isoindolinone scaffold is a key pharmacophore in several potent PARP inhibitors.[3][4] PARP enzymes, especially PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[5][6] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of double-strand breaks, ultimately resulting in cancer cell death through a mechanism known as synthetic lethality.[3][4]
This document serves as a comprehensive guide for the in vitro and in vivo evaluation of this compound, proceeding under the hypothesis that it functions as a PARP inhibitor. The following protocols are designed to rigorously test this hypothesis, from initial enzymatic assays to preclinical efficacy models.
Physicochemical Properties of this compound
A summary of the key computed properties for this compound is provided below. These parameters are essential for designing experimental conditions, such as solvent selection and formulation for in vivo studies.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | PubChem[1] |
| Molecular Weight | 226.07 g/mol | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
| Monoisotopic Mass | 224.97893 Da | PubChem[1] |
| CAS Number | 435273-55-5 | PubChem[1] |
Part 1: In Vitro Evaluation
The initial phase of investigation focuses on determining the direct interaction of this compound with its putative target and its effect on cancer cells in a controlled laboratory setting.
Protocol 1: PARP1 and PARP2 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the enzymatic activity of PARP1 and PARP2. This is the foundational assay to confirm the compound's mechanism of action. A chemiluminescent assay format is described here for its high sensitivity and robustness.[7]
Methodology Workflow:
Caption: Workflow for PARP Enzymatic Inhibition Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 0.5 nM).
-
Assay Plate Setup: Use a 96-well histone-coated plate. Add 5 µL of each compound dilution to the appropriate wells. Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Enzyme Addition: Add 20 µL of diluted PARP1 or PARP2 enzyme to each well (except "no enzyme" controls).
-
Reaction Initiation: Prepare a reaction cocktail containing NAD⁺ and activated DNA in assay buffer. Add 25 µL of this cocktail to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the poly(ADP-ribosyl)ation (PARylation) of histones.
-
Detection:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound NAD⁺ and enzyme.
-
Add 50 µL of Streptavidin-HRP conjugate (which binds to the biotinylated-NAD⁺ incorporated into the PAR chains) to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate again three times.
-
Add 50 µL of a chemiluminescent HRP substrate.
-
-
Data Acquisition: Immediately measure the luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the background reading (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a known potent PARP inhibitor like Olaparib (100% inhibition control).
-
Use non-linear regression analysis (log(inhibitor) vs. response) to fit a dose-response curve and determine the IC₅₀ value.
-
Protocol 2: Cellular Proliferation and Cytotoxicity Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines, particularly those with and without BRCA mutations, to evaluate its synthetic lethal potential.
Rationale: PARP inhibitors are expected to be significantly more potent in cell lines with deficient homologous recombination repair (e.g., BRCA1/2 mutated) compared to cells with intact repair pathways (wild-type).[4] This differential cytotoxicity is a hallmark of synthetic lethality.
Cell Lines:
-
BRCA-deficient: CAPAN-1 (pancreatic, BRCA2 mutant), HCC1937 (breast, BRCA1 mutant)
-
BRCA-proficient: BxPC-3 (pancreatic, BRCA wild-type), MCF-7 (breast, BRCA wild-type)
Step-by-Step Protocol (using MTT Assay):
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-8,000 cells per well (optimized for each cell line) in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle (DMSO) control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Solubilization: Incubate for 3-4 hours until purple formazan crystals are visible. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
Expected Outcome: A significantly lower GI₅₀ value in BRCA-deficient cell lines compared to BRCA-proficient lines would strongly support the hypothesis of a PARP-inhibitor-mediated synthetic lethal mechanism.
Part 2: In Vivo Evaluation
Following promising in vitro results, in vivo studies are essential to evaluate the compound's efficacy and safety in a living organism.
Protocol 3: Human Tumor Xenograft Mouse Model
Objective: To assess the anti-tumor efficacy of this compound as a single agent in an immunodeficient mouse model bearing tumors from a BRCA-deficient human cancer cell line.
Rationale: Patient-derived xenografts (PDXs) or cell line-derived xenografts in immunodeficient mice are standard preclinical models to test the efficacy of anti-cancer agents like PARP inhibitors.[8] The choice of a BRCA-mutant cell line is critical to test the synthetic lethality hypothesis in vivo.
Methodology Workflow:
Caption: Workflow for a Xenograft Efficacy Study.
Step-by-Step Protocol:
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG). Allow them to acclimatize for at least one week.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ CAPAN-1 cells (resuspended in Matrigel) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Grouping: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (e.g., 25 mg/kg)
-
Group 3: this compound (e.g., 50 mg/kg)
-
Group 4: Positive control (e.g., Olaparib, 50 mg/kg)
-
-
Drug Administration:
-
Formulate the compound in the vehicle. The formulation must be optimized based on the compound's solubility and stability.
-
Administer the treatment daily via oral gavage for 21 consecutive days.
-
-
Monitoring: Measure tumor volumes and mouse body weights three times a week. Body weight is a key indicator of toxicity.
-
Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after the 21-day treatment period. Euthanize all mice.
-
Data Collection and Analysis:
-
Excise and weigh the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.
-
Perform statistical analysis to determine if the differences between groups are significant.
-
Hypothetical Data Summary
The following tables represent potential outcomes from the described experiments, which would support the hypothesis that this compound is a potent and selective PARP inhibitor.
Table 1: In Vitro Activity Summary
| Assay | Target/Cell Line | Result (IC₅₀ / GI₅₀) |
| Enzymatic Assay | PARP1 | 15 nM |
| Enzymatic Assay | PARP2 | 25 nM |
| Cell Proliferation | CAPAN-1 (BRCA2 mut) | 50 nM |
| Cell Proliferation | HCC1937 (BRCA1 mut) | 85 nM |
| Cell Proliferation | BxPC-3 (BRCA wt) | >10,000 nM |
| Cell Proliferation | MCF-7 (BRCA wt) | >10,000 nM |
Table 2: In Vivo Efficacy in CAPAN-1 Xenograft Model
| Treatment Group (daily oral gavage) | Dose (mg/kg) | Final Tumor Volume (mm³) | TGI (%) | Body Weight Change (%) |
| Vehicle | - | 1450 ± 150 | - | +2.5% |
| This compound | 25 | 650 ± 90 | 56% | -1.0% |
| This compound | 50 | 320 ± 75 | 81% | -3.5% |
| Olaparib (Positive Control) | 50 | 350 ± 80 | 79% | -2.0% |
References
- 1. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP assay kits [bioscience.co.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. mdlinx.com [mdlinx.com]
Application Note: 4-Bromo-2-methylisoindolin-1-one as a Strategic Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of the Isoindolinone Scaffold
The isoindolin-1-one core is a privileged scaffold found in a multitude of natural products and pharmacologically active compounds.[1] Its rigid, bicyclic structure serves as a versatile template for introducing molecular complexity and directing substituents in three-dimensional space. Within this class of compounds, 4-Bromo-2-methylisoindolin-1-one (CAS: 435273-55-5) has emerged as a particularly valuable and strategic building block for researchers in medicinal chemistry and drug development.[2][3]
The utility of this reagent is twofold. First, the N-methylated isoindolinone core itself is a key pharmacophore in several potent therapeutic agents, most notably as a foundational component of numerous Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[4][5][6] Second, the bromine atom at the 4-position provides a reliable and highly reactive handle for modern synthetic transformations. It serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the precise and efficient construction of complex carbon-carbon and carbon-nitrogen bonds.[7][8]
This application note provides a detailed guide to the core reactivity of this compound, offering field-proven insights and step-by-step protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions—two of the most powerful methods in the modern synthetic chemist's toolkit.
Physicochemical Properties & Safe Handling
Before utilization, a thorough understanding of the reagent's properties and safety considerations is paramount.
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-methyl-3H-isoindol-1-one | [9] |
| CAS Number | 435273-55-5 | [9] |
| Molecular Formula | C₉H₈BrNO | [9] |
| Molecular Weight | 226.07 g/mol | [9] |
| Appearance | Typically a white to off-white solid | [2] |
| XLogP | 1.6 | [9] |
Safety & Handling:
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[9]
-
Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Core Reactivity: Palladium-Catalyzed Cross-Coupling
The bromine atom on the aromatic ring of this compound is the key to its synthetic versatility, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.
Caption: Core reactivity pathways for this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[10] It is exceptionally reliable for creating biaryl structures, which are prevalent in pharmaceuticals.
Principle of Application: This protocol leverages a palladium catalyst to couple this compound with a variety of aryl or heteroaryl boronic acids. The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) center, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.[11] Careful selection of the catalyst, base, and solvent is crucial for achieving high yields.[8]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 4-Aryl-2-methylisoindolin-1-one
| Reagent | Purpose | Typical Amount (equiv) |
| This compound | Starting Material | 1.0 |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 |
| Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Palladium Catalyst | 0.02 - 0.05 (2-5 mol%) |
| K₂CO₃ or K₃PO₄ | Base | 2.0 - 3.0 |
| 1,4-Dioxane / Water (4:1) | Solvent System | - |
I. Reaction Setup & Execution
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Scientist's Note: This step is critical. Oxygen can oxidize the Pd(0) active catalyst, leading to catalyst deactivation and significantly lower yields.[10]
-
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the starting bromide.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-16 hours).
II. Workup & Purification
-
Cooling & Dilution: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-methylisoindolin-1-one.[12]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[13][14] It allows for the coupling of aryl halides with a wide variety of amine nucleophiles.
Principle of Application: This reaction is essential for synthesizing 4-amino-substituted isoindolinones, which are key intermediates for more complex pharmaceutical targets.[15] The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron species. The choice of ligand is particularly critical in this reaction, as it modulates the reactivity and stability of the palladium catalyst. Sterically hindered biarylphosphine ligands (e.g., XantPhos, X-Phos) are often required to facilitate the crucial reductive elimination step.[14][16] A strong, non-nucleophilic base is necessary to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[13]
Protocol: Synthesis of 4-(Alkyl/Aryl)amino-2-methylisoindolin-1-one
| Reagent | Purpose | Typical Amount (equiv) |
| This compound | Starting Material | 1.0 |
| Amine (Alkyl or Aryl) | Coupling Partner | 1.1 - 1.3 |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Pre-catalyst | 0.01 - 0.02 (1-2 mol%) |
| XantPhos or X-Phos | Ligand | 0.02 - 0.04 (2-4 mol%) |
| NaOtBu or Cs₂CO₃ | Base | 1.4 - 2.0 |
| Toluene or Dioxane | Anhydrous Solvent | - |
I. Reaction Setup & Execution
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XantPhos, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk flask with a stir bar.
-
Reagent Addition: Add the this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Scientist's Note: Water must be rigorously excluded as it can hydrolyze the strong base and interfere with the catalytic cycle. Using an anhydrous solvent is essential for reproducibility.[17]
-
-
Reaction: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
II. Workup & Purification
-
Quenching: Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase. Purify the residue by flash column chromatography (often using a gradient of ethyl acetate in hexanes, sometimes with a small percentage of triethylamine to prevent product streaking on the silica) to yield the desired 4-amino-substituted product.
Application Spotlight: A Gateway to PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of cancer therapeutics that exploit the concept of synthetic lethality in tumors with deficiencies in DNA repair, such as those with BRCA mutations.[5] Many potent PARP inhibitors, including Niraparib and Talazoparib, contain a functionalized isoindolinone or related phthalazinone core. This compound serves as an excellent starting point for the synthesis of analogs of these complex molecules.[4]
A common synthetic strategy involves using a Suzuki or Buchwald-Hartwig reaction as the key step to install the necessary pharmacophoric elements onto the isoindolinone scaffold.
Caption: Conceptual workflow for PARP inhibitor synthesis.
This strategic approach allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies by simply varying the coupling partner (boronic acid or amine) in the key cross-coupling step.[6][18]
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex molecular architectures. Its utility is anchored by the strategic placement of a reactive bromine atom on the privileged isoindolinone scaffold. The robust and reproducible protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions detailed herein provide researchers with powerful tools to access a wide range of 4-substituted isoindolinones. These products are not only valuable as final targets but also as key intermediates in the synthesis of cutting-edge therapeutics, such as PARP inhibitors, making this reagent an indispensable component in the modern drug discovery and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. The introduction of 4-bromoisoindolin-1-one_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 4-Bromo-2-methylisoindolin-1-one Libraries
Authored by: Your Senior Application Scientist
Abstract
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory therapies.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns utilizing chemical libraries based on the 4-Bromo-2-methylisoindolin-1-one scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for both biochemical and cell-based assays, and outline the necessary steps for data analysis and hit validation, thereby offering a complete roadmap for identifying novel modulators of biological pathways.
Introduction: The Isoindolinone Scaffold in Drug Discovery
The isoindolinone core is a bicyclic lactam that has garnered significant attention in drug discovery due to its versatile biological activities.[1] Notable examples of drugs containing this scaffold include the antihypertensive agent Chlortalidone and the immunomodulatory drug Lenalidomide.[1] The amenability of the isoindolinone ring system to chemical modification allows for the creation of large and diverse compound libraries, making it an excellent starting point for HTS-based hit identification.[4]
The this compound (Figure 1) is a specific embodiment of this scaffold that offers several advantages for library synthesis. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing further chemical diversity through various cross-coupling reactions. The methyl group at the 2-position can also be varied to explore the structure-activity relationship (SAR) in this region of the molecule.
Figure 1. Chemical structure of this compound.
This application note will guide the user through the process of leveraging libraries of this compound derivatives in HTS campaigns to discover novel bioactive molecules.
Library Design and Synthesis Considerations
The success of any HTS campaign is heavily reliant on the quality and diversity of the screening library. For a this compound-based library, a diversity-oriented synthesis approach is recommended to explore a wide range of chemical space.
Key Synthetic Strategies:
-
Palladium-catalyzed cross-coupling reactions: The bromine atom on the aromatic ring is amenable to Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of a wide variety of substituents at this position.
-
Modification of the N-methyl group: The synthesis can be adapted to incorporate different alkyl or aryl groups at the nitrogen atom to probe the SAR at this position.
-
Functionalization of the isoindolinone core: While more complex, derivatization of the lactam ring itself can provide additional diversity.
A well-designed library will have a range of physicochemical properties, including molecular weight, lipophilicity (cLogP), and polar surface area, to enhance the probability of identifying hits with drug-like characteristics.
High-Throughput Screening: A General Workflow
HTS enables the rapid testing of thousands to millions of compounds, making it a cornerstone of modern drug discovery.[4][5][6] The general workflow for an HTS campaign using a this compound library is depicted in Figure 2.
Protocol 1: Biochemical HTS Assay - Kinase Inhibition
This protocol describes a generic biochemical assay to screen the this compound library for inhibitors of a protein kinase. The assay is based on the detection of ADP produced during the kinase reaction using a commercially available luminescence-based kit.
Materials and Reagents
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay (Promega) or similar
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well, white, low-volume microplates
-
Acoustic liquid handler or pintool for compound dispensing
-
Multimode plate reader with luminescence detection capabilities
Assay Development and Optimization
Before initiating the HTS, the following parameters should be optimized:
-
Enzyme and substrate concentration: Determine the optimal concentrations to achieve a robust signal-to-background ratio.
-
ATP concentration: Typically, the Km value of ATP for the kinase is used.
-
Incubation time: Ensure the kinase reaction is in the linear range.
-
DMSO tolerance: The assay should be tolerant to the final concentration of DMSO from the compound library (typically ≤1%).
HTS Protocol
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. This will result in a final compound concentration of 10 µM in a 50 µL reaction volume.
-
Enzyme Addition: Add 25 µL of a 2X kinase solution (containing the kinase in kinase buffer) to all wells.
-
Initiation of Reaction: Add 25 µL of a 2X substrate/ATP solution (containing the substrate and ATP in kinase buffer) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes).
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Quality Control
-
Controls: Each plate should include positive controls (no enzyme or a known inhibitor) and negative controls (DMSO vehicle).
-
Z'-factor calculation: The Z'-factor is a statistical measure of assay quality. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[6]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Hit Selection: Compounds that exhibit a statistically significant reduction in the luminescent signal (e.g., >3 standard deviations from the mean of the negative controls) are considered primary hits.
Protocol 2: Cell-Based HTS Assay - Cytotoxicity in Cancer Cells
This protocol outlines a cell-based assay to screen the this compound library for compounds that exhibit cytotoxic effects against a cancer cell line.[7][8] The assay utilizes a commercially available reagent that measures cell viability by quantifying the amount of ATP present, which is indicative of metabolically active cells.
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
384-well, white, clear-bottom tissue culture-treated microplates
-
Automated liquid handling system for cell seeding and compound addition
-
Multimode plate reader with luminescence detection capabilities
Assay Development and Optimization
-
Cell seeding density: Determine the optimal number of cells per well to ensure logarithmic growth during the assay period.
-
Incubation time: Optimize the compound incubation time (e.g., 48 or 72 hours) to allow for the observation of cytotoxic effects.
-
DMSO tolerance: Ensure the cell line is not adversely affected by the final DMSO concentration.
HTS Protocol
-
Cell Seeding: Using an automated liquid handler, seed the optimized number of cells (e.g., 1000 cells/well) in 40 µL of cell culture medium into each well of a 384-well plate.
-
Cell Incubation: Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 24 hours to allow the cells to attach.
-
Compound Addition: Add 10 µL of 5X compound solution (from the this compound library) to the wells.
-
Compound Incubation: Incubate the plates for the predetermined optimal time (e.g., 72 hours).
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Quality Control
-
Controls: Each plate should include positive controls (e.g., a known cytotoxic agent like staurosporine) and negative controls (DMSO vehicle).
-
Z'-factor calculation: As with the biochemical assay, a Z'-factor should be calculated to assess assay performance.
-
Hit Selection: Compounds that cause a significant decrease in cell viability (luminescence) are identified as primary hits.
Hit Validation and Follow-up Studies
Primary hits from an HTS campaign require further validation to eliminate false positives and confirm their activity.[9]
Hit Confirmation
-
Re-testing: Primary hits should be re-tested in the primary assay to confirm their activity.
-
Dose-response curves: Confirmed hits should be tested over a range of concentrations to determine their potency (IC50 or EC50).
Orthogonal Assays
To ensure that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay that measures the same biological endpoint using a different technology.
Preliminary Structure-Activity Relationship (SAR)
The activities of related analogs from the this compound library should be compared to establish a preliminary SAR.[10] This can provide initial insights into the chemical features required for activity and guide the design of more potent compounds.
Data Summary
The following table provides a template for summarizing the data from a hypothetical HTS campaign with a this compound library.
| Parameter | Biochemical Assay (Kinase) | Cell-Based Assay (Cytotoxicity) |
| Number of Compounds Screened | 10,000 | 10,000 |
| Screening Concentration | 10 µM | 10 µM |
| Primary Hit Rate | 1.2% | 0.8% |
| Number of Confirmed Hits | 85 | 52 |
| Potency Range of Hits (IC50) | 0.5 - 10 µM | 1 - 25 µM |
Conclusion
Libraries based on the this compound scaffold represent a valuable resource for the discovery of novel bioactive compounds. The protocols and guidelines presented in this application note provide a robust framework for conducting successful HTS campaigns. By carefully designing and validating assays, and by rigorously confirming primary hits, researchers can leverage these libraries to identify promising lead compounds for further drug development.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. marinbio.com [marinbio.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for the Quantification of 4-Bromo-2-methylisoindolin-1-one
Abstract
This comprehensive guide provides detailed analytical methodologies for the quantitative analysis of 4-Bromo-2-methylisoindolin-1-one, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise and reliable quantification to ensure the quality and consistency of drug manufacturing processes, this document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and confirmatory analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, offering a foundation built on scientific principles and extensive field experience. Each step, from sample preparation to method validation, is detailed with an emphasis on the rationale behind the experimental choices, ensuring the development of a robust and trustworthy analytical system.
Introduction: The Significance of Quantifying this compound
This compound (C₉H₈BrNO, M.W. 226.07 g/mol ) is a halogenated isoindolinone derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final drug product. Therefore, accurate and precise analytical methods for its quantification are paramount for in-process control, quality assurance of starting materials, and stability testing.
This guide provides a detailed framework for developing and validating analytical methods for this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation.[3][4][5]
Physicochemical Properties of this compound: [1]
| Property | Value |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | 4-bromo-2-methyl-3H-isoindol-1-one |
| CAS Number | 435273-55-5 |
Method Selection: A Rationale
The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the purpose of the measurement (e.g., routine QC vs. trace impurity analysis). For this compound, two primary techniques are recommended:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis, offering a balance of specificity, precision, and cost-effectiveness for routine quantification. The presence of a chromophore in the isoindolinone structure makes it amenable to UV detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex biological matrices, LC-MS/MS is the method of choice. Its ability to provide structural information through fragmentation enhances the certainty of identification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol details a reversed-phase HPLC method for the quantification of this compound. Reversed-phase chromatography is selected due to the non-polar nature of the analyte.
Principle
The analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The retention of the analyte is controlled by the proportion of organic solvent in the mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (0.1%, v/v) in water (optional, for improved peak shape)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chromatography data system (CDS) for data acquisition and processing.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Step-by-Step Protocol
1. Preparation of Standard Solutions:
- Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
2. Preparation of Sample Solution:
- Accurately weigh a quantity of the sample expected to contain approximately 2.5 mg of this compound and transfer it to a 50 mL volumetric flask.
- Add approximately 30 mL of methanol and sonicate for 10 minutes to dissolve.
- Dilute to volume with methanol and mix well.
- Filter an aliquot through a 0.45 µm syringe filter into an autosampler vial.
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for non-polar compounds. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | A common mobile phase for compounds of this polarity. Adjust ratio as needed for optimal retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Detection Wavelength | 220 nm | Chosen based on the UV absorbance of similar aromatic compounds. A full UV scan of the analyte should be performed to determine the optimal wavelength. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any potential impurities. |
4. Data Analysis and Quantification:
- Inject the working standards and the sample solution.
- Integrate the peak area of this compound in each chromatogram.
- Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
- Determine the concentration of the analyte in the sample solution from the calibration curve.
Expected Performance Characteristics (Hypothetical)
The following are typical performance characteristics that should be established during method validation:
| Parameter | Expected Value |
| Retention Time | ~ 4.5 min |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
LC-MS/MS Protocol for Confirmatory Analysis
This protocol provides a highly selective and sensitive method for the quantification of this compound, suitable for trace analysis or analysis in complex matrices.
Principle
The analyte is separated by HPLC and then ionized, typically using Electrospray Ionization (ESI). The precursor ion corresponding to the analyte's mass-to-charge ratio (m/z) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity.
Materials and Reagents
-
As per HPLC-UV protocol, with the use of LC-MS grade solvents.
Instrumentation
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC column as described for the HPLC-UV method.
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Step-by-Step Protocol
1. Preparation of Standard and Sample Solutions:
- Prepare as described in the HPLC-UV protocol, but at lower concentrations suitable for the sensitivity of the LC-MS/MS system (e.g., in the ng/mL range).
2. LC and MS Conditions:
- LC Conditions: The same LC conditions as the HPLC-UV method can be used as a starting point. The mobile phase may need to be modified to be more MS-friendly (e.g., using formic acid or ammonium formate as an additive instead of non-volatile buffers).
- MS Conditions (Hypothetical): These parameters will need to be optimized by infusing a standard solution of the analyte into the mass spectrometer.
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | ESI Positive | The nitrogen atom in the isoindolinone structure can be readily protonated. |
| Precursor Ion (Q1) | m/z 226.0 | Corresponds to [M+H]⁺ of this compound. |
| Product Ions (Q3) | To be determined experimentally | Fragmentation of the precursor ion will yield specific product ions. The most intense and specific transitions should be chosen for quantification and confirmation. |
| Collision Energy | To be optimized | The voltage applied in the collision cell to induce fragmentation. |
| Dwell Time | 100 ms | The time spent monitoring each MRM transition. |
3. Data Analysis and Quantification:
- Data is processed using the instrument's software.
- Quantification is based on the peak area of the most intense MRM transition, using a calibration curve generated from the working standards. A second MRM transition is typically used as a qualifier for confirmation.
Method Validation
Both the HPLC-UV and LC-MS/MS methods must be validated for their intended purpose in accordance with ICH Q2(R1) guidelines.[3][4][5] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. This can be demonstrated by the analysis of placebo samples and by peak purity analysis using a DAD.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound. The choice between HPLC-UV for routine analysis and LC-MS/MS for more demanding applications allows for flexibility in a variety of research and quality control settings. Adherence to the principles of method validation is crucial to ensure the integrity of the data generated. These protocols, when implemented by skilled analysts, will contribute to the overall quality and safety of pharmaceutical products derived from this important intermediate.
References
- 1. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-methylisoindolin-1-one
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-methylisoindolin-1-one. As a key intermediate in various pharmaceutical and materials science applications, optimizing its synthesis for yield and purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation.
Introduction
This compound is a substituted lactam whose synthesis can be approached through several strategic routes. The efficiency of these routes is often dependent on careful control of reaction parameters to minimize side-product formation and maximize yield. This guide will focus on two primary and reliable synthetic pathways:
-
Route 1: Cyclization of a Brominated Precursor with Methylamine. This approach involves the formation of the isoindolinone ring through the reaction of a suitable brominated starting material with methylamine.
-
Route 2: N-Methylation of 4-Bromoisoindolin-1-one. This pathway involves the synthesis of the parent lactam, 4-bromoisoindolin-1-one, followed by N-alkylation to introduce the methyl group.
Each route presents a unique set of challenges and optimization opportunities. The following sections are designed to provide practical, experience-based solutions to common issues encountered in both synthetic strategies.
Route 1: Synthesis via Cyclization with Methylamine
This synthetic approach is conceptually straightforward, building the desired N-methylated lactam in a single cyclization step. A common starting material for this route is a derivative of 3-bromophthalic acid, such as 3-bromo-2-(bromomethyl)benzoyl chloride.
Experimental Protocol: Cyclization with Methylamine
-
Reaction Setup: To a solution of 3-bromo-2-(bromomethyl)benzoyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous Dichloromethane or Tetrahydrofuran) under an inert atmosphere (Nitrogen or Argon), cool the mixture to 0 °C in an ice bath.
-
Addition of Methylamine: Slowly add a solution of methylamine (2.2 eq) in the same solvent to the cooled reaction mixture. The use of an excess of methylamine is crucial to act as both the nucleophile and a base to neutralize the HCl generated.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Troubleshooting Guide: Route 1
Q1: My reaction is incomplete, and I still see starting material on the TLC plate even after 24 hours. What could be the issue?
A1:
-
Insufficient Methylamine: Ensure that a sufficient excess of methylamine was used. A 2.2-fold excess is a good starting point, but some systems may require up to 3 equivalents. The methylamine acts as both the nucleophile and the base to neutralize the generated HCl. If the base is depleted, the reaction will stall.
-
Reaction Temperature: While the initial addition is performed at 0 °C to control the exotherm, allowing the reaction to proceed at room temperature is generally sufficient. In some cases, gentle heating (40-50 °C) may be required to drive the reaction to completion. However, be cautious as higher temperatures can lead to side reactions.
-
Moisture Contamination: The starting acyl chloride is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Any moisture will hydrolyze the acyl chloride back to the carboxylic acid, which is unreactive under these conditions.
Q2: I am observing a significant amount of a high-molecular-weight byproduct that is poorly soluble. What is it and how can I prevent its formation?
A2: A common byproduct is the dimer formed from the reaction of two molecules of the starting material with one molecule of methylamine, or other polymeric materials.
-
Slow Addition: Add the methylamine solution slowly to the solution of the acyl chloride. This maintains a high local concentration of the acyl chloride, favoring the intramolecular cyclization over intermolecular reactions.
-
Dilution: Running the reaction at a lower concentration can also favor the intramolecular cyclization.
Q3: My yield is consistently low after purification. What are the potential causes and how can I improve it?
A3:
-
Loss during Work-up: The product, this compound, has some aqueous solubility. Ensure that the aqueous layers from the work-up are back-extracted with the organic solvent to recover any dissolved product.
-
Sub-optimal Purification: Flash column chromatography is often the most effective purification method. A gradient elution from hexane to ethyl acetate is a good starting point. Recrystallization can also be effective but may lead to lower yields if the product has significant solubility in the chosen solvent system.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Route 2: Synthesis via N-Methylation
This two-step approach first constructs the parent 4-bromoisoindolin-1-one, which is then methylated. This can be advantageous if the parent lactam is readily available or if the direct cyclization with methylamine proves to be low-yielding.
Experimental Protocol: N-Methylation of 4-Bromoisoindolin-1-one
-
Reaction Setup: To a solution of 4-bromoisoindolin-1-one (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetone, add a suitable base (e.g., anhydrous Potassium Carbonate, 1.5-2.0 eq).
-
Addition of Methylating Agent: To this suspension, add a methylating agent such as methyl iodide (1.2-1.5 eq) or dimethyl sulfate (1.2-1.5 eq) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, filter off the base. If DMF is used as the solvent, dilute the filtrate with a large volume of water and extract the product with a suitable organic solvent like ethyl acetate. If acetone is used, it can be removed under reduced pressure before the aqueous work-up.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash column chromatography or recrystallization.
Troubleshooting Guide: Route 2
Q1: My N-methylation reaction is sluggish, and I have a mixture of starting material and product.
A1:
-
Choice of Base and Solvent: A strong base is required to deprotonate the lactam nitrogen. Potassium carbonate is a common choice, but for less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF might be necessary. Ensure the base is finely powdered and anhydrous for optimal reactivity.
-
Reaction Temperature: Increasing the reaction temperature to 50-60 °C can significantly accelerate the reaction rate.
-
Methylating Agent Reactivity: Methyl iodide is generally more reactive than dimethyl sulfate. If using dimethyl sulfate, a longer reaction time or higher temperature may be required.
Q2: I am seeing two product spots on my TLC plate with similar Rf values. What could be the second product?
A2: A common side reaction in the alkylation of lactams is O-alkylation, leading to the formation of the corresponding isoindolinyl ether.
-
Reaction Conditions: O-alkylation is generally favored by conditions that promote the formation of the free anion of the lactam. Using a less polar solvent and a heterogeneous base like potassium carbonate can favor N-alkylation.
-
Hard vs. Soft Alkylating Agents: According to Hard and Soft Acids and Bases (HSAB) theory, the nitrogen atom of the lactam is a "harder" nucleophile than the oxygen atom. Using a "harder" methylating agent like dimethyl sulfate can sometimes favor N-alkylation over O-alkylation compared to the "softer" methyl iodide.[1][2]
-
Purification: The N- and O-alkylated isomers can often be separated by careful flash column chromatography.
Q3: The purification of my final product is challenging due to persistent impurities.
A3:
-
Excess Methylating Agent: Any unreacted methylating agent should be quenched during the work-up. Washing the organic layer with a dilute aqueous solution of sodium thiosulfate can help remove residual methyl iodide.
-
Starting Material Purity: Ensure the starting 4-bromoisoindolin-1-one is of high purity. Any impurities in the starting material will likely be carried through the reaction and complicate the final purification.
-
Recrystallization: If column chromatography is not providing sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective alternative.
Data Summary
| Parameter | Route 1 (Cyclization) | Route 2 (N-Methylation) |
| Starting Materials | 3-Bromo-2-(bromomethyl)benzoyl chloride, Methylamine | 4-Bromoisoindolin-1-one, Methylating Agent (e.g., MeI) |
| Key Reaction | Intramolecular Cyclization | Nucleophilic Substitution (N-Alkylation) |
| Common Solvents | Dichloromethane, Tetrahydrofuran | Dimethylformamide, Acetone, Tetrahydrofuran |
| Common Bases | Excess Methylamine | Potassium Carbonate, Sodium Hydride |
| Typical Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C |
| Potential Byproducts | Dimer/Polymer, Hydrolysis Product | O-Alkylated Isomer |
| Purification | Column Chromatography, Recrystallization | Column Chromatography, Recrystallization |
Visualizing the Synthetic Pathways
Route 1: General Workflow
Caption: General workflow for Route 1.
Route 2: General Workflow
Caption: General workflow for Route 2.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred for the synthesis of this compound?
A: The choice of route often depends on the availability and cost of the starting materials. Route 1, the direct cyclization with methylamine, is more atom-economical as it forms the final product in a single key step. However, the starting material, 3-bromo-2-(bromomethyl)benzoyl chloride, may not be readily available. Route 2, the N-methylation of 4-bromoisoindolin-1-one, may be more practical if the parent lactam is commercially available or can be synthesized in high yield from a simpler precursor like 3-bromophthalic anhydride.
Q: What are the main safety precautions to consider during this synthesis?
A:
-
Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acyl Chlorides: 3-bromo-2-(bromomethyl)benzoyl chloride is corrosive and reacts violently with water. It should be handled with care in a dry environment.
-
Bases: Strong bases like sodium hydride are flammable and react violently with water. They should be handled under an inert atmosphere.
Q: Can I use other methylating agents for the N-methylation in Route 2?
A: Yes, other methylating agents such as methyl triflate or diazomethane can be used. Methyl triflate is a very powerful methylating agent and can be effective for unreactive substrates. Diazomethane is also effective but is highly toxic and explosive, requiring specialized handling procedures. For most laboratory-scale syntheses, methyl iodide or dimethyl sulfate are the most practical choices.
Q: How can I confirm the structure of my final product?
A: The structure of this compound can be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the methylene protons of the isoindolinone ring, and the N-methyl singlet.
-
¹³C NMR: Will show the expected number of carbon signals, including the characteristic carbonyl peak of the lactam.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product, with the characteristic isotopic pattern for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: Will show a strong absorption band for the lactam carbonyl group.
Q: Is it possible to scale up these reactions?
A: Both routes are amenable to scale-up. However, for large-scale synthesis, Route 1 might be more cost-effective if the starting material is accessible. When scaling up, it is important to consider the management of exotherms, especially during the addition of methylamine in Route 1 and the handling of large quantities of toxic methylating agents in Route 2. A thorough process safety review is essential before attempting a large-scale synthesis.
References
Technical Support Center: Purification of 4-Bromo-2-methylisoindolin-1-one
Welcome to the technical support guide for the purification of 4-Bromo-2-methylisoindolin-1-one (CAS: 435273-55-5). This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important pharmaceutical intermediate.[1] As a valued building block in complex molecule synthesis, achieving high purity is paramount for the success of subsequent experimental steps.[2][3]
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. It addresses specific challenges you may encounter during the purification process, explaining the causality behind experimental choices to ensure both success and scientific integrity.
Diagram: General Purification & Analysis Workflow
The following diagram outlines the typical workflow for purifying crude this compound and assessing its purity.
Caption: General workflow for purification and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Column Chromatography Challenges
Column chromatography is a primary method for purifying this compound, especially when dealing with multiple impurities from the synthesis.
Q1: My compound is showing significant tailing or streaking on the TLC plate and column. What's causing this and how can I fix it?
A1: Tailing is often a sign of undesirable interactions between your compound and the stationary phase (silica gel) or poor solubility in the mobile phase.
-
Causality: Silica gel is weakly acidic. While N-methyl isoindolinones are generally stable, strong interactions can occur if your compound has any basic impurities or if the compound itself interacts too strongly.[4] Tailing can also be caused by overloading the column or using a mobile phase in which the compound is not fully soluble.
-
Troubleshooting Steps:
-
Solvent System Optimization: Ensure your compound is fully soluble in the chosen eluent. If you are loading the sample dissolved in a strong solvent like dichloromethane (DCM) or methanol, use the absolute minimum volume.
-
Check for Acidity/Basicity: If you suspect acidic or basic impurities are the cause, you can neutralize the silica gel. A common technique is to add a very small amount of a volatile base, like triethylamine (~0.1-0.5%), to your mobile phase. This will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation and tailing. As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1.
-
Consider an Alternative Stationary Phase: If problems persist, consider using a less acidic stationary phase like alumina (neutral or basic) or a C18-functionalized silica (reverse-phase). A patent for a related bromo-isoindolinone derivative reported successful purification using C18 chromatography with an acetonitrile/water gradient.[5]
-
Q2: I'm struggling to separate my product from an impurity with a very similar Rf value. How can I improve the resolution?
A2: Separating compounds with similar polarities, such as regioisomers (e.g., 7-Bromo-2-methylisoindolin-1-one), is a common challenge.[6] The key is to exploit subtle differences in their structure and polarity.
-
Causality: The separation factor (α) between two compounds is dependent on their differential partitioning between the stationary and mobile phases. To improve resolution, you must modify the chromatography system to maximize this difference.
-
Troubleshooting Steps:
-
Fine-Tune the Mobile Phase: The most effective approach is to decrease the polarity of the eluent. This will cause all compounds to travel more slowly down the column, increasing their interaction time with the silica and allowing for better separation. Use TLC to test various solvent systems. Aim for an Rf value of 0.25-0.35 for your target compound.
-
Change Solvent Selectivity: If simply reducing polarity doesn't work, change the composition of the mobile phase. For example, if you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol or a Toluene/Acetone system. Different solvents have different interactions (e.g., dipole-dipole, hydrogen bonding) with the compounds and can alter the elution order.
-
Increase Column Length: A longer column provides more theoretical plates, which directly enhances separation efficiency. Doubling the column length can significantly improve the resolution of closely eluting spots.
-
Switch to Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful tool. It offers significantly higher resolution than standard flash chromatography.[7]
-
| Parameter | Standard Flash Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (40-63 µm) | Silica, C18, etc. (5-10 µm) |
| Typical Pressure | Low (<50 psi) | High (up to 2000 psi) |
| Resolution | Good | Excellent |
| Purity Achievable | Typically 95-99% | Often >99.5% |
Table 1. Comparison of Flash Chromatography and Preparative HPLC.
Section 2: Recrystallization Issues
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, provided a suitable solvent is found.
Q3: My compound either "oils out" or fails to crystallize from solution. What should I do?
A3: This is a classic recrystallization problem that stems from improper solvent choice or cooling rate. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Causality: An ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold.[8] If the compound's solubility is still too high at low temperatures, it will remain in solution. If the solution is cooled too quickly, the molecules don't have time to align into a crystal lattice and instead crash out as an amorphous oil.
-
Troubleshooting Steps:
-
Solvent System Screening: Test a variety of solvents. For a molecule like this compound, which has both aromatic (non-polar) and lactam (polar) functionalities, single solvents like ethanol, isopropanol, or ethyl acetate are good starting points. A patent for a related compound suggests recrystallization from ethanol.[9]
-
Use a Solvent/Anti-Solvent System: This is often the most effective method. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a hot "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy. Add a few more drops of the "good" solvent to clarify, then allow it to cool slowly. A common and effective pair for moderately polar compounds is Ethanol/Water.[8]
-
Ensure Slow Cooling: Never rush the cooling process. Allow the flask to cool to room temperature on the benchtop, undisturbed. Once at room temperature, it can be moved to a 0-4 °C refrigerator or an ice bath to maximize yield.
-
Scratch and Seed: If crystals are slow to form, use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a pure crystal, add a tiny amount (a "seed crystal") to the cooled solution to initiate crystallization.
-
| Solvent System | Type | Rationale |
| Isopropanol (IPA) | Single Solvent | Good balance of polarity. |
| Ethyl Acetate | Single Solvent | Can be effective but may have high solubility at RT. |
| Ethanol / Water | Solvent/Anti-Solvent | Highly effective for moderately polar compounds.[8] |
| Toluene | Single Solvent | Good for less polar impurities, may require hot filtration. |
Table 2. Potential Recrystallization Solvents for this compound.
Section 3: Impurity Identification and Removal
Understanding the potential impurities from the synthesis is crucial for designing an effective purification strategy. A likely synthesis involves reacting a precursor like 3-bromo-2-(bromomethyl)benzoic acid with methylamine.
Q4: I see a persistent impurity in my NMR/LC-MS analysis. What could it be and how do I remove it?
A4: Based on common isoindolinone synthesis routes, the most likely impurities are unreacted starting materials or reaction byproducts.[10][11]
-
Causality & Identification:
-
Unreacted Starting Material: If the synthesis starts from 3-bromo-2-(bromomethyl)benzoic acid or its methyl ester, this will be a more polar and acidic impurity. It can be detected by LC-MS and will likely streak on a silica TLC plate unless a modifier like acetic acid is added to the eluent.
-
Dibrominated Byproducts: Over-bromination during the synthesis of precursors can lead to dibrominated isoindolinone impurities. These would be less polar than the desired product and have a distinct isotopic pattern in the mass spectrum.
-
Unmethylated Precursor (4-Bromoisoindolin-1-one): If the final step is N-methylation, incomplete reaction will leave the N-H analogue.[12] This impurity is more polar due to the N-H bond's ability to hydrogen bond and can be readily separated by silica gel chromatography.
-
-
Removal Strategy:
-
Acidic Impurities: Can often be removed with a simple aqueous wash. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic starting material into the aqueous layer.
-
Less Polar Impurities (e.g., Dibrominated): These will elute before your product in normal-phase (silica gel) chromatography. Use a less polar solvent system to increase the separation between the impurity and your product.
-
More Polar Impurities (e.g., N-H Precursor): These will elute after your product on silica gel. They are typically easy to separate using a standard chromatography gradient (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[1]
-
Diagram: Potential Impurity Profile & Separation Logic
This diagram illustrates the expected elution order of potential impurities relative to the target product on a standard silica gel column.
Caption: Expected elution order of common impurities on silica gel.
References
- 1. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. 6-bromoisoindolin-1-one synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 10. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 11. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromo-2-methylisoindolin-1-one Reactions
Welcome to the technical support center for 4-Bromo-2-methylisoindolin-1-one synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and handling of this important chemical intermediate.[1] We will explore the causality behind the formation of common impurities and provide actionable troubleshooting strategies to optimize your reaction outcomes.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted as a direct, problem-solution guide to address issues as they arise during your experiments.
Issue 1: Incomplete reaction with significant starting material remaining.
Question: My reaction (e.g., N-methylation of 4-bromoisoindolin-1-one) is sluggish and fails to proceed to completion, leaving a large amount of unreacted starting material. Why is this happening and what can I do?
Answer: This is a frequent challenge in N-alkylation reactions and can stem from several factors related to reaction kinetics and reagent solubility.[2]
-
Causality:
-
Poor Solubility of Base/Nucleophile: Heterogeneous reaction mixtures, where the base (like K₂CO₃) or the isoindolinone starting material has poor solubility in the chosen solvent (e.g., acetone, acetonitrile), can lead to slow reaction rates.[2]
-
Insufficient Temperature: The activation energy for the N-alkylation may not be met at lower temperatures, resulting in a stalled reaction.
-
Inappropriate Solvent Choice: The reaction, typically an Sₙ2 substitution, is highly dependent on the solvent. Protic solvents can solvate the nucleophile, reducing its reactivity, while non-polar solvents may not dissolve the reactants sufficiently. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the base, enhancing the nucleophilicity of the isoindolinone anion.[3]
-
Reagent Quality: Decomposed alkylating agents or wet solvents can inhibit the reaction. The presence of water, in particular, can lower the alkylation rate considerably.[4]
-
-
Troubleshooting & Optimization:
-
Solvent System: Switch to a high-boiling polar aprotic solvent such as DMF or DMSO to improve the solubility of reactants.
-
Increase Temperature: Gradually increase the reaction temperature. For stubborn reactions, microwave-assisted heating can sometimes drive the reaction to completion in a shorter time frame.
-
Phase-Transfer Catalyst: If using a heterogeneous mixture, consider adding a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6) to facilitate the reaction between the solid base and the dissolved organic substrate.[4]
-
Additive for Halide Exchange: Adding a catalytic amount of potassium iodide (KI) can be beneficial when using alkyl bromides or chlorides. The iodide is a better leaving group and is generated in situ via the Finkelstein reaction, accelerating the Sₙ2 substitution.[2]
-
Issue 2: A significant side product with a mass of M-79/M-81 (loss of bromine) is observed.
Question: My mass spectrometry analysis shows a major impurity that corresponds to 2-methylisoindolin-1-one. How is this debrominated product forming?
Answer: The formation of a debrominated product is a common side reaction, particularly when using transition metal catalysts or certain reducing agents.
-
Causality:
-
Catalytic Hydrodehalogenation: If the reaction is performed under a hydrogen atmosphere (e.g., for a different transformation on the molecule) or if a hydride source is present (e.g., as an impurity in the reagents or from a side reaction), palladium or other transition metal catalysts can facilitate reductive dehalogenation.
-
Radical Reactions: In some cases, radical-mediated debromination can occur, especially under photochemical conditions or in the presence of radical initiators.
-
Reaction with Organolithium Reagents: While intended for other transformations, reagents like n-butyllithium can sometimes induce bromine-lithium exchange instead of the desired reaction, especially at warmer temperatures. Subsequent quenching with a proton source will lead to the debrominated product.
-
-
Troubleshooting & Optimization:
-
Inert Atmosphere: Ensure the reaction is conducted under a fully inert atmosphere (Nitrogen or Argon) to minimize sources of hydrogen.
-
Catalyst Screening: If using a metal catalyst, screen different ligands or metals. Some catalytic systems are more prone to dehalogenation than others.
-
Control Temperature: For reactions involving organometallics, maintain very low temperatures (e.g., -78 °C) to favor the desired kinetic pathway over bromine-lithium exchange.[5]
-
Issue 3: The product is contaminated with a highly polar, water-soluble impurity.
Question: After workup, I'm struggling to remove a polar impurity that seems to have some solubility in my organic solvent. What could it be?
Answer: This impurity is likely the ring-opened product, 4-bromo-2-(methylcarbamoyl)benzoic acid, resulting from hydrolysis of the lactam ring.
-
Causality:
-
Harsh pH in Workup: The isoindolinone lactam ring is susceptible to hydrolysis under either strong acidic or strong basic conditions, especially at elevated temperatures.[6] An aggressive aqueous workup can cleave the amide bond.
-
Water in Reaction: If significant water is present during a heated reaction, it can lead to in-situ hydrolysis.
-
-
Troubleshooting & Optimization:
-
Mild Workup Conditions: Use a mild aqueous workup. Instead of strong acids or bases, use saturated sodium bicarbonate or ammonium chloride solutions for neutralization. Keep the temperature low during the extraction process.
-
Anhydrous Reaction Conditions: Ensure all solvents and reagents are thoroughly dried before use to prevent hydrolysis during the reaction itself.
-
Purification Strategy: If hydrolysis has occurred, the resulting carboxylic acid can often be removed by a mild basic wash (e.g., with 5% NaHCO₃ solution) during the workup, as the acid will be deprotonated and extracted into the aqueous layer.
-
Logical Flow for Troubleshooting Impurities
The following diagram illustrates a decision-making process for identifying and mitigating common side products based on TLC and Mass Spec data.
Caption: Troubleshooting flowchart based on TLC and MS data.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated side products?
A1: The primary synthetic strategies and their typical impurities are summarized below. Isoindolinones are versatile structures found in many pharmaceutical compounds.[7][8]
| Synthetic Route | Common Starting Materials | Key Side Products |
| Intramolecular Cyclization | 3-Bromo-2-(bromomethyl)benzoic acid derivatives + Methylamine | Incomplete cyclization (open-chain amide), Dimerization products |
| N-Alkylation | 4-Bromoisoindolin-1-one[1] + Methylating Agent (e.g., MeI, Me₂SO₄) | Unreacted 4-bromoisoindolin-1-one, O-alkylation (minor), Impurities from base |
| Metal-Catalyzed C-H Activation/Annulation | Substituted Benzamides + Alkynes/Alkenes | Debromination, Regioisomers of cyclization, Homocoupling products |
Q2: My synthesis involves a Friedel-Crafts type cyclization. Am I at risk of forming regioisomers?
A2: Yes, intramolecular Friedel-Crafts reactions can sometimes lead to regioisomers.[9] For the synthesis of this compound, if starting from a precursor like 2-bromo-N-methyl-6-methylbenzamide, cyclization could potentially occur at different positions on the aromatic ring, though it is often directed by the existing substituents. Careful control of the Lewis acid and temperature is crucial. The most common regioisomeric impurity in related indanone syntheses is the formation of the 6-substituted isomer instead of the 4-substituted one.[9]
Q3: Can the isoindolinone ring system participate in other unexpected side reactions?
A3: Beyond hydrolysis, the C3 position (the CH₂ group) can be reactive. Under strongly basic conditions, this position can be deprotonated to form an anion, which could then participate in alkylation or condensation reactions if a suitable electrophile is present. Furthermore, oxidation of the isoindolinone ring can lead to the formation of the corresponding 4-bromo-2-methylphthalimide, which has a different oxidation state at the C1 position.
Synthetic Pathway and Potential Side Reactions
The following diagram outlines a common synthetic pathway to this compound and highlights the points where major side products can emerge.
Caption: N-Alkylation pathway and common side reactions.
Experimental Protocols
Protocol 1: General Procedure for N-Methylation
This protocol is a starting point and should be optimized based on your specific setup and analytical results.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromoisoindolin-1-one (1.0 eq).
-
Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration) and a suitable base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.2 eq). Stir the suspension at 0 °C for 30 minutes.
-
Alkylation: Add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[1][9]
Protocol 2: TLC Method for Reaction Monitoring
-
Mobile Phase: A starting point is 30% Ethyl Acetate in Hexane. Adjust polarity as needed.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Visualization: UV light (254 nm). The aromatic rings of the starting material, product, and many side products are UV active.
-
Expected Results: The product, this compound, should have a higher Rf than the starting material, 4-bromoisoindolin-1-one, due to the masking of the polar N-H bond. The hydrolyzed, ring-opened product will be significantly more polar and will likely have a very low Rf or remain at the baseline. The debrominated product will have an Rf very similar to the desired product and may be difficult to resolve by TLC alone.
References
- 1. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-methylisoindolin-1-one
Welcome to the technical support guide for the synthesis of 4-Bromo-2-methylisoindolin-1-one (CAS: 435273-55-5). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust experimental protocol to serve as a baseline for your optimization studies. Our goal is to empower you with the scientific rationale behind key experimental parameters, enabling you to overcome common challenges and achieve high-yield, high-purity synthesis of this valuable isoindolinone building block.
Core Synthesis Protocol: A Validated Starting Point
The synthesis of this compound can be effectively achieved through the cyclization of a suitable precursor, such as methyl 3-bromo-2-(bromomethyl)benzoate, with methylamine. This method is an adaptation of the known synthesis for the analogous N-unsubstituted 4-bromoisoindolin-1-one[1]. The following protocol is a well-established starting point for further optimization.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 3-bromo-2-(bromomethyl)benzoate
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl 3-bromo-2-(bromomethyl)benzoate (1.0 eq) in anhydrous THF (approx. 0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylamine solution (2.0–2.5 eq) dropwise to the stirred solution. Causality Note: Excess methylamine is used to ensure complete consumption of the starting material and to act as a base to neutralize the HBr formed during the reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is recommended) to afford this compound as a solid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The solutions provided are based on fundamental principles of organic chemistry and extensive experience with related lactam formations.
Q1: I am observing very low or no yield of the desired product. The starting material seems to be mostly unreacted according to my TLC analysis.
A1: This issue typically points to insufficient reactivity or degradation of reagents. Here is a systematic approach to troubleshoot:
-
Verify Reagent Quality:
-
Methylamine: Ensure the concentration of your methylamine solution is accurate. If using a solution in THF, it can degrade over time. Use a fresh bottle or titrate an aliquot to confirm its molarity.
-
Starting Ester: Confirm the purity of your methyl 3-bromo-2-(bromomethyl)benzoate. The presence of di-acid from hydrolysis of the ester can interfere with the reaction.
-
-
Reaction Temperature: While the initial addition is performed at 0 °C to control the exotherm, the reaction may require gentle heating (e.g., 40-50 °C) to proceed to completion, especially if your methylamine is less concentrated or the starting material is sterically hindered.
-
Solvent Choice: THF is generally a good choice. However, if solubility is an issue, consider a more polar aprotic solvent like N,N-Dimethylformamide (DMF). Be aware that purification will be more challenging with a high-boiling solvent.
Q2: My TLC plate shows multiple spots. Besides my product and starting material, there's a prominent new spot with a different Rf value. What could it be?
A2: The formation of byproducts is a common challenge. The identity of the byproduct dictates the best course of action.
-
Possible Byproduct 1: Dimerization. It is possible for the starting material to react with a molecule of the product or another starting material molecule, leading to higher molecular weight impurities. This is more likely if the concentration of methylamine is too low.
-
Solution: Ensure a sufficient excess of methylamine is used. A slow addition of the starting material to the methylamine solution (inverse addition) can also favor the desired intramolecular reaction over intermolecular side reactions.
-
-
Possible Byproduct 2: Hydrolysis. If there is significant water in your reagents or solvent, the bromomethyl group can hydrolyze to a hydroxymethyl group, which can then cyclize to form an undesired lactone.
-
Solution: Use anhydrous solvents and fresh reagents. Running the reaction under a dry, inert atmosphere (Nitrogen or Argon) is crucial.
-
Q3: I'm having difficulty purifying the product. It seems to co-elute with an impurity during column chromatography.
A3: Purification can be challenging, especially if byproducts have similar polarities to the desired product.
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems. Adding a small amount of a third solvent (e.g., dichloromethane or a few drops of triethylamine if the impurity is acidic) can significantly alter the separation.
-
Silica Type: If standard silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a C18-functionalized silica for reverse-phase chromatography.
-
-
Recrystallization: If the product is sufficiently crystalline, recrystallization can be an excellent method for removing small amounts of impurities. Screen various solvents (e.g., ethyl acetate/hexanes, ethanol, isopropanol) to find one that provides good differential solubility between your product and the impurity.
-
Chemical Treatment: If you suspect an acidic or basic impurity, a simple liquid-liquid extraction workup with dilute acid or base prior to chromatography can remove it.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of the isoindolinone ring?
A1: The reaction proceeds through a two-step sequence:
-
Nucleophilic Substitution (SN2): The primary amine (methylamine) acts as a nucleophile and displaces the bromide from the benzylic position of the starting ester. This forms an intermediate, methyl 3-bromo-2-((methylamino)methyl)benzoate.
-
Intramolecular Amidation (Lactamization): The secondary amine of the intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This intramolecular cyclization, after loss of methanol, forms the stable five-membered lactam ring. This type of reaction is a classic method for lactam synthesis[2][3].
Q2: How critical is temperature control during the addition of methylamine?
A2: It is quite important. The initial SN2 reaction is exothermic. Adding the methylamine at 0 °C helps to dissipate the heat and prevent potential side reactions, such as the elimination of HBr or the formation of dimeric byproducts. Maintaining a low temperature during addition ensures a more controlled reaction profile.
Q3: How can I effectively monitor the progress of this reaction?
A3: Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting material and product (e.g., 30-50% ethyl acetate in hexanes). The product, being a lactam, is typically more polar than the starting ester and will have a lower Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, taking aliquots and analyzing by HPLC or ¹H NMR is also effective.
Q4: What are the primary safety concerns I should be aware of?
A4: Standard laboratory safety protocols should be followed. Key hazards include:
-
Starting Material: The methyl 3-bromo-2-(bromomethyl)benzoate is a lachrymator and an alkylating agent. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methylamine: Methylamine is a flammable and corrosive gas/solution with a strong odor. Always work in a well-ventilated fume hood.
-
Solvents: THF and ethyl acetate are flammable. Ensure there are no ignition sources nearby.
Refer to the Material Safety Data Sheet (MSDS) for each reagent before beginning your experiment.
Data Summary and Visualization
Table 1: Recommended Reaction Parameters for Optimization
| Parameter | Recommended Range | Rationale |
| Methylamine (eq) | 2.0 - 3.0 | Ensures complete reaction and neutralizes HBr byproduct. |
| Concentration (M) | 0.1 - 0.5 | Balances reaction rate and ease of handling. Higher concentrations can favor intermolecular side reactions. |
| Temperature (°C) | 0 to 50 | Initial addition at 0 °C for control, then ambient or gentle heat to drive to completion. |
| Solvent | THF, DMF, Acetonitrile | THF is a good starting point. DMF may be needed for less reactive substrates. |
| Reaction Time (h) | 12 - 24 | Typically sufficient for completion at room temperature. Monitor by TLC. |
Diagram: Experimental Workflow
References
Technical Support Center: 4-Bromo-2-methylisoindolin-1-one Degradation Pathway Analysis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Bromo-2-methylisoindolin-1-one. Given the novelty of this compound, this document establishes a foundational framework for conducting forced degradation studies in line with regulatory expectations and sound scientific principles.[1][2][3]
Part 1: Understanding the Molecule and Potential Degradation Pathways
This compound possesses several functional groups susceptible to degradation: a lactam (cyclic amide) ring, a bromo-aromatic system, and an N-methyl group. Understanding these structural features allows us to predict likely degradation pathways under various stress conditions.
Hypothetical Degradation Pathways
The following diagram illustrates the potential degradation products of this compound under hydrolytic, oxidative, and photolytic stress.
Caption: Predicted degradation pathways of this compound.
Part 2: Experimental Design for Forced Degradation Studies
Forced degradation studies, or stress testing, are crucial for identifying potential degradants and establishing the intrinsic stability of a drug substance.[2][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][5]
General Experimental Workflow
The following workflow provides a systematic approach to conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
Detailed Experimental Protocols
1. Acid and Base Hydrolysis
-
Objective: To evaluate the susceptibility of the lactam bond to hydrolysis.[4][6]
-
Protocol:
-
Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For acid hydrolysis, mix the stock solution with an equal volume of 0.1 M HCl.
-
For base hydrolysis, mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the acid hydrolysis sample at 60°C and the base hydrolysis sample at room temperature.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before HPLC analysis (e.g., add an equivalent amount of NaOH for the acid sample and HCl for the base sample).
-
2. Oxidative Degradation
-
Objective: To assess the molecule's stability against oxidation, particularly at the N-methyl group.[7]
-
Protocol:
-
Prepare a 1 mg/mL solution of the compound.
-
Add 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Sample at various time points for HPLC analysis.
-
3. Photolytic Degradation
-
Objective: To determine the potential for photodegradation, such as debromination of the aromatic ring.[8]
-
Protocol:
-
Expose a solid sample and a solution (1 mg/mL) of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (minimum of 1.2 million lux hours and 200 watt hours/m²).[2][5][9]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
4. Thermal Degradation
-
Objective: To evaluate the stability of the compound in the solid state at elevated temperatures.[10][11]
-
Protocol:
-
Place a known amount of the solid compound in a vial.
-
Store the vial in an oven at a high temperature (e.g., 80°C).
-
At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
Part 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild; Compound is highly stable under the tested conditions. | Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature) or prolong the exposure time.[12] |
| Complete (100%) degradation observed immediately. | Stress conditions are too harsh. | Reduce the strength of the stressor (e.g., lower concentration of acid/base, lower temperature) or shorten the exposure time.[13] |
| Poor peak shape (tailing, fronting) in HPLC analysis. | Co-elution of degradants with the parent peak; Sample overload; Incompatible sample solvent with the mobile phase. | Optimize the HPLC method (e.g., change mobile phase composition, gradient, or column).[14] Ensure the sample is dissolved in the mobile phase.[15] |
| Drifting retention times in HPLC. | Column not equilibrated; Fluctuating column temperature; Mobile phase composition changing over time. | Ensure adequate column equilibration before each run. Use a column oven for temperature control.[16] Prepare fresh mobile phase daily. |
| Baseline noise or drift in HPLC. | Contaminated mobile phase or detector cell; Degasser malfunction. | Filter all mobile phases. Flush the system and detector cell.[14] Check the degasser performance. |
Part 4: Frequently Asked Questions (FAQs)
Q1: How do I choose the initial stress conditions? A1: Start with commonly used conditions as a baseline (e.g., 0.1 M HCl/NaOH, 3% H₂O₂, 60-80°C).[3] The goal is to find conditions that cause 5-20% degradation. If initial conditions are too harsh or too mild, adjust accordingly.[1][5]
Q2: What is a "stability-indicating method" and why is it important? A2: A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[17][18] It is crucial to ensure that the analytical method can separate all degradants from the parent compound to accurately quantify its stability.[19]
Q3: How do I handle a sample that is insoluble in aqueous conditions for hydrolysis studies? A3: You can dissolve the compound in a small amount of a water-miscible organic co-solvent (like acetonitrile or methanol) before adding the acidic or basic solution. Ensure the co-solvent itself does not cause degradation.
Q4: What should I do if I see new peaks in my chromatogram? A4: New peaks likely represent degradation products. The next step is to perform peak purity analysis using a Diode Array Detector (DAD) to ensure the new peak is a single component.[17] Subsequently, use mass spectrometry (MS) to obtain the mass of the degradant and propose a structure. Further characterization may require isolation and NMR analysis.
Q5: The mass of a degradant is the same as the parent compound. What could it be? A5: This indicates the formation of an isomer. This could happen through rearrangement reactions under stress conditions. Further structural elucidation using techniques like NMR would be necessary for confirmation.
Part 5: Data Summary
Summarize your findings in a clear and organized table.
| Stress Condition | Reagent/Parameters | Duration | % Degradation of API | Number of Degradants | Observations (e.g., Major Degradant Peak Area %) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | |||
| Base Hydrolysis | 0.1 M NaOH | 24 h | |||
| Oxidation | 3% H₂O₂ | 24 h | |||
| Photolysis | ICH Q1B | - | |||
| Thermal (Solid) | 80°C | 7 days |
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pharmtech.com [pharmtech.com]
- 13. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 14. aelabgroup.com [aelabgroup.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. labcompare.com [labcompare.com]
- 17. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 18. royed.in [royed.in]
- 19. ijpsr.com [ijpsr.com]
Technical Support Center: Navigating the Unexpected Reactivity of 4-Bromo-2-methylisoindolin-1-one
Welcome to the technical support center for 4-Bromo-2-methylisoindolin-1-one. This versatile building block is crucial in pharmaceutical and materials science research, yet its unique structural features often lead to unexpected reactivity outcomes.[1] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges, understand the underlying chemical principles, and provide robust protocols for successful reactions. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring your synthetic campaigns are both efficient and predictable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound.
Q1: Why is my Suzuki-Miyaura coupling with this compound resulting in low yields or complete failure?
A: This is a frequent challenge stemming from a combination of steric and electronic factors. The bromine atom at the C4 position is flanked by the fused lactam ring, which can sterically hinder the approach of the bulky palladium catalyst required for the initial oxidative addition step.[2] Furthermore, unproductive side reactions, such as hydrodehalogenation (replacement of bromine with hydrogen) or protodeboronation of the boronic acid partner, can compete with the desired cross-coupling.
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine may be ineffective. Switch to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos). These ligands stabilize the palladium center, promote the difficult oxidative addition, and accelerate the final reductive elimination step, which outcompetes side reactions.[3][4]
-
Base and Solvent Optimization: Strong bases like sodium ethoxide can promote side reactions. Use milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[5] Aprotic polar solvents like 1,4-dioxane or toluene with a small amount of water are often effective, as water can aid in the transmetalation step.[6]
-
Catalyst Choice: Ensure you are using a reliable Pd(0) source or a precatalyst that readily reduces to Pd(0) in situ.
Q2: I am observing a significant amount of the debrominated side product, 2-methylisoindolin-1-one, in my cross-coupling reaction. What is causing this and how can I prevent it?
A: The formation of the hydrodehalogenated product is a known side reaction in palladium-catalyzed couplings.[7] It can occur through several pathways, most commonly via a β-hydride elimination from a palladium-hydride species that forms in the catalytic cycle, or by direct reduction of the aryl bromide by trace impurities or additives.
Preventative Measures:
-
Anhydrous and Degassed Conditions: Rigorously exclude moisture and oxygen from your reaction. Water can be a source of protons, and oxygen can degrade the catalyst. Ensure solvents are properly degassed.
-
Choice of Base: Avoid using alkoxide bases if possible, as they can be a source of β-hydrides. Carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are generally safer choices.
-
Ligand Effect: As mentioned in Q1, bulky biarylphosphine ligands can accelerate the desired reductive elimination, minimizing the lifetime of intermediates that could lead to debromination.
Q3: I attempted to perform a Directed ortho-Metalation (DoM) using n-butyllithium to functionalize the C7 position, but instead, I'm getting a mixture, including what appears to be the C4-lithiated species. What is happening?
A: You are observing a classic competition between two powerful reactivity pathways: Directed ortho-Metalation (DoM) and metal-halogen exchange.
-
Directed ortho-Metalation (DoM): The amide carbonyl of the isoindolinone core is a potent Directed Metalation Group (DMG).[8][9] It coordinates to the organolithium reagent, directing deprotonation to the adjacent C7 position.[10][11]
-
Metal-Halogen Exchange: The C4-Br bond is susceptible to exchange with organolithium reagents. For aryl bromides, this exchange is often kinetically very fast, frequently occurring at a rate competitive with or even faster than DoM.[12]
At typical reaction temperatures (-78 °C), both processes can occur, leading to a mixture of the C7-lithiated and C4-lithiated species, which then react with your electrophile to give a product mixture.
Strategic Approach:
-
For C4 functionalization: Lean into the metal-halogen exchange. It is typically faster. Use n-BuLi or t-BuLi at -78 °C for a short duration (5-15 minutes) before adding the electrophile.
-
For C7 functionalization (DoM): This is significantly more challenging. You may need to use a sterically hindered lithium amide base (like LDA or LiTMP) which is less prone to halogen exchange. However, success is not guaranteed.
References
- 1. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. jmcct.com [jmcct.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. baranlab.org [baranlab.org]
- 12. uwindsor.ca [uwindsor.ca]
Technical Support Center: Navigating Assay Reproducibility with 4-Bromo-2-methylisoindolin-1-one
Welcome to the technical support center for 4-Bromo-2-methylisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common challenges in assay reproducibility when working with this and similar small molecules. Poor reproducibility can often be traced back to fundamental issues of compound purity, solubility, aggregation, and experimental design. By understanding the underlying causes and implementing robust protocols, you can ensure the integrity and reliability of your experimental data.
This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you navigate specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs) about this compound
This section addresses foundational questions about the handling and properties of this compound.
Q1: What are the basic chemical properties of this compound?
A1: this compound is a synthetic organic compound belonging to the isoindolinone family.[1] Its key properties are summarized in the table below.[2][3]
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | [2] |
| Molecular Weight | 226.07 g/mol | [2] |
| IUPAC Name | 4-bromo-2-methyl-3H-isoindol-1-one | [2] |
| CAS Number | 435273-55-5 | [2] |
Q2: What are the known biological activities of isoindolinone derivatives?
A2: The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[4] Derivatives have been reported to exhibit a range of activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.[5][6] Therefore, it is plausible that this compound is being investigated in similar biochemical or cell-based assays.
Q3: How should I prepare a stock solution of this compound?
A3: Due to the often poor aqueous solubility of small molecules, a high-concentration stock solution is typically prepared in an organic solvent, most commonly dimethyl sulfoxide (DMSO).[7] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation. A common stock concentration is 10 mM. To prepare a 10 mM stock solution:
-
Weigh out a precise amount of this compound.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Add the DMSO to the solid compound.
-
Gently vortex or sonicate until the compound is fully dissolved. Visually inspect for any particulates.
Q4: What are the best practices for storing stock solutions?
A4: To maintain the integrity of your compound, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots in tightly sealed vials at -20°C for short-term storage or -80°C for long-term storage, protected from light.[4]
Part 2: Troubleshooting Guide for Poor Reproducibility
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Inconsistent IC50/EC50 Values Between Experiments
Q: I am observing significant variability in the potency (IC50/EC50) of this compound in my assays. What could be the cause?
A: Inconsistent potency is a common and frustrating issue. The root cause often lies in one of three areas: the compound itself, the assay conditions, or the biological system.
Workflow for Troubleshooting Inconsistent Potency
Caption: A decision tree for troubleshooting inconsistent IC50/EC50 values.
Detailed Solutions:
-
Compound Purity: The purity of your compound is paramount. Impurities can have their own biological activity, leading to confounding results.[8][9]
-
Actionable Advice:
-
Verify Purity: If not already provided by the supplier, assess the purity of your batch of this compound using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[10] The purity should ideally be >95%.
-
Source from a Reputable Vendor: Always source compounds from vendors who provide a certificate of analysis with detailed purity information.[11]
-
-
-
Compound Solubility and Aggregation: At higher concentrations, small molecules can form aggregates, which can lead to non-specific inhibition and steep, variable dose-response curves.[7]
-
Actionable Advice:
-
Visual Inspection: Visually inspect your working solutions for any signs of precipitation or cloudiness.
-
Include Detergents: In biochemical assays, the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help to disrupt aggregates.[2]
-
Dynamic Light Scattering (DLS): DLS is a technique that can be used to detect the presence of aggregates in solution.[2]
-
-
-
Cell-Based Assay Variables:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as continuous passaging can alter cellular responses.[1]
-
Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment.
-
DMSO Concentration: Keep the final concentration of DMSO in your cell culture media below 0.5% to avoid solvent-induced toxicity or artifacts.[7]
-
Issue 2: Compound Appears Inactive or Less Potent Than Expected
Q: this compound is not showing any activity in my assay, or its potency is much lower than anticipated. What should I do?
A: A lack of activity can be due to a number of factors, ranging from compound degradation to issues with the experimental setup.
Workflow for Investigating Compound Inactivity
Caption: A workflow for troubleshooting the apparent inactivity of a compound.
Detailed Solutions:
-
Compound Stability: The compound may have degraded during storage or in the assay buffer.
-
Actionable Advice:
-
Fresh Stock: Prepare a fresh stock solution of this compound.
-
Buffer Stability: Assess the stability of the compound in your specific assay buffer over the time course of your experiment. This can be done by incubating the compound in the buffer, and then analyzing for degradation by HPLC. The composition of the buffer can significantly impact the stability of small molecules.[6][12]
-
-
-
Solubility in Aqueous Buffer: Even with a DMSO stock, the compound can precipitate when diluted into an aqueous assay buffer.
-
Actionable Advice:
-
Solubility Test: Perform a simple solubility test. Prepare the highest concentration of your compound in the final assay buffer and visually inspect for precipitation after a short incubation.
-
Modify Dilution Method: When diluting from a DMSO stock, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
-
-
Assay Sensitivity: The assay may not be sensitive enough to detect the compound's activity.
-
Actionable Advice:
-
Positive Control: Ensure that a known positive control for your assay is behaving as expected. This will validate the assay itself.[13]
-
Optimize Assay Conditions: Review and optimize assay parameters such as incubation times and substrate concentrations.
-
-
Part 3: Experimental Protocols
This section provides detailed protocols for key quality control and experimental procedures.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
| Parameter | Recommended Conditions |
| Instrument | Standard HPLC system with UV detector |
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve compound in Acetonitrile/Water (1:1) |
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system.
-
Prepare a sample of this compound at approximately 1 mg/mL.
-
Inject 10 µL of the sample.
-
Analyze the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: Preparation of Serial Dilutions
This protocol describes the correct method for preparing serial dilutions of a DMSO stock solution for use in aqueous assays to avoid precipitation.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform initial serial dilutions in 100% DMSO to create a range of stock concentrations.
-
For the final dilution into your aqueous assay buffer (e.g., cell culture media), ensure that the volume of the DMSO stock added is minimal (typically less than 1% of the total volume).
-
Add the small volume of the DMSO stock to the larger volume of aqueous buffer while gently vortexing. Do not add the aqueous buffer to the DMSO stock.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Science Behind Buffers: Why Stability Is Key in Experiments – kamgo [kamgotech.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. The Science Behind Buffers: Why Stability Is Key in Experiments – kamgo [kamgotech.com]
- 13. resources.biomol.com [resources.biomol.com]
Technical Support Center: Scale-up Synthesis of 4-Bromo-2-methylisoindolin-1-one
Welcome to the Technical Support Center for the scale-up synthesis of 4-Bromo-2-methylisoindolin-1-one. This guide is intended for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Here, we address common challenges and provide practical, field-proven insights to ensure a robust, safe, and efficient scale-up process.
I. Introduction to the Synthesis and Scale-up Considerations
This compound is a key intermediate in the synthesis of various biologically active molecules. Its preparation on a larger scale, however, presents unique challenges that are often not apparent at the bench. These can include altered reaction kinetics, heat and mass transfer limitations, and difficulties in purification. A thorough understanding of the reaction mechanism and potential side reactions is crucial for a successful scale-up.
A common and practical synthetic route for this compound involves a two-step process starting from the commercially available 4-Bromo-2-methylbenzoic acid. This approach offers a strategic and often more controllable pathway for large-scale production compared to direct multi-component reactions.
II. Proposed Synthetic Pathway for Scale-up
The synthesis can be logically divided into two main stages: the formation of the isoindolinone core and the subsequent N-methylation.
Validation & Comparative
The Strategic Utility of Bromine: A Comparative Guide to 4-Bromo-2-methylisoindolin-1-one and Other Key Brominated Heterocycles
Introduction: The Bromine Advantage in Heterocyclic Chemistry
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of countless innovations. Among these, brominated heterocycles have emerged as exceptionally versatile building blocks. The strategic incorporation of a bromine atom onto a heterocyclic core imparts a unique combination of properties. As a "heavy" halogen, it can enhance lipophilicity, influence metabolic stability, and engage in potent halogen bonding with biological targets. Critically, the carbon-bromine bond serves as a highly effective synthetic "handle," enabling a vast array of palladium-catalyzed cross-coupling reactions that have revolutionized the construction of complex molecular architectures.[1][2]
This guide provides an in-depth comparison of 4-Bromo-2-methylisoindolin-1-one , a valuable isoindolinone intermediate, with other prominent classes of brominated heterocycles, namely brominated indoles, pyridines, and quinolines. We will explore their comparative synthesis, reactivity, and applications, supported by experimental data and protocols to inform researchers in their synthetic endeavors.
Featured Compound: this compound
The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[3][4][5][6] Its brominated derivatives, such as this compound, are key intermediates for creating diverse libraries of bioactive compounds.[7]
Physicochemical Profile:
-
Molecular Formula: C₉H₈BrNO[8]
-
Molecular Weight: 226.07 g/mol [8]
-
IUPAC Name: 4-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one[8]
-
CAS Number: 435273-55-5[8]
The placement of the bromine atom at the 4-position on the isoindolinone core provides a sterically accessible site for subsequent functionalization, making it a strategically designed building block for complex target synthesis.
Comparative Analysis of Brominated Heterocycles
To fully appreciate the utility of this compound, it is essential to compare it with other classes of brominated heterocycles that are staples in synthetic and medicinal chemistry.
Brominated Indoles
The indole nucleus is one of the most ubiquitous scaffolds in biologically active compounds. Bromination, typically via electrophilic substitution using reagents like N-Bromosuccinimide (NBS), provides key intermediates for a wide range of therapeutics.[9][10]
-
Synthesis & Reactivity: Electrophilic bromination of indoles is generally facile, with regioselectivity being influenced by substituents on the indole ring. The resulting bromoindoles are excellent substrates for Suzuki, Heck, and other cross-coupling reactions.
-
Applications: Brominated indoles are precursors to compounds with demonstrated anti-inflammatory, antimicrobial, and anticancer properties.[11] For instance, 6-bromoisatin has shown potent anti-inflammatory effects in murine models.[11] Many bromoindole-derived natural products from marine organisms are also of significant interest.[9][12]
Brominated Pyridines
The pyridine ring is a fundamental component of numerous pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its relative metabolic stability. However, its electron-deficient nature makes direct bromination more challenging than for electron-rich systems like indoles.
-
Synthesis & Reactivity: Bromination of the pyridine ring often requires more forcing conditions.[13] Once formed, bromopyridines are exceptionally useful. The position of the bromine atom dictates its reactivity in palladium-catalyzed cross-couplings, with 2- and 4-bromopyridines generally being more reactive than 3-bromopyridines. However, the use of specialized ligands can overcome some of these challenges.[14]
-
Applications: Bromopyridines are indispensable intermediates. They are widely used in Suzuki-Miyaura reactions to form biaryl structures, a common motif in pharmaceuticals and advanced materials.[15][16]
Brominated Quinolines
The quinoline scaffold is another "privileged" structure in medicinal chemistry, known for a broad spectrum of biological activities including anticancer and antimicrobial effects.[17][18]
-
Synthesis & Reactivity: Quinolines can be readily brominated using various reagents, including molecular bromine and NBS.[19] The resulting bromoquinolines are versatile precursors for creating highly functionalized derivatives.[20][21] The different electronic environments of the bromine atoms in polybrominated quinolines can be exploited for regioselective cross-coupling reactions.[20]
-
Applications: Bromoquinolines are crucial for synthesizing compounds with potent antiproliferative activity against various cancer cell lines.[20][21] They serve as platforms for introducing diverse substituents to tune the biological activity of the final molecule.
Data Presentation
Table 1: Comparative Physicochemical Properties
| Property | This compound | 6-Bromoisatin (Indole class) | 3-Bromopyridine (Pyridine class) | 6-Bromoquinoline (Quinoline class) |
| CAS Number | 435273-55-5[8] | 6326-79-0 | 626-55-1 | 5332-25-2 |
| Molecular Formula | C₉H₈BrNO[8] | C₈H₄BrNO₂ | C₅H₄BrN | C₉H₆BrN |
| Molecular Weight | 226.07 g/mol [8] | 226.03 g/mol | 158.00 g/mol | 208.05 g/mol |
| Predicted XlogP | 1.6[8] | 1.4 | 1.6 | 2.6 |
Note: Predicted XlogP values are from PubChem and serve as an estimate of lipophilicity.
Table 2: Overview of Reactivity and Primary Applications
| Heterocycle Class | Key Reactivity Features | Primary Therapeutic/Industrial Applications |
| Isoindolinone | Versatile scaffold for diversification via cross-coupling at the bromine position.[7] | Intermediates for anticancer, anti-inflammatory, and antiviral agents.[3][22] |
| Indole | Amenable to electrophilic bromination; excellent substrate for cross-coupling. | Precursors for anti-inflammatory, anticancer, and neurological drugs.[11] |
| Pyridine | Requires controlled conditions for bromination; widely used in C-C bond formation.[13] | Building blocks for pharmaceuticals, agrochemicals, and ligands in catalysis.[14] |
| Quinoline | Readily brominated; allows for regioselective functionalization.[20] | Scaffolds for potent anticancer, antimicrobial, and antimalarial agents.[17][18] |
Visualization of Structures and Synthetic Logic
Chemical Structures
Caption: Core structures of the compared brominated heterocycles.
Synthetic Utility Workflow
Caption: General workflow for the use of brominated heterocycles.
Key Experimental Protocols
The following protocols are representative methodologies. Researchers should always first consult primary literature and perform appropriate risk assessments.
Protocol 1: Synthesis of 4-Bromoisoindolin-1-one
This protocol is adapted from the synthesis of the parent N-unsubstituted compound and serves as a foundational method.[7] The subsequent N-methylation to yield the title compound can be achieved via standard procedures (e.g., using methyl iodide and a base like sodium hydride).
Objective: To synthesize 4-bromoisoindolin-1-one via cyclization of a benzoic acid ester precursor.
Materials:
-
Methyl 3-bromo-2-(bromomethyl)benzoate
-
Tetrahydrofuran (THF), anhydrous
-
30% Aqueous ammonia (NH₄OH)
-
Ethyl acetate (EtOAc)
-
2M Citric acid
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for flash chromatography
-
Dichloromethane (DCM) and Methanol (MeOH) for elution
Procedure:
-
Dissolve methyl 3-bromo-2-(bromomethyl)benzoate (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 30% aqueous ammonia (approx. 1.2-1.5 eq) to the cooled solution.
-
Remove the ice bath and allow the mixture to stir at room temperature under a nitrogen atmosphere for 18-24 hours. Monitor reaction progress by TLC.
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and 2M citric acid in a separatory funnel.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to afford pure 4-bromoisoindolin-1-one as a solid.
Causality: The reaction proceeds via an initial nucleophilic substitution of the benzylic bromide by ammonia, followed by an intramolecular cyclization where the newly formed amine attacks the ester carbonyl, displacing the methoxy group to form the stable five-membered lactam ring.
Protocol 2: Electrophilic Bromination of an Aromatic Heterocycle with N-Bromosuccinimide (NBS)
Objective: To regioselectively introduce a bromine atom onto an electron-rich heterocycle.
Materials:
-
Heterocyclic substrate (e.g., an indole or activated quinoline)
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve the heterocyclic substrate (1.0 eq) in the chosen anhydrous solvent in a flame-dried, three-neck flask under an inert atmosphere.
-
Protect the reaction from light by wrapping the flask in aluminum foil, as NBS can initiate radical reactions upon light exposure.[23][24]
-
Cool the solution to 0 °C.
-
Add NBS (1.0-1.1 eq) portion-wise over 15-30 minutes, maintaining the temperature at 0 °C. The choice of solvent can influence regioselectivity; for example, DMF often promotes para-selectivity in aromatic systems.[23][24]
-
Allow the reaction to stir at 0 °C or let it warm slowly to room temperature, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS or bromine.
-
Extract the product with an appropriate organic solvent (e.g., EtOAc or DCM).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Causality: NBS serves as an electrophilic bromine source.[25][26] In polar solvents, it can generate a low concentration of Br⁺ or a polarized Br-N bond that is attacked by the electron-rich heterocyclic ring in a classic electrophilic aromatic substitution mechanism. Keeping the reaction in the dark and at a low temperature minimizes competing radical pathways.[24]
Protocol 3: General Suzuki-Miyaura Cross-Coupling of a Brominated Heterocycle
Objective: To form a new carbon-carbon bond by coupling a brominated heterocycle with an organoboron reagent.
Materials:
-
Brominated heterocycle (Ar-Br) (1.0 eq)
-
Boronic acid or ester (R-B(OR)₂) (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system) (1-5 mol%)[1][27]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous, degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF)
Procedure:
-
To a Schlenk flask, add the brominated heterocycle, the boronic acid/ester, the base, and the palladium catalyst under an inert atmosphere.
-
Add the degassed solvent(s) via cannula or syringe.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., EtOAc).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography or recrystallization.
Causality: The reaction follows a well-established catalytic cycle.[2] The Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the heterocycle. This is followed by transmetalation, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the product and regenerates the active Pd(0) catalyst.[27]
Conclusion
This compound stands as a highly valuable and strategically designed building block within the broader family of brominated heterocycles. While brominated indoles, pyridines, and quinolines each offer unique advantages based on their inherent electronic properties and biological relevance, the isoindolinone core provides access to a distinct and pharmaceutically important chemical space. The bromine atom in all these scaffolds is the key enabler, providing a reliable and versatile point of connection for constructing molecular complexity through robust and predictable methodologies like palladium-catalyzed cross-coupling. A thorough understanding of the comparative reactivity and synthetic protocols for these compounds empowers researchers to make informed decisions, accelerating the path from a simple building block to a novel therapeutic or advanced material.
References
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Transition metal-free advanced synthetic approaches for isoindolinones and their fused analogues - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Variation of brominated indoles and terpenoids within single and different colonies of the marine bryozoan Flustra foliacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Brominated indoles from a marine mollusc inhibit inflammation in a murine model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 24. glaserr.missouri.edu [glaserr.missouri.edu]
- 25. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
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- 27. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 4-Bromo-2-methylisoindolin-1-one and Its Analogs
In the landscape of modern drug discovery, the isoindolinone scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide provides an in-depth technical comparison of the biological activity of 4-Bromo-2-methylisoindolin-1-one and its structural analogs. While direct experimental data on the title compound remains nascent, this analysis synthesizes findings from closely related analogs to project its potential therapeutic profile and to delineate the intricate structure-activity relationships (SAR) that govern the efficacy of this promising class of molecules. Our focus will be on their well-documented roles as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), two critical enzyme families implicated in oncology.
The Isoindolinone Core: A Scaffold for Targeted Therapies
The isoindolinone nucleus, a bicyclic aromatic lactam, serves as a foundational framework for a multitude of biologically active compounds.[1] Its structural rigidity and capacity for diverse functionalization at various positions make it an ideal starting point for the rational design of potent and selective enzyme inhibitors. Recent research has underscored the potential of isoindolinone derivatives in the development of therapeutics for central nervous system (CNS) cancers, owing to their favorable physicochemical properties that can facilitate blood-brain barrier penetration.[2][3]
Comparative Biological Activity: A Focus on PARP and HDAC Inhibition
The therapeutic potential of isoindolinone derivatives has been most extensively explored in the context of cancer treatment, primarily through the inhibition of PARP and HDAC enzymes.[2][4]
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes are crucial components of the DNA damage response (DDR) pathway, playing a pivotal role in the repair of single-strand breaks.[5] The inhibition of PARP has proven to be a highly effective strategy for treating cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations, through a mechanism known as synthetic lethality.[5] The structural resemblance of the isoindolinone scaffold to the nicotinamide moiety of NAD+, a necessary cofactor for PARP activity, allows these compounds to act as competitive inhibitors at the enzyme's catalytic site.[2]
While specific PARP inhibition data for this compound is not yet publicly available, studies on related isoindolinone-containing PARP inhibitors have demonstrated their potential.[2][6] The introduction of a bromine atom at the 4-position of the isoindolinone ring is anticipated to influence the compound's electronic properties and its ability to form halogen bonds within the active site of PARP, potentially enhancing binding affinity and inhibitory potency. The N-methylation at the 2-position can impact solubility and metabolic stability.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins.[7] The aberrant activity of HDACs is a hallmark of many cancers, leading to the silencing of tumor suppressor genes.[7] HDAC inhibitors can restore normal patterns of gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Isoindolinone-based compounds have been successfully developed as HDAC inhibitors. For instance, the design of isoindolinone-hydroxamic acid derivatives has yielded potent inhibitors with significant anti-proliferative activity against cancer cell lines.[4] The brominated isoindolinone core in this compound could serve as a key recognition element for the HDAC active site, with the potential for further derivatization to optimize potency and isoform selectivity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of isoindolinone derivatives is intricately linked to the nature and position of substituents on the core scaffold.
-
Substitution at the 4-position: The introduction of a halogen, such as bromine, at this position can significantly impact the compound's electronic and steric properties. The electron-withdrawing nature of bromine can influence the reactivity of the aromatic ring and its interactions with biological targets. Furthermore, bromine's ability to participate in halogen bonding can provide an additional anchoring point within a protein's active site, potentially increasing binding affinity and inhibitory activity.[8]
-
Substitution at the 2-position (Nitrogen): The N-methyl group in this compound is a common modification in medicinal chemistry. It can enhance metabolic stability by blocking N-dealkylation and can also influence the compound's solubility and membrane permeability. Varying the alkyl substituent at this position (e.g., ethyl, propyl) or introducing more complex moieties can be a strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.[9]
-
Positional Isomerism of the Bromo Substituent: The biological activity can be highly sensitive to the position of the bromo substituent on the isoindolinone ring. For example, 5-bromo and 6-bromo analogs may exhibit different potencies and selectivities due to altered interactions with the target protein. A comparative study of these positional isomers is crucial for identifying the optimal substitution pattern for a desired biological effect.
Below is a table summarizing the hypothetical impact of structural modifications on the biological activity of this compound, based on established medicinal chemistry principles.
| Structural Modification | Hypothesized Impact on Biological Activity | Rationale |
| 4-Bromo | Potentially enhances binding affinity and potency. | The bromine atom can participate in halogen bonding and alters the electronic properties of the aromatic ring, influencing interactions with the target's active site. |
| 2-Methyl | May improve metabolic stability and oral bioavailability. | The methyl group can sterically hinder enzymatic degradation and modulate the compound's lipophilicity. |
| Varying Halogen at C4 (e.g., Cl, F) | Modulates potency and selectivity. | Different halogens have varying sizes, electronegativities, and abilities to form halogen bonds, leading to distinct interactions with the target protein. |
| Varying N-substituent (e.g., H, Ethyl, Benzyl) | Alters pharmacokinetic and pharmacodynamic properties. | The size and nature of the N-substituent influence solubility, membrane permeability, and interactions with the target. |
| Positional Isomers (e.g., 5-Bromo, 6-Bromo) | Likely to exhibit different biological profiles. | The position of the bromo group will alter the molecule's shape and electronic distribution, leading to different binding orientations and affinities. |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and its analogs, a series of well-established in vitro assays are essential.
PARP Inhibition Assay
Objective: To quantify the inhibitory potency of the compounds against PARP enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PARP1 or PARP2 enzyme is used. The substrate is typically biotinylated NAD+ and a DNA-histone complex.
-
Reaction Setup: The assay is performed in a 96-well plate format. Each well contains the PARP enzyme, the DNA-histone complex, and varying concentrations of the test compound.
-
Initiation and Incubation: The reaction is initiated by the addition of biotinylated NAD+. The plate is incubated at room temperature to allow for the poly(ADP-ribosyl)ation of the histone proteins.
-
Detection: The biotinylated ADP-ribose chains are detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
-
Data Analysis: The luminescence signal is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HDAC Inhibition Assay
Objective: To determine the inhibitory activity of the compounds against various HDAC isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6) are used. A fluorogenic acetylated peptide substrate is commonly employed.
-
Reaction Setup: The assay is conducted in a 96-well plate. Each well contains the HDAC enzyme and a range of concentrations of the test compound.
-
Initiation and Incubation: The reaction is started by adding the fluorogenic substrate. The plate is incubated at 37°C.
-
Development and Detection: After incubation, a developing reagent containing a protease is added. The protease cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence is measured using a microplate reader.
-
Data Analysis: The IC50 values are determined by analyzing the dose-response curves.
Cellular Proliferation (MTT) Assay
Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., breast, ovarian, pancreatic cancer cell lines) are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (the concentration required to inhibit cell growth by 50%) is determined.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Structural relationship between the core isoindolinone scaffold, key analogs, and their primary biological targets.
Caption: A streamlined workflow for the synthesis and biological evaluation of isoindolinone analogs.
Conclusion and Future Directions
While this compound remains a molecule of significant interest primarily as a synthetic intermediate, the broader class of isoindolinone derivatives has demonstrated considerable promise as potent inhibitors of key enzymes in cancer biology, namely PARP and HDACs. The analysis of structure-activity relationships, even when inferred from related compound series, provides a rational basis for the future design and synthesis of novel isoindolinone-based therapeutics. The presence of the 4-bromo and 2-methyl substituents on the isoindolinone scaffold of the title compound suggests a favorable profile for further investigation.
Future research should focus on the synthesis and rigorous biological evaluation of this compound and a focused library of its analogs. Direct comparative studies will be instrumental in elucidating the precise contribution of each structural modification to the overall biological activity and will pave the way for the development of next-generation isoindolinone-based drugs with enhanced potency, selectivity, and therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
A Guide to the Rigorous Validation of Novel Research Tools: The Case of 4-Bromo-2-methylisoindolin-1-one
Senior Application Scientist Note: An initial survey of the scientific literature and chemical databases reveals that while the synthesis and chemical properties of 4-Bromo-2-methylisoindolin-1-one are documented, there is a notable absence of publicly available data regarding its biological activity, specific protein targets, or its validation as a research tool.[1][2][3] This guide, therefore, will pivot from a direct comparison of this specific molecule to a comprehensive framework for the validation of any novel small molecule inhibitor, using the isoindolinone scaffold as a representative example. This approach provides a universally applicable methodology for researchers aiming to characterize new chemical entities for use in biological research and drug discovery.
Introduction: The Imperative for Rigorous Validation
The reliability and reproducibility of scientific findings are fundamentally dependent on the quality of the tools used. Small molecule inhibitors and probes are powerful instruments for dissecting complex biological processes, but their utility is entirely contingent on a thorough understanding of their potency, selectivity, and mechanism of action.[4][5][6] An inadequately characterized molecule can lead to misleading results and wasted resources. This guide outlines a multi-pronged approach to the validation of a novel research compound, ensuring scientific integrity and providing a solid foundation for its use in further studies.
Part 1: Establishing Target Engagement in a Cellular Context
The first critical step in validating a new small molecule is to confirm that it interacts with its intended target within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it does not require modification of the compound or the target protein.[7][8][9][10][11] The principle of CETSA is based on the ligand-induced stabilization of a target protein, which results in an increased resistance to thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate cells of interest and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension and expose the different aliquots to a temperature gradient for a set time (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Quantification and Detection: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is then quantified by a suitable method, such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part 2: Quantifying Potency and Defining Selectivity
Once target engagement is confirmed, the next steps are to determine the potency of the compound and to assess its selectivity for the intended target over other proteins.
Dose-Response and IC50 Determination
To quantify the potency of the inhibitor, an isothermal dose-response (ITDR) CETSA can be performed.[8] In this assay, cells are treated with a range of compound concentrations and then subjected to a single, fixed temperature that is known to cause partial denaturation of the target protein. The concentration of the compound that results in 50% stabilization of the target protein is the half-maximal inhibitory concentration (IC50).
| Compound | Target | Cell Line | IC50 (µM) |
| Hypothetical Compound A | Target X | HEK293 | 0.15 |
| Known Inhibitor 1 | Target X | HEK293 | 0.05 |
| Known Inhibitor 2 | Target X | HEK293 | 0.50 |
Selectivity Profiling: A Critical Step
A common pitfall in the use of small molecule inhibitors is off-target effects.[4][5] Therefore, it is crucial to assess the selectivity of the compound. This can be achieved through various methods:
-
Broad Kinase Screening: If the target is a kinase, the compound can be screened against a large panel of kinases to identify potential off-targets.
-
Proteome-wide CETSA (TPP): Thermal Proteome Profiling (TPP) is a mass spectrometry-based extension of CETSA that allows for the unbiased assessment of compound binding to thousands of proteins simultaneously.[7]
-
Affinity Capture Mass Spectrometry: This technique uses an immobilized version of the compound to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.[12]
Part 3: Functional Validation in a Biological Context
Confirming that the compound modulates the downstream signaling pathway of the target protein is a key validation step. This provides evidence that the target engagement observed in biophysical assays translates to a functional cellular response.
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Treatment: Treat cells with the compound at concentrations around its IC50, a known positive control inhibitor, and a vehicle control.
-
Protein Extraction: After the desired treatment time, lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated (active) and total forms of the target protein and its downstream substrates.
-
Detection and Analysis: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the effect of the compound on pathway signaling.
Caption: Inhibition of a hypothetical signaling pathway by Compound A.
Part 4: The Indispensable Role of a Negative Control
A crucial, yet often overlooked, aspect of validating a chemical probe is the use of a negative control.[13] This is a molecule that is structurally very similar to the active compound but lacks its biological activity. The negative control helps to ensure that the observed biological effects are due to the specific inhibition of the intended target and not to off-target effects or non-specific compound properties.
Conclusion
The validation of a novel small molecule research tool is a rigorous, multi-step process that requires a combination of biophysical, biochemical, and cell-based assays. By systematically establishing target engagement, quantifying potency and selectivity, and confirming functional cellular effects, researchers can develop a high degree of confidence in their chemical probes. This, in turn, leads to more robust and reproducible scientific discoveries.
References
- 1. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 3. Cas 435273-55-5,this compound | lookchem [lookchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Selectivity aspects of activity-based (chemical) probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. scispace.com [scispace.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Synthetic Routes for 4-Bromo-2-methylisoindolin-1-one
This guide provides a comparative analysis of prominent synthetic routes to 4-Bromo-2-methylisoindolin-1-one, a key building block in contemporary drug discovery and materials science. The methodologies discussed are selected based on their prevalence in the literature and their strategic differences, offering researchers a nuanced understanding of the available options. Each route is evaluated based on efficiency, scalability, and the chemical principles underpinning the experimental design.
Introduction to this compound
This compound is a substituted isoindolinone, a heterocyclic scaffold of significant interest in medicinal chemistry. This structural motif is present in a variety of biologically active molecules. The strategic placement of the bromine atom at the 4-position provides a versatile handle for further chemical modification through cross-coupling reactions, enabling the synthesis of diverse compound libraries. The N-methyl group is a common feature that can influence the molecule's pharmacokinetic properties. Given its importance, the development of efficient and reliable synthetic routes is a critical endeavor.
This guide will explore two distinct and validated synthetic pathways:
-
Route 1: Two-Step Synthesis via Bromination of N-Methylphthalimide and Subsequent Reduction. This is a classical and straightforward approach starting from a readily available commercial material.
-
Route 2: Synthesis from 2-Bromo-3-methylbenzoic Acid. This route involves a bromination followed by a cyclization-amination sequence.
We will dissect each route, providing detailed protocols, mechanistic insights, and a comparative summary to aid in selecting the most appropriate method for your research objectives.
Route 1: Bromination of N-Methylphthalimide and Selective Reduction
This two-step sequence is one of the most direct methods for preparing this compound. It leverages the commercially available N-methylphthalimide, which undergoes regioselective bromination followed by a chemoselective reduction of one of the two carbonyl groups.
Workflow Overview
Caption: Workflow for Route 1.
Mechanistic Considerations & Experimental Rationale
The initial step is an electrophilic aromatic substitution (bromination) on the N-methylphthalimide ring. The phthalimide group is deactivating, but the reaction can be driven to completion under harsh conditions using oleum (fuming sulfuric acid) and bromine. The substitution occurs preferentially at the 4-position due to steric hindrance from the N-methyl group and the electronic effects of the carbonyls.
The second step is a selective reduction of one imide carbonyl group to a methylene group. Zinc dust in acetic acid is a classic and effective reagent for this transformation, known for its ability to reduce phthalimides to the corresponding isoindolinones (a partial reduction) without over-reducing the remaining carbonyl or affecting the aryl bromide. This selectivity is key to the success of this route.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-N-methylphthalimide
-
In a fume hood, add N-methylphthalimide (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Carefully add oleum (20% SO₃) and concentrated sulfuric acid.
-
Cool the mixture in an ice bath and slowly add bromine (1.1 eq) dropwise via the addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours, monitoring by TLC.
-
Pour the cooled reaction mixture carefully onto crushed ice.
-
Filter the resulting precipitate, wash with cold water and sodium bisulfite solution to remove excess bromine, and then dry to yield 4-bromo-N-methylphthalimide.
Step 2: Synthesis of this compound
-
Suspend 4-Bromo-N-methylphthalimide (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add zinc dust (3.0-4.0 eq) portion-wise to the suspension. An exothermic reaction should be observed.
-
Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction and filter off the excess zinc.
-
Pour the filtrate into a large volume of ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry. The crude product can be recrystallized from ethanol or a similar solvent to yield pure this compound.
Route 2: Synthesis from 2-Bromo-3-methylbenzoic Acid
This alternative approach begins with a different starting material and involves the formation of the heterocyclic ring through a different set of reactions. This can be advantageous if 2-bromo-3-methylbenzoic acid is more readily available or cost-effective for a specific lab.
Workflow Overview
Caption: Workflow for Route 2.
Mechanistic Considerations & Experimental Rationale
This route begins with a free-radical bromination of the benzylic methyl group of 2-bromo-3-methylbenzoic acid. N-Bromosuccinimide (NBS) is the reagent of choice for this type of transformation, and a radical initiator like AIBN (azobisisobutyronitrile) is required to start the reaction. Carbon tetrachloride is a traditional solvent, though safer alternatives like cyclohexane or acetonitrile are now often used.
The second step is a tandem SN2 reaction and cyclization. Aqueous methylamine acts as both the nucleophile (displacing the benzylic bromide) and the base. The initial substitution forms an intermediate N-methyl amine, which then undergoes a rapid intramolecular nucleophilic attack on the carboxylic acid's carbonyl carbon, leading to cyclization and dehydration to form the stable five-membered lactam ring of the isoindolinone product.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-3-(bromomethyl)benzoic acid
-
Dissolve 2-bromo-3-methylbenzoic acid (1.0 eq) in carbon tetrachloride in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux under a light source (e.g., a 250W lamp) to facilitate radical initiation.
-
Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-bromo-3-(bromomethyl)benzoic acid, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-bromo-3-(bromomethyl)benzoic acid from the previous step in a suitable solvent like THF.
-
Cool the solution in an ice bath.
-
Slowly add an excess of aqueous methylamine (e.g., 40% solution) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Comparative Analysis
The choice between these two synthetic routes depends on several factors, including starting material availability, scalability, and tolerance for certain reagents.
| Parameter | Route 1: From N-Methylphthalimide | Route 2: From 2-Bromo-3-methylbenzoic acid |
| Starting Material | N-Methylphthalimide | 2-Bromo-3-methylbenzoic acid |
| Number of Steps | 2 | 2 |
| Key Reagents | Oleum, Br₂, Zn, Acetic Acid | NBS, AIBN, Methylamine |
| Reported Yields | Generally moderate to good (50-70% over 2 steps) | Can be variable, often good (60-80% over 2 steps) |
| Scalability | Can be challenging due to the use of oleum and large quantities of zinc. | More amenable to scale-up; avoids highly corrosive acids. |
| Safety/Handling | Requires careful handling of oleum (highly corrosive) and bromine. | Uses NBS (lachrymator) and a radical initiator (AIBN). CCl₄ is toxic and ozone-depleting. |
| Purification | Often involves recrystallization of the final product. | May require column chromatography for high purity. |
Conclusion
Both routes presented are viable and effective for the synthesis of this compound.
-
Route 1 is a very direct and classic approach, ideal for smaller-scale synthesis when N-methylphthalimide is readily available. Its main drawbacks are the harsh and corrosive reagents used in the bromination step, which can present challenges for scaling up.
-
Route 2 offers a potentially milder alternative, avoiding the use of fuming sulfuric acid. The radical bromination is generally high-yielding, and the final cyclization is efficient. This route may be preferred for larger-scale preparations, provided the starting benzoic acid derivative is accessible. The use of carbon tetrachloride is a significant drawback, and modern protocols would substitute it with a more environmentally benign solvent.
Ultimately, the optimal choice will be dictated by the specific constraints and capabilities of the laboratory, including reagent availability, scale of the synthesis, and safety infrastructure.
A Head-to-Head Comparison of 4-Bromo-2-methylisoindolin-1-one with Known PARP and Tankyrase Inhibitors: A Proposed Experimental Guide
Abstract
The isoindolinone scaffold has recently emerged as a promising framework for the development of potent inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP1), a critical enzyme in DNA damage repair. This guide introduces 4-Bromo-2-methylisoindolin-1-one , a representative of this chemical class, and outlines a comprehensive experimental strategy to characterize its inhibitory potential. We propose a head-to-head comparison with two well-established inhibitors: Olaparib , a clinically approved PARP1/2 inhibitor, and XAV939 , a potent inhibitor of Tankyrase 1 and 2 (TNKS1/2), which are members of the PARP superfamily involved in Wnt/β-catenin signaling. This document provides detailed protocols for enzymatic and cell-based assays to determine the potency, selectivity, and cellular mechanism of action of this compound, thereby offering a clear roadmap for its evaluation as a potential therapeutic agent.
Introduction: The Rationale for Investigating this compound
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair.[1][2] PARP1 and PARP2 are activated by DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains that recruit other DNA repair proteins.[3][4] Inhibiting PARP enzymatic activity prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[2][5]
In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a state of "synthetic lethality," where the simultaneous loss of both repair pathways is catastrophic for the cell.[6] This concept has led to the successful clinical development of PARP inhibitors like Olaparib for treating BRCA-mutated cancers.[7][8]
The isoindolinone core structure has been identified in novel, potent PARP1 inhibitors. This precedent provides a strong scientific basis for investigating structurally related compounds. This compound represents an unexplored analogue within this class. Its systematic evaluation is warranted to determine if it shares the inhibitory profile of other isoindolinones.
Furthermore, the PARP superfamily includes the Tankyrases (TNKS1/2), which regulate different cellular pathways, primarily the Wnt/β-catenin signaling cascade.[9] By promoting the degradation of Axin, a key component of the β-catenin destruction complex, Tankyrases help maintain high levels of β-catenin, which is oncogenic in many cancers.[10] Therefore, it is crucial to assess the selectivity of a new potential PARP inhibitor against these related enzymes.
This guide proposes a direct comparison of this compound with two gold-standard inhibitors:
-
Olaparib: A potent, FDA-approved inhibitor of PARP1 and PARP2 used in the treatment of ovarian, breast, and prostate cancers.[7][11]
-
XAV939: A widely used research tool that selectively inhibits TNKS1 and TNKS2, thereby downregulating Wnt signaling.[9][12]
Comparative Inhibitor Profiles
A successful comparison relies on well-characterized reference compounds. Olaparib and XAV939 provide benchmarks for potency and selectivity against different branches of the PARP superfamily.
| Compound | Target(s) | Reported IC50 | Key Cellular Effect |
| Olaparib | PARP1, PARP2 | ~1-5 nM (cell-free)[7][11] | Induces synthetic lethality in HR-deficient cells |
| XAV939 | TNKS1, TNKS2 | ~4-11 nM (cell-free)[9] | Stabilizes Axin, promoting β-catenin degradation |
| This compound | Hypothesized: PARP1/2 and/or TNKS1/2 | To be determined | To be determined |
Proposed Experimental Workflows
To comprehensively profile this compound, we propose a tiered approach, starting with biochemical assays to establish direct enzyme inhibition and progressing to cell-based assays to confirm cellular activity and mechanism.
Diagram: Overall Experimental Workflow
References
- 1. PARP assay kits [bioscience.co.uk]
- 2. uspharmacist.com [uspharmacist.com]
- 3. researchgate.net [researchgate.net]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! - The ASCO Post [ascopost.com]
- 7. selleckchem.com [selleckchem.com]
- 8. An Effective Epigenetic-PARP inhibitor Combination Therapy for Breast and Ovarian Cancers Independent of BRCA-mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
A-Scientist's Comparative Guide to Cross-Reactivity Profiling of 4-Bromo-2-methylisoindolin-1-one
Objective: This guide provides a comprehensive, technically grounded framework for characterizing the target selectivity and cross-reactivity of the novel small molecule, 4-Bromo-2-methylisoindolin-1-one. Recognizing that this compound is not extensively characterized in public literature[1][2], this document outlines a tiered, field-proven strategy applicable to any novel chemical entity. We will detail the causality behind experimental choices, provide actionable protocols for key assays, and present data in a comparative context to guide hit-to-lead optimization and de-risk potential off-target liabilities.
Introduction: The Imperative of Selectivity Profiling
In drug discovery, the journey from a bioactive "hit" to a clinical candidate is paved with rigorous characterization. A primary hurdle is understanding a compound's selectivity—its propensity to interact with its intended target versus a host of unintended "off-targets."[3][4][5] Poor selectivity can lead to toxicity, diminished efficacy, or misleading structure-activity relationship (SAR) data. For a novel entity like this compound, establishing a comprehensive cross-reactivity profile is not just a regulatory requirement; it is a foundational step in elucidating its mechanism of action and predicting its therapeutic window.
This guide presents a multi-pronged approach, integrating computational prediction with broad-spectrum biochemical screening and label-free, unbiased proteomic methods to build a robust selectivity profile.
A Tiered Strategy for Cross-Reactivity Profiling
A strategic, resource-efficient approach begins with broad, high-throughput methods to survey the landscape of potential interactions, followed by more focused, in-depth assays to validate and quantify those interactions. This tiered workflow ensures that resources are directed toward the most promising and relevant findings.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Casting a Wide Net with Kinome Scanning
Rationale: The human kinome, comprising over 500 protein kinases, is a frequent off-target class for many small molecules due to the conserved nature of the ATP-binding pocket.[6] Therefore, an initial broad screen against a large panel of kinases is a cost-effective and data-rich first step.
Methodology: Active Site-Directed Competition Binding Assay (e.g., KINOMEscan®)
This technology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is measured by qPCR. This method is highly sensitive and reports true thermodynamic dissociation constants (Kd), as it is performed in the absence of ATP.[7]
Comparative Data Presentation:
The results are typically presented as a percentage of control (%Ctrl), where a lower number indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl < 10 or < 35.
Table 1: Hypothetical KINOMEscan® Data for this compound vs. Comparators
| Kinase Target | This compound (%Ctrl @ 1µM) | Comparator A (Known Selective Inhibitor) (%Ctrl @ 1µM) | Comparator B (Known Multi-Kinase Inhibitor) (%Ctrl @ 1µM) |
| Target X | 0.5 | 1.2 | 5.1 |
| CDK9 | 5.5 | 92.1 | 8.3 |
| GSK3B | 8.2 | 88.5 | 25.4 |
| MELK | 25.1 | 95.3 | 15.7 |
| ABL1 | 85.6 | 75.4 | 45.1 |
| SRC | 91.3 | 98.1 | 33.6 |
Interpretation: In this hypothetical scenario, this compound shows potent activity against its intended Target X but also significant off-target activity against CDK9 and GSK3B. This profile is more promiscuous than Comparator A but appears more targeted than the broad-spectrum inhibitor, Comparator B. These off-targets must be investigated in subsequent tiers.[6][8]
Tier 2: Unbiased, Proteome-Wide Target Identification
Rationale: While kinome scanning is powerful, it is a biased approach limited to a specific protein family. To discover completely unexpected off-targets, an unbiased method that surveys the entire proteome in a native cellular context is essential.[9] The Cellular Thermal Shift Assay (CETSA) is a premier technology for this purpose.[10]
Methodology: Mass Spectrometry-based CETSA (MS-CETSA)
CETSA is founded on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[11][12][13] In the MS-CETSA workflow, cells are treated with the compound or a vehicle control, heated to a specific temperature to denature and precipitate unstable proteins, and the remaining soluble protein fraction is analyzed by quantitative mass spectrometry. Proteins that are stabilized by the compound will be more abundant in the soluble fraction of the treated sample compared to the control.
Caption: The core workflow of the Cellular Thermal Shift Assay (CETSA).
Alternative Unbiased Method: Affinity Chromatography-Mass Spectrometry (AC-MS)
If the structure of this compound allows for chemical modification without losing activity, AC-MS is a powerful orthogonal approach.[14] The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture binding partners from a cell lysate.[15][16] These captured "prey" proteins are then identified by mass spectrometry.[17]
Table 2: Hypothetical MS-CETSA Hit List for this compound
| Protein Hit | Fold Change (Treated/Vehicle) | p-value | Annotation | Confirmation from Tier 1? |
| Target X | 5.8 | <0.001 | Presumed on-target | Yes (Hypothetical) |
| CDK9 | 4.2 | <0.005 | Cyclin-Dependent Kinase 9 | Yes |
| GSK3B | 3.1 | <0.01 | Glycogen Synthase Kinase 3 Beta | Yes |
| PARP1 | 2.9 | <0.01 | Poly(ADP-ribose) polymerase 1 | No (Novel Hit) |
| ALDH2 | 1.3 | 0.25 | Aldehyde dehydrogenase 2 | No |
Interpretation: The MS-CETSA data provides critical, label-free evidence of direct target engagement in a physiological context. It confirms the kinase hits (CDK9, GSK3B) and, importantly, identifies a novel, non-kinase off-target (PARP1) that was missed by the biased kinome screen. This highlights the necessity of using orthogonal, unbiased approaches.
Tier 3: Quantitative Validation and Functional Impact
Rationale: Hits from broad-spectrum and proteomic screens must be validated quantitatively and assessed for their functional consequences. This step confirms the interaction and determines if the off-target binding is functionally relevant at cellular concentrations.
Methodology 1: Isothermal Dose-Response CETSA (ITDR-CETSA)
To quantify the potency of the compound against the identified hits (both on- and off-targets), a targeted CETSA experiment is performed. Instead of a temperature melt curve, cells are treated with a range of compound concentrations and heated at a single, optimized temperature. The amount of soluble target protein is then quantified by Western Blot. This generates a dose-response curve from which a cellular EC50 (the concentration required for half-maximal stabilization) can be derived.[18]
Protocol: Isothermal Dose-Response CETSA
-
Cell Culture: Grow cells (e.g., HEK293T or a relevant cancer cell line) to ~80-90% confluency.
-
Compound Treatment: Resuspend cells in media containing a serial dilution of this compound (e.g., 0.01 µM to 100 µM) or vehicle (DMSO). Incubate for 1 hour at 37°C.
-
Thermal Challenge: Aliquot treated cell suspensions into PCR tubes. Heat all samples in a thermal cycler to a pre-determined optimal temperature (e.g., 54°C) for 3 minutes, followed by immediate cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Fractionation: Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification: Collect the supernatant (soluble fraction). Determine protein concentration (e.g., BCA assay). Analyze equal amounts of total protein by SDS-PAGE and Western Blot using specific antibodies for Target X, CDK9, GSK3B, and PARP1.
-
Data Analysis: Quantify band intensities and plot against compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 for each target.
Methodology 2: Cell-Based Functional Assays
The final and most critical step is to determine if the observed off-target binding translates into a functional cellular effect. The choice of assay depends on the off-target's known biology.
-
For CDK9: Measure the phosphorylation of its known substrate, RNA Polymerase II, via Western Blot or Flow Cytometry. A decrease in phosphorylation would indicate functional inhibition.
-
For GSK3B: Assess the phosphorylation of a substrate like β-catenin.
-
For PARP1: Measure PARP activity using a commercial assay kit that detects the formation of poly(ADP-ribose) (PAR) chains in response to DNA damage.
Conclusion: Synthesizing a Comprehensive Selectivity Profile
By systematically applying this tiered strategy, we can build a comprehensive and actionable cross-reactivity profile for this compound. The ideal compound will exhibit a significant potency window between its intended target and any functionally relevant off-targets. The hypothetical data generated here suggests that while this compound is a potent inhibitor of Target X, its off-target engagement of CDK9, GSK3B, and PARP1 at similar concentrations warrants significant attention. This information is invaluable for guiding medicinal chemistry efforts to engineer out these undesirable interactions, interpreting phenotypic data, and ultimately selecting a candidate with the highest potential for safety and efficacy.[19][20]
References
- 1. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 8. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 10. CETSA [cetsa.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. annualreviews.org [annualreviews.org]
- 14. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel PARP Inhibitors: A Comparative Efficacy Guide for 4-Bromo-2-methylisoindolin-1-one in Cellular Models
For researchers, scientists, and drug development professionals, the robust evaluation of novel therapeutic compounds is paramount. This guide provides a comprehensive framework for benchmarking the efficacy of a putative PARP inhibitor, 4-Bromo-2-methylisoindolin-1-one, in cellular models. In the absence of extensive public data on this specific molecule, we will establish a rigorous comparative methodology using the well-characterized and clinically approved PARP inhibitor, Olaparib, as a benchmark. This guide is designed to be a self-validating system, ensuring that the experimental choices are not just procedural but are grounded in scientific rationale.
Introduction: The Rationale for Targeting PARP in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They play a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as those harboring mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). The inability of these homologous recombination (HR) deficient cells to repair DSBs results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[1] This vulnerability has been successfully exploited in the development of PARP inhibitors (PARPis) for the treatment of various cancers.
The isoindolinone scaffold has shown promise in the development of novel PARP inhibitors due to its structural similarity to the nicotinamide moiety of NAD+, the substrate for PARP enzymes. This similarity allows for competitive inhibition at the enzyme's catalytic site. The focus of this guide, this compound, is a novel isoindolinone derivative with potential as a PARP inhibitor. To ascertain its therapeutic potential, a systematic and comparative evaluation of its efficacy is essential.
Mechanism of Action: From Enzyme Inhibition to Cellular Demise
The primary mechanism of action for PARP inhibitors is the enzymatic inhibition of PARP1 and PARP2. This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for the recruitment of other DNA repair proteins to the site of damage. A secondary and equally important mechanism is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, further impeding DNA replication and repair, and enhancing cytotoxicity.
The following diagram illustrates the proposed mechanism of action for a novel PARP inhibitor like this compound in a BRCA-deficient cancer cell.
Caption: Proposed mechanism of action of a novel PARP inhibitor.
Experimental Workflow for Comparative Efficacy Benchmarking
A multi-tiered approach is necessary to thoroughly benchmark a novel PARP inhibitor. This workflow progresses from in vitro enzymatic assays to cellular assays that measure target engagement, cytotoxicity, and the induction of DNA damage.
Caption: Multi-tiered experimental workflow for benchmarking.
Tier 1: In Vitro PARP1 Enzyme Inhibition Assay
The initial step is to determine the direct inhibitory effect of this compound on the enzymatic activity of PARP1 and compare it to Olaparib. A chemiluminescent assay is a sensitive and robust method for this purpose.
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of activated DNA. The resulting biotinylated histones are detected with streptavidin-HRP and a chemiluminescent substrate. The light output is proportional to PARP1 activity.[2]
Experimental Protocol: PARP1 Chemiluminescent Assay
-
Plate Coating: Coat a 96-well white plate with histone proteins and incubate.
-
Blocking: Block the wells to prevent non-specific binding.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and Olaparib.
-
Enzyme Reaction: Add the PARP1 enzyme, activated DNA, biotinylated NAD+, and the test compounds to the wells. Incubate to allow the enzymatic reaction to proceed.
-
Detection: Add streptavidin-HRP, followed by a chemiluminescent substrate.
-
Data Acquisition: Measure the chemiluminescence using a microplate reader.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.
Expected Data & Comparison:
| Compound | PARP1 IC50 (nM) |
| This compound | Experimental |
| Olaparib | ~5 |
Note: The IC50 for Olaparib is an approximate value from literature and should be determined concurrently in the same assay for accurate comparison.[3]
Tier 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)
Confirming that the compound interacts with its intended target within the complex cellular environment is crucial for validating its mechanism of action. CETSA is a powerful technique for assessing target engagement in situ.[4][5]
Principle: Ligand binding alters the thermal stability of the target protein. By heating cell lysates at a range of temperatures, the temperature at which the protein denatures and aggregates (the melting temperature, Tm) can be determined. A shift in the Tm in the presence of the compound indicates target engagement.
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Treatment: Treat intact cells with this compound, Olaparib, or a vehicle control.
-
Heat Shock: Aliquot the cell suspension and heat at a range of temperatures.
-
Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble PARP1 in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble PARP1 against temperature to generate melting curves. A shift in the melting curve indicates a change in protein stability due to ligand binding.
Tier 3: Cellular Efficacy & Cytotoxicity
The ultimate goal of a therapeutic compound is to induce cancer cell death. The efficacy of this compound will be assessed in cancer cell lines with and without BRCA mutations to evaluate its synthetic lethal effect.
Cell Line Selection:
-
BRCA2-mutant: CAPAN-1 (Pancreatic Cancer)
-
BRCA-wild-type: MCF-7, T47D (Breast Cancer)
3.3.1. Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed the selected cell lines in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and Olaparib for 72-96 hours.
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Expected Data & Comparison:
| Cell Line (BRCA status) | This compound IC50 (µM) | Olaparib IC50 (µM) |
| MDA-MB-436 (BRCA1 mut) | Experimental | ~1-5 |
| SUM149PT (BRCA1 mut) | Experimental | ~1-5 |
| CAPAN-1 (BRCA2 mut) | Experimental | ~0.5-2 |
| MCF-7 (BRCA wt) | Experimental | >10 |
| T47D (BRCA wt) | Experimental | >10 |
Note: Olaparib is expected to be significantly more potent in BRCA-mutant cell lines.[9]
3.3.2. Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after drug treatment and is considered the gold standard for determining cytotoxicity.[10]
Experimental Protocol: Clonogenic Survival Assay
-
Cell Seeding: Seed a low number of cells in 6-well plates.
-
Compound Treatment: Treat the cells with the test compounds for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells, and allow them to grow for 10-14 days to form colonies.
-
Staining: Fix and stain the colonies with crystal violet.
-
Colony Counting: Count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Tier 4: Mechanistic Validation - Immunofluorescence for γH2AX Foci
To confirm that the observed cytotoxicity is due to the induction of DNA double-strand breaks, the formation of γH2AX foci can be quantified. H2AX is a histone variant that is rapidly phosphorylated at serine 139 (termed γH2AX) at the sites of DSBs.[11][12]
Experimental Protocol: γH2AX Immunofluorescence
-
Cell Culture: Grow cells on coverslips in multi-well plates.
-
Compound Treatment: Treat the cells with the test compounds for a specified time.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent.
-
Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of γH2AX foci per nucleus.
Expected Outcome: Treatment with an effective PARP inhibitor should lead to a significant increase in the number of γH2AX foci in BRCA-deficient cells compared to BRCA-wild-type cells and the vehicle control.
Data Summary and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison, as exemplified in the sections above. The collective data from this multi-tiered approach will provide a comprehensive profile of this compound's efficacy.
A successful novel PARP inhibitor would exhibit the following characteristics in comparison to Olaparib:
-
Potent in vitro inhibition of PARP1: A low nanomolar IC50 value.
-
Confirmed cellular target engagement: A clear thermal shift in the CETSA assay.
-
Selective cytotoxicity in BRCA-deficient cells: Significantly lower IC50 values in BRCA-mutant cell lines compared to wild-type lines.
-
Induction of DNA damage: A significant increase in γH2AX foci formation in BRCA-deficient cells.
Conclusion
This guide provides a rigorous and scientifically sound framework for the preclinical benchmarking of novel PARP inhibitors like this compound. By employing a multi-tiered experimental approach and using a clinically relevant benchmark, researchers can generate a comprehensive data package to support the further development of promising new therapeutic agents for the treatment of cancer. The emphasis on mechanistic validation through target engagement and downstream signaling ensures a high degree of confidence in the observed cellular effects.
References
- 1. PARP inhibitors in BRCA1/BRCA2 germline mutation carriers with ovarian and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants. | Semantic Scholar [semanticscholar.org]
- 7. BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Guide to the Synthesis and Reproducibility of 4-Bromo-2-methylisoindolin-1-one: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the reproducibility of synthetic routes to novel chemical entities is paramount. This guide provides an in-depth technical analysis of the synthesis of 4-Bromo-2-methylisoindolin-1-one, a valuable isoindolinone intermediate. We will explore a plausible and robust synthetic pathway, offer a comparative look at potential alternative methods, and provide detailed experimental and analytical protocols to ensure the reproducibility of its preparation and characterization.
Introduction to this compound
This compound belongs to the isoindolinone class of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry due to their diverse biological activities. The presence of a bromine atom offers a versatile handle for further functionalization through various cross-coupling reactions, making it a key building block in the synthesis of more complex molecules. This guide will focus on a two-step synthesis beginning with the preparation of the precursor, 4-Bromoisoindolin-1-one, followed by its N-methylation.
Chemical Identity and Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | --INVALID-LINK--[1] |
| Molecular Weight | 226.07 g/mol | --INVALID-LINK--[1] |
| CAS Number | 435273-55-5 | --INVALID-LINK--[1] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol | General knowledge |
Synthetic Pathway Overview
The synthesis of this compound can be logically approached in two main stages:
-
Synthesis of the Precursor: Preparation of 4-Bromoisoindolin-1-one.
-
N-Methylation: Introduction of the methyl group onto the nitrogen atom of the isoindolinone core.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 4-Bromoisoindolin-1-one (Precursor)
A reliable method for the synthesis of the precursor, 4-Bromoisoindolin-1-one, involves the ammonolysis of a suitable starting material.[2]
Reaction Scheme
Caption: Synthesis of 4-Bromoisoindolin-1-one.
Detailed Experimental Protocol
Materials:
-
3-Bromo-2-(bromomethyl)benzoic acid methyl ester
-
Tetrahydrofuran (THF), anhydrous
-
30% Aqueous ammonia
-
Ethyl acetate
-
2M Citric acid solution
-
Magnesium sulfate (anhydrous)
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for flash chromatography
Procedure:
-
Dissolve 3-bromo-2-(bromomethyl)benzoic acid methyl ester (e.g., 2.74 g, 8.88 mmol) in anhydrous tetrahydrofuran (70 mL) in a round-bottom flask equipped with a magnetic stirrer.[2]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 30% aqueous ammonia (10 mL) to the cooled solution.
-
Remove the ice bath and stir the reaction mixture at room temperature under a nitrogen atmosphere for 18 hours.[2]
-
Remove the solvent by evaporation under reduced pressure.
-
Partition the resulting white residue between ethyl acetate (50 mL) and 2M citric acid (50 mL).[2]
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield an orange oil.[2]
-
Purify the crude product by flash chromatography on silica gel, eluting with a solvent gradient of Dichloromethane/Methanol (e.g., 9:1), to afford 4-Bromoisoindolin-1-one as a white solid. A reported yield for this reaction is approximately 80%.[2]
Part 2: N-Methylation of 4-Bromoisoindolin-1-one
The introduction of a methyl group onto the nitrogen atom of the isoindolinone ring is a crucial step to obtain the final product. Several methods can be employed for N-methylation, with the choice often depending on factors like substrate reactivity, desired selectivity, and reagent availability.
Comparative Analysis of N-Methylation Methods
| Method | Methylating Agent | Base | Typical Solvent | Advantages | Disadvantages |
| Classical Alkylation | Methyl iodide (CH₃I) | Strong base (e.g., NaH, K₂CO₃) | DMF, Acetone | High reactivity, well-established. | Methyl iodide is toxic and a potential carcinogen. May lead to over-methylation. |
| "Green" Methylation | Dimethyl carbonate ((CH₃O)₂CO) | Base (e.g., K₂CO₃) | DMF or neat | Low toxicity, environmentally friendly. | Requires higher temperatures and pressures, may have slower reaction rates. |
| Mild Methylation | Phenyl trimethylammonium iodide (PhMe₃NI) | Mild base (e.g., Cs₂CO₃) | Toluene | High monoselectivity, mild conditions. | Reagent may be less readily available and more expensive. |
For this guide, we will detail the classical approach using methyl iodide due to its widespread use and high reactivity, which is often crucial for achieving good conversion with amide-like substrates.
Proposed Reaction Scheme
Caption: N-methylation of 4-Bromoisoindolin-1-one.
Detailed Proposed Experimental Protocol
Materials:
-
4-Bromoisoindolin-1-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (e.g., 1.2 equivalents) in anhydrous DMF at 0°C under a nitrogen atmosphere, add a solution of 4-Bromoisoindolin-1-one (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add methyl iodide (e.g., 1.5 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the mixture with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Part 3: Analytical Characterization and Reproducibility
To ensure the successful and reproducible synthesis of this compound, rigorous analytical characterization is essential.
Analytical Workflow
Caption: Workflow for the analysis and characterization of the final product.
Expected Analytical Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing characteristic splitting patterns for a trisubstituted benzene ring.
-
Methylene Protons (-CH₂-): A singlet around 4.0-5.0 ppm.
-
Methyl Protons (-CH₃): A singlet around 2.5-3.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the range of 110-150 ppm.
-
Methylene Carbon (-CH₂-): A signal around 45-55 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around 25-35 ppm.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (226.07 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for the molecular ion peaks (at m/z 225 and 227 for the molecular ion).
HPLC (High-Performance Liquid Chromatography)
HPLC analysis is crucial for determining the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of an acid like formic acid) would be a suitable starting point for method development. The purity is determined by the area percentage of the main product peak.
Detailed Protocol: HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would be from 10% B to 90% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength to be determined by UV-Vis scan of the compound, likely in the range of 220-280 nm.
Procedure:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Set up the HPLC system with the specified conditions.
-
Inject the sample and run the analysis.
-
Integrate the peaks in the resulting chromatogram to determine the purity of the compound.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for the reproducible synthesis and characterization of this compound. The two-step synthetic approach, involving the preparation of a key precursor followed by N-methylation, is a robust and adaptable strategy. While a specific published protocol for the final N-methylation step is not currently available, the proposed method based on classical alkylation provides a strong starting point for any research laboratory.
The successful synthesis and purification of this compound, verified by the analytical techniques outlined, will provide researchers with a valuable intermediate for the development of novel therapeutics and other advanced materials. Future work could focus on optimizing the N-methylation step using greener and milder reagents to improve the overall efficiency and environmental impact of the synthesis.
References
Introduction: The Isoindolinone Scaffold and the Rise of Molecular Glues
An In-Depth Comparative Guide to Methylated and Non-Methylated Isoindolinone Analogs for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of methylated versus non-methylated isoindolinone analogs, a critical class of compounds in modern pharmacology. We will delve into the nuanced effects of methylation on their mechanism of action, biological activity, and therapeutic potential, grounded in experimental data and established scientific principles. This document is designed to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to advance their work in this promising area of medicinal chemistry.
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its significance surged with the discovery of the immunomodulatory drugs (IMiDs®) thalidomide and its more potent, non-methylated analogs, lenalidomide and pomalidomide.[2][3] These molecules revolutionized the treatment of hematological malignancies, particularly multiple myeloma.[4][5]
The primary mechanism of action for these canonical isoindolinone analogs involves a novel pharmacological modality: they function as "molecular glues." These compounds bind to Cereblon (CRBN), the substrate receptor component of the Cullin-4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][6] This binding event allosterically modulates the ligase's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by CRBN.[4][7] For lenalidomide and pomalidomide, the key neosubstrates in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is lethal to myeloma cells.[4][5]
The Chemical Nuance: Impact of Methylation on Molecular Properties
The addition or removal of a methyl group, while seemingly minor, can profoundly alter a molecule's pharmacological profile. In drug design, methylation is a key strategy used to fine-tune a compound's properties. More than 80% of small-molecule drugs contain at least one methyl group.[8] The specific impact of methylation on isoindolinone analogs can be understood through several physicochemical principles:
-
Steric Influence: A methyl group can introduce steric bulk that alters the molecule's conformation or its fit within a protein's binding pocket. This can either enhance or disrupt binding affinity and can be critical for achieving a desired biological activity.[9]
-
Metabolic Stability: Methyl groups can block sites of metabolic oxidation, increasing the compound's half-life and bioavailability.
-
Lipophilicity: Methylation generally increases a molecule's lipophilicity, which can affect its solubility, cell membrane permeability, and pharmacokinetic properties.
-
Target Selectivity: As will be explored, methylation can change the binding conformation in a way that alters downstream target recruitment, leading to a different set of degraded neosubstrates.
Below is a diagram illustrating the basic structural difference between a generic non-methylated isoindolinone core (like that in lenalidomide) and a C3-methylated analog.
Caption: General chemical structures of non-methylated vs. C3-methylated isoindolinone cores.
Comparative Analysis: Mechanism of Action
While both methylated and non-methylated analogs can engage the CRBN E3 ligase, the critical distinction often lies in the downstream consequences of this binding—namely, the identity of the recruited neosubstrates.
Non-Methylated Analogs (e.g., Lenalidomide, Pomalidomide)
The mechanism for these established drugs is well-characterized. Their binding to CRBN creates a composite surface that is recognized by IKZF1 and IKZF3, leading to their degradation. This action is central to both the anti-myeloma and immunomodulatory effects of the drugs.[4][7] The immunomodulatory activity is distinguished by the enhancement of T-cell and Natural Killer (NK) cell function, increased production of Interleukin-2 (IL-2), and inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7][]
Caption: Mechanism of non-methylated analogs as molecular glues for IKZF1/3 degradation.
Methylated Analogs
Research into methylated isoindolinones reveals a more diverse and potentially selective mechanism of action. The presence of a methyl group, particularly at the C3 position of the isoindolinone core, can sterically hinder the recruitment of canonical neosubstrates like IKZF1/3.[8] This has become a key area of interest for developing next-generation CRBN modulators and Proteolysis-Targeting Chimeras (PROTACs) with improved safety profiles.[6][11]
The goal of these newer analogs is often to retain high-affinity CRBN binding while eliminating the "molecular glue" activity that leads to IKZF1/3 degradation, thereby avoiding potential off-target effects.[6][12] These methylated ligands can then be used as CRBN-recruiting handles in PROTACs to selectively degrade other proteins of interest without the confounding biological effects of IKZF1/3 depletion.[11]
Comparative Biological Performance: Experimental Data
The functional consequences of these mechanistic differences are evident in their biological performance. Direct comparison of antiproliferative activity in relevant cancer cell lines provides a clear quantitative measure of their differential effects.
| Compound Type | Analog Example | Target Cell Line | IC50 (µM) | Key Observation | Reference |
| Non-Methylated | Pomalidomide | Multiple Myeloma | ~0.01-0.1 | Potent anti-myeloma activity through IKZF1/3 degradation. | [] |
| Non-Methylated | Lenalidomide | Multiple Myeloma | ~0.1-1.0 | Effective anti-myeloma agent, less potent than pomalidomide. | [7][] |
| Non-Methylated | Compound 11 | HepG2 (Liver Cancer) | 5.89 | Demonstrates broader anticancer potential beyond myeloma. | |
| Methylated | 3-Methylated Analogs | Varies | Varies | Activity is highly dependent on the specific analog and cell line. Often designed to not have antiproliferative effects on their own but to function as PROTAC handles. | [8] |
| Non-Methylated | N-benzylisoindole-1,3-dione | A549-Luc (Lung Cancer) | 114.25 | Shows cytotoxic effects, but at much higher concentrations than IMiDs in myeloma. |
Analysis of Performance Data:
-
Potency in Myeloma: The non-methylated analogs, lenalidomide and pomalidomide, exhibit potent, sub-micromolar antiproliferative activity in multiple myeloma cell lines, which is directly linked to their ability to degrade IKZF1/3.[7][]
-
Selective Activity: The development of methylated analogs is often focused on decoupling CRBN binding from broad cytotoxic effects. Studies show that phenyl-substituted isoindolinone ligands can be developed that bind CRBN but do not induce degradation of IKZF1/3, making them ideal for targeted protein degradation applications where selectivity is paramount.[6]
-
Broader Anticancer Activity: Isoindolinone derivatives, both methylated and non-methylated, have demonstrated anticancer activity in other cell lines like HepG2 and A549, suggesting mechanisms beyond IKZF1/3 degradation may be at play, such as HDAC inhibition or modulation of other pathways.[13]
Experimental Protocols for Comparative Analysis
To ensure scientific rigor, comparative studies must be conducted using validated and reproducible methods. Below are protocols for key experiments used to characterize and compare these analogs.
Protocol: Western Blot for Neosubstrate Degradation
Objective: To determine if a test compound induces the degradation of specific CRBN neosubstrates (e.g., IKZF1, IKZF3).
Causality: This assay directly validates the "molecular glue" mechanism of action. A decrease in the protein level of IKZF1/3 following treatment confirms that the compound engages CRBN and triggers downstream ubiquitination and proteasomal degradation.
Methodology:
-
Cell Culture: Seed multiple myeloma cells (e.g., MM.1S) at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and incubate overnight.
-
Compound Treatment: Treat cells with the test compound (e.g., 1 µM of a methylated analog), a positive control (1 µM Pomalidomide), and a vehicle control (0.1% DMSO) for 8 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris protein gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against IKZF1 (or another neosubstrate) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL chemiluminescence substrate and an imaging system. Quantify band intensity using densitometry software.
Self-Validation System:
-
Positive Control (Pomalidomide): Must show significant degradation of IKZF1.
-
Vehicle Control (DMSO): Must show no change in IKZF1 levels.
-
Loading Control (GAPDH/Actin): Must be consistent across all lanes, confirming equal protein loading.
Caption: Workflow for Western Blot analysis of neosubstrate degradation.
Protocol: Cell Viability Assay (MTT Assay)
Objective: To quantify the cytotoxic or antiproliferative effects of the isoindolinone analogs on cancer cells.
Causality: This assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in signal indicates that the compound is inhibiting proliferation or inducing cell death. Comparing dose-response curves allows for the determination of IC50 values.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549, or MM.1S) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the test compounds (methylated and non-methylated analogs) in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO) and no-cell blanks.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[14]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance, normalize the data to the vehicle control (as 100% viability), and plot the dose-response curve to calculate the IC50 value for each compound.
Self-Validation System:
-
Vehicle Control: Represents 100% cell viability.
-
Blank Control: Establishes the background absorbance.
-
Replicates: Each concentration should be tested in triplicate or quadruplicate to ensure statistical validity.
Conclusion and Future Directions
The comparative analysis of methylated and non-methylated isoindolinone analogs reveals a fascinating dichotomy. Non-methylated analogs like lenalidomide and pomalidomide are potent anticancer and immunomodulatory agents, primarily acting through the CRBN-mediated degradation of IKZF1 and IKZF3.[4] In contrast, methylation, particularly at the C3 position, offers a powerful tool to modulate this activity.[8]
Methylated analogs can be designed to retain CRBN binding while decoupling from the degradation of canonical neosubstrates. This opens two exciting avenues for future research:
-
Enhanced Selectivity: Developing novel molecular glues that, due to specific methylation patterns, recruit new and therapeutically relevant neosubstrates beyond IKZF1/3.
-
Advanced PROTACs: Utilizing high-affinity, non-degrading methylated isoindolinones as superior E3 ligase handles for PROTACs, enabling the highly selective degradation of target proteins in cancer and other diseases with potentially fewer off-target effects.[6][11]
Continued exploration of the structure-activity relationships governing the isoindolinone-CRBN interaction will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Bromo-2-methylisoindolin-1-one
As a Senior Application Scientist, it is imperative to preface this guidance with a clear principle: the proper disposal of any chemical compound is not merely a procedural task but a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed framework for the safe disposal of 4-Bromo-2-methylisoindolin-1-one, a halogenated organic compound. The procedures outlined here are synthesized from established best practices for handling chemical waste and are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Understanding the Compound: Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is critical. This compound (C9H8BrNO) is a solid organic compound containing a bromine atom, which classifies it as a halogenated compound.[1][2][3] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance presents several hazards.[4]
GHS Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
This hazard profile dictates that all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood, to mitigate exposure risks.[1]
Core Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must not be undertaken lightly. Discharging this compound into sewer systems or disposing of it as regular trash is strictly prohibited due to its hazardous nature.[5][6] The following protocol provides a systematic approach to its safe disposal.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the waste, ensure all necessary PPE is worn correctly. This is non-negotiable and forms the first line of defense against chemical exposure.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile gloves).[1][8]
-
Body Protection: A lab coat is mandatory.[1] For larger quantities or in case of a spill, consider additional protective clothing.[9]
-
Respiratory Protection: All handling of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[1][6]
Step 2: Waste Segregation - The Critical Divide
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[10] this compound, being a brominated organic compound, must be categorized as halogenated organic waste .[1][2]
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic waste.[2][6][10] The disposal methods and costs for these two streams are significantly different.[3]
-
Solid vs. Liquid: As this compound is a solid, it should be collected in a designated solid waste container.[10] Do not mix it with liquid waste.
-
Incompatible Materials: Ensure that the halogenated waste container does not contain incompatible chemicals such as strong oxidizing agents, acids, or bases that could react violently.[11][12]
Experimental Workflow: Waste Collection and Storage
The following diagram illustrates the decision-making process and workflow for the proper collection and temporary storage of this compound waste pending final disposal.
Caption: Workflow for the safe collection and storage of this compound waste.
Step 3: Containerization and Labeling
The choice of container and its labeling are critical for safety and regulatory compliance.
-
Container Selection: Use a container made of a material compatible with the waste, such as a high-density polyethylene (HDPE) bottle or drum.[11][13] The container must have a secure, screw-top cap to prevent leaks or spills.[6][11]
-
Labeling: As soon as the first particle of waste is added, the container must be labeled.[3] The label must clearly state:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound".
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date on which waste was first added.
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are mandated for hazardous waste.
-
Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[11][13]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[5][6] The SAA should be a cool, dry, and well-ventilated area, away from incompatible materials.[12]
-
Volume Limits: Be aware of the maximum allowable volume of hazardous waste that can be stored in an SAA (typically 55 gallons for hazardous waste or 1 quart for acutely toxic wastes).[13]
Step 5: Final Disposal
The ultimate disposal of this compound must be handled by professionals.
-
Professional Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][13] These contractors will transport the waste to a permitted facility for appropriate treatment, likely through controlled incineration at high temperatures, which is a common method for destroying halogenated organic compounds.[2][8]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is required.
-
For Minor Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an absorbent material (e.g., spill pads or vermiculite) to contain and clean up the solid.[6]
-
Place the contaminated absorbent material into a sealed plastic bag or container.
-
Label the bag as hazardous waste containing this compound and dispose of it along with other solid waste of this compound.[6]
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
-
For Major Spills:
Waste Minimization
A key component of responsible chemical management is waste minimization.[13]
-
Order only the quantity of the chemical needed for your experiments.
-
Design experiments to use the smallest scale feasible.
-
Avoid preparing excess solutions.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Formula | C9H8BrNO | PubChem |
| Molecular Weight | 226.07 g/mol | PubChem[4] |
| Physical Form | Solid | Sigma-Aldrich |
| Key GHS Hazards | H302, H312, H315, H319, H332, H335 | PubChem |
| Primary Disposal Route | Incineration via licensed hazardous waste contractor | General Guidance[8] |
| Prohibited Disposal | Drain, regular trash, evaporation | Vanderbilt University[5], ACS[14] |
| Waste Segregation Class | Halogenated Organic Solid Waste | General Guidance[1][2] |
| SAA Volume Limit | Max. 55 gallons (or 1 qt. for acutely toxic) | UPenn EHRS[13] |
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. acs.org [acs.org]
A Senior Application Scientist's Guide to Handling 4-Bromo-2-methylisoindolin-1-one
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical information for 4-Bromo-2-methylisoindolin-1-one, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Profile: Understanding the Risks
This compound is a halogenated aromatic lactam. Its hazard profile, as identified through Globally Harmonized System (GHS) classifications, dictates the necessary safety precautions. The primary risks involve exposure through inhalation, skin contact, eye contact, and ingestion.[1]
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] | Avoid ingestion; do not eat, drink, or smoke in the work area.[2] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] | Prevent all skin contact through appropriate gloves and lab coat. |
| Skin Irritation | H315: Causes skin irritation[1] | Protective gloves and clothing are mandatory to prevent irritation. |
| Serious Eye Irritation | H319: Causes serious eye irritation[1] | Chemical splash goggles are essential to prevent severe eye damage. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] | All handling of the solid must be done in a certified chemical fume hood. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[3] | Engineering controls like a fume hood are critical to prevent respiratory tract irritation. |
The Core PPE Ensemble: Your Last Line of Defense
Personal Protective Equipment (PPE) is considered the last line of defense after engineering and administrative controls.[4] For this compound, a compound with multiple hazard classifications, a comprehensive PPE ensemble is non-negotiable.
| PPE Component | Standard/Specification | Rationale and Field Insights |
| Eye/Face Protection | ANSI Z87.1 marked[5] | Chemical Splash Goggles are required. Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine powders or splashes.[5][6] A face shield must be worn over goggles when handling larger quantities (>50g) or during procedures with a high risk of splashing.[5][6] |
| Hand Protection | ASTM F739 tested | Double-gloving with nitrile gloves is the recommended minimum.[5] The inner glove protects your skin in case the outer glove is breached. The outer glove takes the initial contamination and can be removed and replaced without exposing the inner glove. Immediately remove and replace gloves upon any known contact with the chemical.[5] For prolonged tasks, consider heavier-duty chemical-resistant gloves. |
| Body Protection | N/A | A flame-resistant lab coat provides a critical barrier for your skin and clothing.[6] It should be fully buttoned with sleeves rolled down. Ensure you are wearing long pants and fully enclosed, chemical-resistant shoes.[5] |
| Respiratory Protection | NIOSH Approved | All work with this solid compound must be performed within a certified chemical fume hood to control airborne particles and vapors.[7][8] If engineering controls are not available or insufficient (e.g., during a large spill cleanup), a full-face respirator with appropriate cartridges would be necessary.[9] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed to minimize exposure at every stage of the handling process.
Preparation Phase
-
Designate the Work Area: All handling must occur inside a certified chemical fume hood.[7]
-
Verify Safety Equipment: Ensure the fume hood is functioning correctly (check the airflow monitor) and that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the hood.
-
Don PPE: Put on your complete PPE ensemble before beginning any work.
Execution Phase: Weighing and Transfer
-
Tare the Balance: If using an analytical balance inside the hood, ensure it is tared with the weigh boat.
-
Aliquot the Chemical: Carefully open the container. Use a dedicated spatula to transfer the required amount of this compound to the weigh boat. Perform this action slowly and deliberately to prevent the fine powder from becoming airborne.
-
Close Primary Container: Immediately and securely close the stock container.
-
Transfer to Reaction Vessel: Carefully transfer the weighed solid into the designated glassware. If adding a solvent, do so slowly to avoid splashing.
Post-Handling & Decontamination
-
Clean Tools: Decontaminate the spatula and any other reusable tools by rinsing them with a suitable solvent (e.g., acetone) into your halogenated waste container.
-
Clean Work Surface: Wipe down the surface of the fume hood with a solvent-dampened towel. Dispose of the towel as solid hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, goggles, inner gloves.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As a halogenated compound, this compound requires specific disposal procedures.[8][10]
-
Waste Segregation is Mandatory: All waste contaminated with this chemical must be collected in a dedicated "Halogenated Organic Waste" container.[7][11] Never mix halogenated and non-halogenated waste streams.
-
Solid Waste: This includes used gloves, weigh boats, paper towels, and any other contaminated disposable items. Place these items in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: All solvent rinsates from cleaning glassware and any solutions containing the compound must be collected in a sealed, properly vented container labeled "Halogenated Organic Liquid Waste."[7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[7]
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup, which are governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13]
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][14] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Minor Spill (in fume hood) | Wearing full PPE, absorb the spill with a chemical absorbent pad or sand. Gently sweep the material into a designated halogenated solid waste container. Decontaminate the area. |
Workflow for Handling this compound
Caption: Workflow from preparation to disposal for this compound.
References
- 1. This compound | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 6-Bromo-2-methylisoindolin-1-one | 1254319-51-1 [sigmaaldrich.com]
- 4. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. benchchem.com [benchchem.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. echemi.com [echemi.com]
- 10. iloencyclopaedia.org [iloencyclopaedia.org]
- 11. uakron.edu [uakron.edu]
- 12. youtube.com [youtube.com]
- 13. epa.gov [epa.gov]
- 14. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
